molecular formula C5H7BrN2 B129564 4-Bromo-2-ethyl-1H-imidazole CAS No. 145575-91-3

4-Bromo-2-ethyl-1H-imidazole

Cat. No.: B129564
CAS No.: 145575-91-3
M. Wt: 175.03 g/mol
InChI Key: ABGRZMXSFGWOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethyl-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGRZMXSFGWOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473711
Record name 2-ETHYL-4-BROMOIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145575-91-3
Record name 5-Bromo-2-ethyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145575-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ETHYL-4-BROMOIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-ethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-2-ethyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore the strategic considerations for its synthesis, beginning with the construction of the core 2-ethyl-1H-imidazole scaffold. Subsequently, this guide will detail two primary pathways for the regioselective introduction of a bromine atom at the C4 position: direct electrophilic bromination and a more controlled approach involving an N-protection strategy. Each section provides not only step-by-step experimental protocols but also delves into the underlying chemical principles and mechanistic insights that govern these transformations. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The targeted functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a versatile building block, where the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity.

A retrosynthetic analysis of this compound suggests that the most logical approach is the bromination of a pre-formed 2-ethyl-1H-imidazole ring. The primary challenge in this approach is achieving regioselectivity, as the imidazole ring has two potentially reactive sites for electrophilic substitution at the C4 and C5 positions.

This guide will first detail a reliable method for the synthesis of the 2-ethyl-1H-imidazole precursor. Following this, we will compare a direct bromination approach with a more robust, regioselective synthesis that employs a protecting group strategy to direct the electrophilic attack to the desired C4 position.

Synthesis of the Precursor: 2-Ethyl-1H-imidazole

A classic and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 2-ethyl-1H-imidazole, we will utilize glyoxal (a 1,2-dicarbonyl), propionaldehyde, and two equivalents of ammonia.

Principle and Mechanism

The reaction is thought to proceed in two main stages. First, the glyoxal condenses with two molecules of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with propionaldehyde, followed by cyclization and aromatization to yield the 2-ethyl-1H-imidazole ring.[1][3]

Experimental Protocol: Synthesis of 2-Ethyl-1H-imidazole
  • Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents : To the flask, add a 40% aqueous solution of glyoxal (1 equivalent), followed by concentrated aqueous ammonia (2.5 equivalents).

  • Addition of Aldehyde : While stirring the mixture, slowly add propionaldehyde (1 equivalent) dropwise. The addition should be controlled to maintain the reaction temperature below 40°C.

  • Reaction : After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 2 hours.

  • Work-up : Cool the reaction mixture to room temperature. The product can be extracted with a suitable organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-ethyl-1H-imidazole.

Pathway 1: Direct Bromination of 2-Ethyl-1H-imidazole

Direct bromination of the 2-ethyl-1H-imidazole precursor is the most straightforward approach. However, it often suffers from a lack of regioselectivity and the potential for over-bromination.

Principle and Rationale

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reaction with a brominating agent like N-Bromosuccinimide (NBS) is expected to introduce a bromine atom at either the C4 or C5 position.[4] The ethyl group at C2 is a weak electron-donating group and does not strongly influence the regioselectivity. Consequently, a mixture of 4-bromo- and 5-bromo-2-ethyl-1H-imidazole, along with 4,5-dibromo-2-ethyl-1H-imidazole, is often obtained.

Experimental Protocol: Direct Bromination
  • Reaction Setup : In a round-bottom flask protected from light, dissolve 2-ethyl-1H-imidazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.[5]

  • Addition of Brominating Agent : Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise over 30 minutes.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.[5]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers that requires careful separation by column chromatography.

Pathway 2: Regioselective Synthesis via N-Protection Strategy

To overcome the regioselectivity issues of direct bromination, a more controlled approach involving the protection of the imidazole nitrogen is highly recommended. A bulky protecting group can sterically hinder the C5 position, thereby directing the incoming electrophile (bromine) to the C4 position. The tert-butoxycarbonyl (Boc) group is a suitable choice for this purpose as it is easily introduced and can be removed under mild conditions.

Workflow for N-Protection Strategy

G cluster_0 Pathway 2: Regioselective Synthesis Start 2-Ethyl-1H-imidazole Step1 Step 1: N-Protection (Boc Anhydride, Base) Start->Step1 Protection Intermediate 1-Boc-2-ethyl-1H-imidazole Step1->Intermediate Step2 Step 2: Bromination (NBS, Solvent) Intermediate->Step2 Regioselective Bromination Protected_Product 1-Boc-4-bromo-2-ethyl-1H-imidazole Step2->Protected_Product Step3 Step 3: Deprotection (NaBH4, EtOH) Protected_Product->Step3 Removal of Protecting Group Final_Product This compound Step3->Final_Product Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_pathway2 Pathway 2 (Recommended) Glyoxal Glyoxal Precursor 2-Ethyl-1H-imidazole Glyoxal->Precursor Radziszewski Synthesis Propionaldehyde Propionaldehyde Propionaldehyde->Precursor Radziszewski Synthesis Ammonia Ammonia Ammonia->Precursor Radziszewski Synthesis P2_Start 2-Ethyl-1H-imidazole P2_Protected 1-Boc-2-ethyl-1H-imidazole P2_Start->P2_Protected (Boc)2O P2_Brominated 1-Boc-4-bromo-2-ethyl-1H-imidazole P2_Protected->P2_Brominated NBS P2_Final This compound P2_Brominated->P2_Final NaBH4

Sources

The Strategic Utility of 4-Bromo-2-ethyl-1H-imidazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the imidazole moiety stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a particularly valuable, yet specific, building block: 4-Bromo-2-ethyl-1H-imidazole (CAS Number: 145575-91-3 ).

The introduction of an ethyl group at the 2-position and a bromine atom at the 4-position creates a versatile intermediate with distinct reactive handles. This substitution pattern offers medicinal chemists a powerful tool for library synthesis and lead optimization, enabling the exploration of chemical space in the pursuit of innovative drugs. This document serves as an in-depth technical resource, consolidating available data on its synthesis, properties, and potential applications, with a focus on providing actionable insights for laboratory research.

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. Below is a summary of the available data for this compound.

PropertyValueSource
CAS Number 145575-91-3[3]
Molecular Formula C₅H₇BrN₂[3]
Molecular Weight 175.03 g/mol [3]
Appearance White solid[3]
Melting Point 115-116 °C[3]
Purity > 96% (by NMR)[3]
Hazard Class IRRITANT[3]

Synthesis of this compound: A Proposed Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be devised based on established imidazole chemistry. The following proposed synthesis is a logical amalgamation of known methodologies for the alkylation and halogenation of the imidazole core.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 2-ethylimidazole. The first step involves the protection of the imidazole nitrogen to prevent side reactions, followed by regioselective bromination at the 4-position. The final step would be the deprotection of the nitrogen.

SynthesisWorkflow Start 2-Ethylimidazole Step1 Nitrogen Protection (e.g., with a suitable protecting group) Start->Step1 Step2 Regioselective Bromination (e.g., with NBS or Br2) Step1->Step2 Step3 Deprotection Step2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol

This protocol is illustrative and should be optimized and validated under appropriate laboratory conditions.

Step 1: N-Protection of 2-Ethylimidazole

  • Rationale: Protection of the imidazole nitrogen is crucial to direct the subsequent bromination to the carbon backbone and to avoid the formation of N-bromo species or other side products. A variety of protecting groups can be employed, with the choice depending on the desired reaction conditions for the subsequent steps and the ease of removal.

  • Procedure:

    • Dissolve 2-ethylimidazole in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

    • Add a base (e.g., triethylamine or sodium hydride) to deprotonate the imidazole nitrogen.

    • Introduce the protecting group reagent (e.g., di-tert-butyl dicarbonate for a Boc group, or benzyl bromide for a Bn group) and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography.

Step 2: Bromination of N-Protected 2-Ethylimidazole

  • Rationale: With the nitrogen protected, the imidazole ring is activated for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of imidazoles, typically favoring the 4- and 5-positions.

  • Procedure:

    • Dissolve the N-protected 2-ethylimidazole in a suitable solvent (e.g., acetonitrile or chloroform).

    • Add N-bromosuccinimide (NBS) portion-wise at 0 °C or room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with an organic solvent and purify by column chromatography to isolate the 4-bromo isomer.

Step 3: Deprotection

  • Rationale: The final step is the removal of the protecting group to yield the target compound. The deprotection conditions will depend on the protecting group used in Step 1.

  • Procedure (Example for Boc group):

    • Dissolve the N-protected 4-bromo-2-ethylimidazole in a suitable solvent (e.g., DCM or 1,4-dioxane).

    • Add a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane).

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the ethyl and bromo substituents on the imidazole core of this compound makes it a highly attractive building block for medicinal chemistry programs.

The Role of the 2-Ethyl Group

The ethyl group at the 2-position can serve several functions in a drug candidate. It can:

  • Enhance Lipophilicity: The ethyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Modulate Metabolic Stability: The presence of the ethyl group can influence the metabolic profile of the molecule, potentially blocking sites of metabolism and increasing the drug's half-life.

  • Provide a Vector for Further Functionalization: While less reactive than the bromine, the ethyl group can be a site for further chemical modification if required.

The Versatility of the 4-Bromo Substituent

The bromine atom at the 4-position is the key to the synthetic utility of this molecule. It acts as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties.[4]

CrossCoupling Start This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Stille Stille Coupling (with Organostannanes) Start->Stille Aryl Aryl-substituted derivative Suzuki->Aryl Alkynyl Alkynyl-substituted derivative Sonogashira->Alkynyl Amino Amino-substituted derivative Buchwald->Amino Vinyl Vinyl/Aryl-substituted derivative Stille->Vinyl

Caption: Key cross-coupling reactions utilizing this compound.

These reactions enable the rapid generation of libraries of compounds with diverse substituents at the 4-position, which is critical for structure-activity relationship (SAR) studies. For instance, the introduction of various aryl groups via Suzuki coupling can explore interactions with aromatic-binding pockets in a target protein. Similarly, the introduction of amine functionalities through Buchwald-Hartwig amination can introduce hydrogen bond donors and acceptors to enhance target binding affinity and selectivity.

While specific examples of drugs derived from this compound are not prevalent in the public domain, research on related 2-ethyl imidazole derivatives has shown promise in developing novel antitumor agents that induce apoptosis.[5] This suggests that the 2-ethyl-imidazole scaffold is a promising starting point for the design of new cancer therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the "IRRITANT" hazard class provided by the supplier, the following handling guidelines are recommended.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local regulations. Avoid generating dust.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique substitution pattern provides researchers with a powerful tool for the synthesis of novel compounds with potential therapeutic applications. While detailed literature on this specific compound is currently limited, its potential can be inferred from the rich chemistry of related brominated imidazoles. As the demand for novel chemical entities in drug development continues to grow, it is anticipated that the utility of specialized building blocks like this compound will become increasingly recognized and documented. Further research into its synthesis, reactivity, and application in targeted therapeutic areas is warranted and holds significant promise for the future of medicine.

References

A comprehensive list of references is not available as the search results did not provide specific, citable sources for all the information presented. The provided citations within the text are based on the available search snippets.

Sources

structure elucidation of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-ethyl-1H-imidazole

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of the novel heterocyclic compound, this compound. We move beyond a simple listing of techniques to present an integrated strategy where each analytical step logically informs the next, creating a self-validating workflow. This document details the causality behind experimental choices, provides field-proven protocols, and demonstrates how data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to build an irrefutable structural assignment. The process culminates with a discussion of X-ray crystallography as the ultimate arbiter of structure.

Foundational Strategy: From Hypothesis to Confirmation

The structure elucidation of a newly synthesized compound is a process of systematic evidence gathering. Our investigation into this compound begins with a hypothesized structure, logically derived from its synthetic precursors. The subsequent analytical workflow is designed not only to confirm this hypothesis but also to rigorously exclude all other plausible isomers.

1.1. Hypothesized Structure and Synthetic Rationale

The target compound is presumed to be synthesized via the selective bromination of 2-ethyl-1H-imidazole. The directing effects of the imidazole ring substituents suggest that bromine will add to the C4 or C5 position. Our analytical challenge is to confirm the precise location of the bromine atom and the integrity of the 2-ethyl substituent.

  • Starting Material: 2-ethyl-1H-imidazole

  • Reagent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Expected Product: this compound (and potentially the 5-bromo isomer)

The elucidation process must therefore definitively distinguish between the 4-bromo and 5-bromo isomers.

Mass Spectrometry: Confirming a Foundational Property

The initial step in any structure elucidation workflow is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that validates the elemental composition.

2.1. Expertise: Why HRMS is Essential

While standard mass spectrometry provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For this compound (C₅H₇BrN₂), HRMS provides irrefutable evidence for the presence of one bromine, five carbon, seven hydrogen, and two nitrogen atoms.

A key diagnostic feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This results in a characteristic pair of peaks (the M and M+2 peaks) of nearly equal intensity, separated by two mass units, for the molecular ion and any bromine-containing fragments.[1]

2.2. Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. This will primarily generate the protonated molecule, [M+H]⁺.

  • Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the M and M+2 ion cluster and compare the measured exact mass to the theoretically calculated mass. The deviation should be less than 5 ppm.

2.3. Data Presentation: Expected HRMS Data

Ion SpeciesFormulaCalculated Exact Mass (m/z)Expected Isotopic Pattern
[M(⁷⁹Br)+H]⁺C₅H₈⁷⁹BrN₂175.9920~50% Relative Abundance
[M(⁸¹Br)+H]⁺C₅H₈⁸¹BrN₂177.9899~50% Relative Abundance

2.4. Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_main HRMS Elucidation Step Sample Purified Sample (C₅H₇BrN₂) ESI Electrospray Ionization (+) Sample->ESI Dissolution TOF High-Resolution Mass Analyzer (TOF) ESI->TOF Ion Acceleration Detector Detection & Data Processing TOF->Detector Mass Separation Result Result: Exact Mass Confirmed Isotopic Pattern Verified Detector->Result Spectrum Generation NMR_Strategy cluster_nmr NMR Elucidation Strategy H1 1H NMR (Proton Environments & Multiplicity) COSY COSY (H-H Connectivity) H1->COSY Identifies Coupling Partners HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 13C NMR (Carbon Environments) C13->HSQC Correlates Nuclei Structure Final Structure Confirmation COSY->Structure Confirms Side Chain HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assigns Direct Bonds HMBC->Structure Confirms Regiochemistry

Caption: The synergistic role of 1D and 2D NMR experiments.

X-ray Crystallography: The Gold Standard

While the combined spectroscopic data provide an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [2]It provides a three-dimensional model of the molecule as it exists in the crystal lattice, detailing precise bond lengths, bond angles, and intermolecular interactions.

5.1. Methodology Overview

  • Crystallization: The most critical and often challenging step is growing a single, high-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system. [2]2. Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is then built and refined to best fit the experimental data.

The resulting crystallographic information file (CIF) is the definitive record of the solid-state structure.

Conclusion: An Integrated and Self-Validating Approach

Overall Elucidation Workflow

Full_Workflow Synthesis Synthesis & Purification HRMS HRMS Analysis Synthesis->HRMS Step 1: Confirm Formula IR FTIR Analysis Synthesis->IR Step 2: Confirm Functional Groups NMR Comprehensive NMR (1H, 13C, COSY, HSQC, HMBC) HRMS->NMR IR->NMR Step 3: Determine Connectivity XRAY X-ray Crystallography (Optional Gold Standard) NMR->XRAY For Absolute Proof Structure Structure Confirmed: This compound NMR->Structure Spectroscopic Proof XRAY->Structure

Caption: The integrated workflow for structure elucidation.

References

  • Hinova Pharmaceuticals Inc.; Fan, L.; Chen, K.; Li, X.; Chen, Y. (2016). Synthesis method of 4-bromo-1H-imidazole. CN106256830A.

Sources

A Comprehensive Technical Guide to 4-Bromo-2-ethyl-1H-imidazole: Properties and Synthetic Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, substituted imidazoles represent a class of heterocyclic compounds with significant therapeutic potential. The imidazole ring is a common motif in numerous biologically active molecules and approved drugs.[1][2] This guide focuses on a specific, yet highly valuable derivative, 4-Bromo-2-ethyl-1H-imidazole. The strategic placement of a bromine atom and an ethyl group on the imidazole core makes this compound a versatile building block for the synthesis of more complex molecular architectures. This document provides a detailed overview of its fundamental physicochemical properties, with a primary focus on its molecular formula and weight, and explores its relevance in synthetic chemistry and drug discovery.

Physicochemical Properties of this compound

The foundational characteristics of a chemical compound are its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

Molecular Formula and Structure

The molecular formula for this compound is C5H7BrN2 .[3] This formula indicates that each molecule is composed of five carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms. The structure consists of a five-membered imidazole ring substituted with a bromine atom at the 4-position and an ethyl group at the 2-position. Due to tautomerism, it can also be referred to as 5-Bromo-2-ethyl-1H-imidazole.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Molecular Weight and Other Key Identifiers

The molecular weight of this compound is a crucial parameter for experimental procedures. A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Weight 175.03 g/mol [3]
Molecular Formula C5H7BrN2[3]
CAS Number 145575-91-3[3]
Physical Description White solid[3]
Melting Point 115-116 °C[3]
Purity > 96% by NMR[3]

Synthetic Utility and Importance in Drug Discovery

The presence of a bromine atom on the imidazole ring of this compound provides a reactive handle for a variety of cross-coupling reactions. This strategic functionalization is of paramount importance in the synthesis of novel pharmaceutical compounds.

Role as a Synthetic Intermediate

Brominated heterocyclic compounds are valuable intermediates in organic synthesis. The bromine atom can be readily displaced or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[2] These reactions allow for the introduction of diverse substituents at the 4-position of the imidazole ring, enabling the creation of extensive compound libraries for high-throughput screening in drug discovery programs.

Synthetic Pathways Utilizing this compound

G cluster_0 Core Precursor cluster_1 Cross-Coupling Reactions cluster_2 Diverse Molecular Scaffolds start This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki Pd catalyst stille Stille Coupling (with Organostannanes) start->stille Pd catalyst buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd catalyst products Novel Substituted Imidazoles (Potential APIs) suzuki->products stille->products buchwald->products

Caption: Synthetic utility of this compound.

Significance in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The ability to functionalize the 4-position of the 2-ethyl-imidazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates. This makes this compound a valuable starting material for the development of novel therapeutics targeting various diseases.

Experimental Protocols

While specific synthetic procedures for this compound are proprietary to chemical suppliers, general methodologies for the synthesis of substituted imidazoles are well-established in the literature. One common approach involves the cyclization of a 1,2-dicarbonyl compound with an aldehyde and ammonia, followed by selective bromination.

General Synthesis of Substituted Imidazoles

A widely used method for the synthesis of the imidazole core is the Radziszewski reaction and its variations. This typically involves the reaction of a diketone, an aldehyde, and ammonia. For 2,4-disubstituted imidazoles, a common strategy is the reaction of an alpha-halo ketone with an amidine.

Step-by-Step General Protocol:

  • Amidine Formation: An appropriate nitrile can be converted to the corresponding amidine hydrochloride.

  • Cyclization: The amidine hydrochloride is then reacted with an α-bromoketone in a suitable solvent, often with heating, to form the imidazole ring.

  • Bromination: If not already incorporated, the bromine atom can be introduced onto the imidazole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS). The regioselectivity of this step is crucial and can be influenced by the existing substituents and reaction conditions.

Conclusion

This compound is a key chemical intermediate with significant applications in synthetic and medicinal chemistry. Its well-defined molecular formula of C5H7BrN2 and molecular weight of 175.03 g/mol are fundamental to its use in the laboratory.[3] The presence of a reactive bromine atom facilitates the synthesis of a diverse range of complex molecules, making it an invaluable tool for researchers and professionals in the field of drug development. The continued exploration of the synthetic potential of this and related compounds will undoubtedly contribute to the discovery of novel therapeutic agents.

References

  • PubChem. 1H-Imidazole, 4-bromo-. [Link]

  • Barcelona Fine Chemicals. 4(5)-Bromo-2-ethyl-1H-imidazole. [Link]

  • Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • PubChem. 4-Bromo-2-nitro-1H-imidazole. [Link]

  • Pharmaffiliates. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]

  • NIST. 1H-Imidazole, 2-ethyl-4-methyl-. [Link]

  • PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • SpectraBase. 4-Bromo-1H-imidazole. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-ethyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Significance of 4-Bromo-2-ethyl-1H-imidazole in Modern Medicinal Chemistry

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug design. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Within this context, this compound has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Tautomerism

This compound is a white solid with a melting point of 115-116 °C.[1] Due to the nature of the imidazole ring, it exists as a mixture of tautomers, namely this compound and 5-Bromo-2-ethyl-1H-imidazole. This tautomerism is an important consideration in its reactivity and spectroscopic characterization.

PropertyValueReference
CAS Number 145575-91-3[1]
Molecular Formula C₅H₇BrN₂[1]
Molecular Weight 175.03 g/mol [1]
Appearance White solid[1]
Melting Point 115-116 °C[1]
Purity > 96% (by NMR)[1]

A Plausible Retrosynthetic Pathway and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable, its emergence is a logical progression in the broader history of imidazole synthesis and functionalization. The development of methods to selectively introduce substituents at various positions on the imidazole ring has been a key focus of organic chemists for decades. The synthesis of this particular compound can be logically approached through a two-step process: the formation of the 2-ethyl-1H-imidazole core, followed by selective bromination at the 4-position.

G Propionaldehyde Propionaldehyde 2-Ethyl-1H-imidazole 2-Ethyl-1H-imidazole Propionaldehyde->2-Ethyl-1H-imidazole Radziszewski Reaction Ammonia Ammonia Ammonia->2-Ethyl-1H-imidazole Glyoxal Glyoxal Glyoxal->2-Ethyl-1H-imidazole This compound This compound 2-Ethyl-1H-imidazole->this compound Electrophilic Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound

Detailed Synthesis Protocols

The synthesis of this compound can be efficiently achieved in two key stages. The following protocols are based on established methodologies for the synthesis of substituted imidazoles and their subsequent halogenation.

Part 1: Synthesis of 2-Ethyl-1H-imidazole

The Radziszewski imidazole synthesis offers a straightforward method for the preparation of 2-substituted imidazoles. This reaction involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (propionaldehyde), and ammonia.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add a 40% aqueous solution of glyoxal and a molar excess of aqueous ammonia.

  • Addition of Aldehyde: While stirring the mixture, slowly add propionaldehyde. An exothermic reaction is expected, and the rate of addition should be controlled to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product can be extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-ethyl-1H-imidazole.

Part 2: Selective Bromination to this compound

The bromination of 2-substituted imidazoles can be achieved with high regioselectivity at the 4- and 5-positions. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation. The electron-donating nature of the ethyl group at the 2-position directs the electrophilic substitution to the 4(5)-position.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-ethyl-1H-imidazole in a suitable solvent such as chloroform, dichloromethane, or acetonitrile.

  • Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise. The amount of NBS should be stoichiometric to achieve mono-bromination.

  • Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the succinimide byproduct can be removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to afford this compound as a white solid.

G cluster_0 Synthesis of 2-Ethyl-1H-imidazole cluster_1 Synthesis of this compound Start1 Glyoxal, Propionaldehyde, Ammonia Step1_1 Condensation (Radziszewski Reaction) Start1->Step1_1 Step1_2 Work-up & Purification Step1_1->Step1_2 Product1 2-Ethyl-1H-imidazole Step1_2->Product1 Start2 2-Ethyl-1H-imidazole Step2_1 Electrophilic Bromination Start2->Step2_1 Reagent2 N-Bromosuccinimide (NBS) Reagent2->Step2_1 Step2_2 Work-up & Purification Step2_1->Step2_2 Product2 This compound Step2_2->Product2

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromine atom and the ethyl group on the imidazole scaffold makes this compound a highly valuable intermediate in the synthesis of pharmaceutical agents.

  • The Bromine Handle: The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of diverse substituents at the 4-position of the imidazole ring, enabling the exploration of a broad chemical space in the search for new bioactive molecules.

  • The Ethyl Group: The 2-ethyl group can influence the steric and electronic properties of the imidazole ring, which can be crucial for modulating the binding affinity of a drug candidate to its biological target. It can also impact the metabolic stability and pharmacokinetic profile of the molecule.

While a specific drug molecule containing the this compound moiety is not prominently in the public domain, its utility can be inferred from the vast number of patented imidazole-containing compounds. For instance, substituted imidazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.

Illustrative Application in a Hypothetical Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The synthesis of a hypothetical kinase inhibitor could utilize this compound as a key starting material.

G Start This compound Step1 Suzuki Coupling Start->Step1 Reagent1 Arylboronic Acid Reagent1->Step1 Intermediate 4-Aryl-2-ethyl-1H-imidazole Step1->Intermediate Step2 Amidation Intermediate->Step2 Reagent2 Activating Agent (e.g., CDI) Reagent2->Step2 Reagent3 Amine (R-NH2) Reagent3->Step2 Product Hypothetical Kinase Inhibitor Step2->Product

In this hypothetical pathway, a Suzuki coupling reaction would be employed to introduce an aryl group at the 4-position. Subsequent functionalization of another part of the molecule, for example, through an amidation reaction, could lead to a final compound designed to inhibit a specific kinase. The 2-ethyl group in this context could provide beneficial steric interactions within the kinase's active site.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. While its own history is intertwined with the broader development of imidazole chemistry, its utility as a versatile building block is clear. The combination of a reactive bromine handle and a modulating ethyl group on the privileged imidazole scaffold provides chemists with a powerful tool to construct novel and complex molecules with the potential for significant biological activity. As the demand for new therapeutics continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.

References

  • Google Patents. Preparation method of 4-halogen-1H-imidazole. CN106674121A.
  • Google Patents. Method for preparing 1-substituted-4-nitroimidazole compound. EP2644599A1.
  • Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
  • PubChem. 1H-Imidazole, 4-bromo-. Available at: [Link]

  • PubChem. 4-Bromo-2-nitro-1H-imidazole. Available at: [Link]

  • SpectraBase. 4-Bromo-1H-imidazole. Available at: [Link]

  • Farah, S. F., & McClelland, R. A. (1993). Preparation and reactions of bromo-2-nitro-and bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 71(4), 427-435.
  • ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Available at: [Link]

  • Google Patents. Process for synthesizing 2-bromolysergic acid diethylamide via controlled bromination of lysergic acid. US20240228479A1.
  • ResearchGate. STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. Available at: [Link]

  • The Journal of Organic Chemistry. Ahead of Print. Available at: [Link]

  • Asian Journal of Research in Chemistry. Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Available at: [Link]

  • PubChem. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Available at: [Link]

Sources

An Investigational Roadmap for 4-Bromo-2-ethyl-1H-imidazole: A Framework for Uncovering Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Despite this, the specific compound 4-Bromo-2-ethyl-1H-imidazole remains unexplored in the scientific literature. This guide presents a structured, hypothesis-driven framework for the comprehensive investigation of its potential biological activities. By leveraging structure-activity relationship (SAR) data from analogous compounds, we propose primary therapeutic targets and outline a phased experimental strategy, from initial synthesis and in vitro screening to cell-based validation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this novel chemical entity.

Introduction

The imidazole ring is a privileged structure in drug discovery, prized for its unique electronic properties and its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[5][6][7] This versatility has led to the development of imidazole-containing drugs across a wide spectrum of diseases.[3][8][9] Modifications to the imidazole core, such as the introduction of alkyl groups at the C2 position and halogens at the C4/C5 positions, are known to significantly modulate biological activity, affecting parameters like lipophilicity, metabolic stability, and target-binding affinity.[5][10]

This compound possesses three key structural features that form the basis of our investigational hypotheses:

  • The Imidazole Core: A proven pharmacophore associated with a multitude of biological activities.[1][2]

  • C2-Ethyl Group: Substitutions at the C2 position are known to influence receptor binding specificity.[5] The ethyl group, a small alkyl substituent, can enhance lipophilicity and potentially fit into hydrophobic pockets of target enzymes or receptors.

  • C4-Bromine Atom: The presence of a halogen, specifically bromine, can introduce favorable interactions (halogen bonding), enhance binding affinity, and serve as a reactive handle for further chemical modification.[11][12] Bromination is a common strategy in drug design to improve potency.[11]

Given the absence of direct research on this compound, this guide will establish a logical, evidence-based pathway for its systematic evaluation. We will focus on two primary, high-probability areas of biological activity based on extensive literature precedent for bromo- and alkyl-substituted imidazoles: Anticancer (Kinase Inhibition) and Antimicrobial activities.

Section 1: Hypothesized Biological Targets & Rationale

Potential as a Kinase Inhibitor in Oncology

A significant number of imidazole-based compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[13][14][15] Targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently inhibited by imidazole scaffolds.[15][16]

Mechanistic Hypothesis: We hypothesize that this compound can function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) like VEGFR-2 or EGFR. The imidazole core can mimic the purine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The C2-ethyl group may occupy a nearby hydrophobic pocket, while the C4-bromo atom could form a halogen bond with a backbone carbonyl or other acceptor group, enhancing binding affinity and selectivity.

DOT script for Proposed Kinase Inhibition Mechanism

G cluster_kinase Kinase Active Site cluster_ligand HINGE Hinge Region POCKET Hydrophobic Pocket HALOGEN_ACCEPTOR Halogen Bond Acceptor (e.g., C=O) LIGAND_CORE Imidazole Core LIGAND_CORE->HINGE H-Bonding (ATP Mimicry) ETHYL C2-Ethyl BROMINE C4-Bromo ETHYL->POCKET Hydrophobic Interaction BROMINE->HALOGEN_ACCEPTOR Halogen Bonding

G cluster_kinase Kinase Active Site cluster_ligand HINGE Hinge Region POCKET Hydrophobic Pocket HALOGEN_ACCEPTOR Halogen Bond Acceptor (e.g., C=O) LIGAND_CORE Imidazole Core LIGAND_CORE->HINGE H-Bonding (ATP Mimicry) ETHYL C2-Ethyl BROMINE C4-Bromo ETHYL->POCKET Hydrophobic Interaction BROMINE->HALOGEN_ACCEPTOR Halogen Bonding

Caption: Proposed binding mode of this compound in a kinase active site.

Potential as an Antimicrobial Agent

Imidazole derivatives are the foundation of azole antifungals (e.g., clotrimazole, miconazole) and have demonstrated broad-spectrum antibacterial activity.[1][2][17] Their mechanisms often involve disrupting cell membrane synthesis or interfering with DNA replication.[17]

Mechanistic Hypothesis: We hypothesize that this compound may act as an antimicrobial agent through two potential mechanisms:

  • Fungal Ergosterol Biosynthesis Inhibition: Similar to other azoles, the imidazole nitrogen (N3) may coordinate with the heme iron of lanosterol 14α-demethylase (a cytochrome P450 enzyme), inhibiting ergosterol synthesis and disrupting fungal cell membrane integrity.[2][5]

  • Bacterial DNA/Protein Synthesis Inhibition: The compound could interfere with bacterial DNA replication or protein synthesis, a mechanism observed for other substituted imidazoles.[17] The lipophilic nature imparted by the ethyl and bromo substituents may facilitate passage through bacterial cell walls.

Section 2: A Roadmap for Synthesis and Validation

A robust and reproducible synthesis is the prerequisite for any biological investigation. While no specific synthesis for this compound is published, established methods for analogous compounds provide a clear path forward.

Proposed Synthesis Route

A plausible and efficient approach involves a multi-step synthesis starting from readily available materials, such as the Radziszewski reaction or related condensations.[3][18] A likely route is the bromination of a pre-formed 2-ethyl-1H-imidazole precursor.

DOT script for Proposed Synthesis Workflow

G START Starting Materials (e.g., Glyoxal, Propionaldehyde, Ammonia) STEP1 Step 1: Imidazole Ring Formation (e.g., Radziszewski Reaction) START->STEP1 INTERMEDIATE Intermediate: 2-Ethyl-1H-imidazole STEP1->INTERMEDIATE STEP2 Step 2: Electrophilic Bromination (Reagent: NBS or Br2) INTERMEDIATE->STEP2 PRODUCT Final Product: This compound STEP2->PRODUCT QC Purification & QC (Chromatography, NMR, MS) PRODUCT->QC

G START Starting Materials (e.g., Glyoxal, Propionaldehyde, Ammonia) STEP1 Step 1: Imidazole Ring Formation (e.g., Radziszewski Reaction) START->STEP1 INTERMEDIATE Intermediate: 2-Ethyl-1H-imidazole STEP1->INTERMEDIATE STEP2 Step 2: Electrophilic Bromination (Reagent: NBS or Br2) INTERMEDIATE->STEP2 PRODUCT Final Product: This compound STEP2->PRODUCT QC Purification & QC (Chromatography, NMR, MS) PRODUCT->QC

Caption: A high-level workflow for the proposed synthesis of the target compound.

In Vitro Assay Cascade

Once synthesized and purified (>95% purity), the compound should be subjected to a tiered screening approach to efficiently test the primary hypotheses.

Tier 1: Broad Spectrum Screening

Assay TypeTarget/Organism PanelPrimary EndpointRationale & Causality
Anticancer NCI-60 Human Tumor Cell Line ScreenGI50 (50% Growth Inhibition)Provides a broad, unbiased assessment of cytotoxic/cytostatic activity across diverse cancer types, identifying potential areas of sensitivity.
Antimicrobial ESKAPE Pathogen Panel (Bacteria)C. albicans, A. niger (Fungi)MIC (Minimum Inhibitory Conc.)Tests activity against clinically relevant and often drug-resistant pathogens, providing a rapid go/no-go decision for antimicrobial potential.[1][17]

Tier 2: Mechanism of Action (MoA) Deconvolution

If significant activity is observed in Tier 1, the following targeted assays should be performed.

A. Kinase Inhibition Protocol (If Anticancer Activity is Confirmed)

  • Assay Principle: Utilize a commercially available ADP-Glo™ or similar luminescence-based kinase assay kit, which measures the amount of ADP produced as a direct output of kinase activity.

  • Panel Selection: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of cancer-relevant receptor tyrosine kinases, including VEGFR-2, EGFR, FGFR, and PDGFR.

  • Step-by-Step Protocol:

    • Prepare reaction buffer containing the kinase, its specific substrate (e.g., poly-GT for tyrosine kinases), and ATP.

    • Dispense the reaction mix into a 384-well plate.

    • Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) using an acoustic dispenser. Include appropriate controls (DMSO vehicle, positive control inhibitor like Sorafenib).

    • Incubate at 30°C for 1 hour to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate percent inhibition relative to controls. For active compounds, perform a 10-point dose-response curve to determine the IC50 value. This self-validating system ensures that the signal is directly proportional to kinase activity.

B. Antimicrobial MoA Protocol (If Antimicrobial Activity is Confirmed)

  • Ergosterol Synthesis Inhibition (Antifungal):

    • Principle: Quantify changes in ergosterol levels in treated fungal cells using HPLC or GC-MS.

    • Method: Culture C. albicans with sub-MIC concentrations of the compound. After incubation, perform a non-saponifiable lipid extraction and analyze the sterol composition compared to untreated and positive controls (e.g., Fluconazole). A significant reduction in the ergosterol peak indicates targeting of the synthesis pathway.

  • Macromolecule Synthesis Inhibition (Antibacterial):

    • Principle: Use radiolabeled precursors to measure the rate of DNA, RNA, protein, and cell wall synthesis in treated bacteria.

    • Method: In parallel cultures of a sensitive bacterial strain (e.g., S. aureus), add the compound followed by [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), or [¹⁴C]N-acetylglucosamine (peptidoglycan). Measure the incorporation of radioactivity into macromolecules over time. Inhibition of a specific precursor's incorporation points to a targeted pathway.

Section 3: Data Interpretation and Future Directions

The data generated from this investigational roadmap will provide the first systematic evaluation of this compound's biological potential.

Potential OutcomeInterpretationNext Steps
Potent Kinase Inhibition (IC50 < 1 µM) The compound is a promising hit for oncology drug discovery.1. Selectivity Profiling: Screen against a broad kinase panel to determine selectivity. 2. Cell-Based Assays: Confirm target engagement in cells (e.g., Western blot for phospho-RTK). 3. SAR Studies: Synthesize analogs to improve potency and ADME properties.
Broad-Spectrum Antimicrobial Activity (MIC < 16 µg/mL) The compound is a potential lead for a new class of antibiotics or antifungals.1. MoA Confirmation: Validate the Tier 2 MoA findings. 2. Resistance Studies: Assess the potential for resistance development. 3. Toxicity Testing: Evaluate cytotoxicity against human cell lines (e.g., HepG2, HEK293).
Weak or No Activity The specific combination of substituents is not favorable for the tested targets.1. Pivot to Other Targets: Imidazoles are also known to have anti-inflammatory and other activities.[2][19] 2. Library Synthesis: Use the C4-bromo position as a handle for coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to create a library of derivatives for high-throughput screening.[12]

Conclusion

While this compound is currently a molecule of unknown function, its structure is rooted in established pharmacophores. The proposed framework provides a logical, efficient, and technically grounded strategy to move from speculation to data. By systematically investigating its potential as a kinase inhibitor and an antimicrobial agent, researchers can rapidly ascertain its therapeutic viability and define a clear path for any subsequent drug discovery and development efforts.

References

  • Review of pharmacological effects of imidazole derivatives. (2022). Science and Education, 3(4), 846-857. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5556. Available from: [Link]

  • Khan, I., et al. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Pharmaceutical Sciences and Research, 11(1), 1-15. Available from: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2024). ResearchGate. Available from: [Link]

  • Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... (n.d.). ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3387-3407. Available from: [Link]

  • A Literature Review on Antimicrobial Activities of Imidazole. (2022). ResearchGate. Available from: [Link]

  • Rifai, A., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 29(7), 1461. Available from: [Link]

  • Sharma, V., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. The Pharma Innovation Journal, 11(10), 12-22. Available from: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). PubMed Central. Available from: [Link]

  • Sharma, A., et al. (2017). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1204-1213. Available from: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Available from: [Link]

  • Imidazole: Having Versatile Biological Activities. (2014). ResearchGate. Available from: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. (n.d.). Available from: [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2024). Pharmaceuticals, 17(6), 762. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed Central. Available from: [Link]

Sources

Precision in Process Chemistry: Theoretical Yield Calculation for 4-Bromo-2-ethyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, the precise calculation of theoretical yield is not merely an academic exercise but a critical metric for process efficiency, cost analysis, and scalability. This guide focuses on the synthesis of 4-Bromo-2-ethyl-1H-imidazole , a vital scaffold in the development of angiotensin II receptor antagonists (e.g., Losartan analogs) and other bioactive imidazoles.

We will dissect the Direct Bromination pathway using N-Bromosuccinimide (NBS) , a method chosen for its balance of selectivity and operational simplicity compared to elemental bromine (


). This guide provides a self-validating protocol for yield calculation, grounded in reaction stoichiometry and mechanistic understanding.

Chemical Framework & Reaction Mechanics

The Reaction

The synthesis involves the electrophilic aromatic substitution of 2-ethylimidazole with N-Bromosuccinimide (NBS). The 2-position is blocked by the ethyl group, directing halogenation to the 4 or 5 positions. Due to annular tautomerism in the imidazole ring, the 4- and 5-positions are equivalent in the unsubstituted parent, but the introduction of a bromine atom creates a distinct 4-bromo isomer (which exists in equilibrium).

Balanced Equation:



(2-Ethylimidazole) + (NBS) 

(4-Bromo-2-ethylimidazole) + (Succinimide)
Mechanistic Insight

The reaction proceeds via the formation of a bromonium intermediate or direct electrophilic attack by the bromonium ion (


) generated in situ.
  • Selectivity Challenge: The imidazole ring is highly activated. A common side reaction is double bromination, yielding 4,5-dibromo-2-ethylimidazole .

  • Control Strategy: To maximize the theoretical yield of the mono-bromo product, the stoichiometry must be tightly controlled (typically 0.95–1.0 equivalents of NBS) and the temperature regulated (0°C to RT).

Theoretical Yield Calculation Protocol

This section details the mathematical framework. We will use a baseline batch size of 10.0 grams of starting material (2-ethylimidazole) to demonstrate the calculation.

Molecular Weight Determination

Accurate MW values are the foundation of yield calculation.

CompoundFormulaAtomic Weights UsedMolecular Weight ( g/mol )
2-Ethylimidazole (SM)

C:12.011, H:1.008, N:14.00796.13
NBS (Reagent)

Br:79.904, O:15.999177.98
4-Bromo-2-ethylimidazole (Product)

-175.03
Step-by-Step Calculation
Step 1: Determine Moles of Limiting Reagent

In a standard synthesis, 2-ethylimidazole is the limiting reagent to prevent over-bromination.




Step 2: Define Stoichiometric Ratio

From the balanced equation, the molar ratio is 1:1 .



Therefore, the Theoretical Moles of Product  = 0.1040 mol .

Note: If NBS were used in deficit (e.g., 0.9 equivalents to strictly avoid dibromination), NBS would become the limiting reagent, and the theoretical yield would be based on NBS moles.

Step 3: Calculate Theoretical Mass




Experimental Protocol (Contextualization)

To bridge theory and practice, the following protocol outlines the physical process where these numbers are applied. This method uses THF as a solvent, favored for its ease of removal compared to DMF.

Safety: NBS is an irritant; brominated imidazoles can be sensitizers. Work in a fume hood.

  • Preparation: Charge a 250 mL round-bottom flask with 10.0 g (104 mmol) of 2-ethylimidazole and 100 mL of anhydrous THF. Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Reason: Lower temperature improves selectivity for mono-bromination.

  • Addition: Dissolve 18.5 g (104 mmol, 1.0 eq) of NBS in 50 mL THF. Add this solution dropwise over 60 minutes.

    • Critical Control Point: Rapid addition causes local high concentration of NBS, leading to the dibromo impurity.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).[1]

    • Wash with water (to remove succinimide) and saturated

      
      .
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallization from acetonitrile or column chromatography (DCM/MeOH).

Process Visualization

The following diagram illustrates the decision logic and workflow for the synthesis and yield calculation.

G Start Start: 10g 2-Ethylimidazole Calc_Moles Calculate Moles SM (10g / 96.13 = 0.104 mol) Start->Calc_Moles Stoich_Check Determine Limiting Reagent (SM vs NBS) Calc_Moles->Stoich_Check Reaction Reaction: NBS Addition (0°C, THF) Stoich_Check->Reaction 1:1 Equiv Calc_Theo Calculate Theoretical Yield (0.104 mol * 175.03 g/mol) Stoich_Check->Calc_Theo Data Path Check_Selectivity HPLC Check: Mono vs Di-bromo Ratio Reaction->Check_Selectivity Check_Selectivity->Reaction Incomplete Workup Workup & Isolation (Remove Succinimide) Check_Selectivity->Workup Mono > 95% Result Theoretical Max: 18.20g Calc_Theo->Result Percent Calculate % Yield (Actual / Theoretical * 100) Result->Percent Input Actual Weigh Isolated Solid (Actual Yield) Workup->Actual Actual->Percent

Figure 1: Process flow for the synthesis and yield calculation of this compound.

Factors Influencing Yield (The "Why")

While the theoretical yield is fixed by stoichiometry, the isolated yield often deviates. Understanding these factors is essential for interpreting your calculation against reality.

  • Over-Bromination (The 4,5-Dibromo Trap): Even with 1:1 stoichiometry, the reaction rate of the mono-bromo product with NBS can be competitive with the starting material. If 5% of the material converts to the dibromo species, the theoretical yield calculation for the mono-product remains 18.20g, but the maximum achievable yield drops.

  • Tautomerism: The product exists as this compound

    
     5-bromo-2-ethyl-1H-imidazole. While chemically identical in solution, this equilibrium can affect crystallization efficiency during isolation.
    
  • Solubility Losses: Imidazoles are moderately water-soluble. During the aqueous wash to remove succinimide, a fraction of the product may partition into the water phase, reducing the isolated yield.

References

  • Vertex AI Search. (2024). Synthesis of 4-Bromo-2-nitro-1H-imidazole (CN111646945A). Google Patents. Link

  • Boulton, B. E., & Coller, B. A. W. (1974).[2] Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. Australian Journal of Chemistry, 27(11), 2331-2341.[2] Link

  • ChemicalBook. (n.d.). 4-Bromo-1H-imidazole Synthesis and Properties. Link

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Link

Sources

Technical Guide: Spectroscopic Characterization of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-Bromo-2-ethyl-1H-imidazole (CAS: 145575-91-3). This document is structured to support researchers in the structural validation of this compound, particularly when used as an intermediate in pharmaceutical synthesis (e.g., for angiotensin II receptor antagonists).

Executive Summary & Structural Context

This compound is a critical halogenated heterocyclic building block. Its structural integrity is defined by three key features: the imidazole core, the ethyl group at the C2 position, and the bromine atom at the C4 position.

Critical Tautomeric Note: As a 1H-imidazole, this compound exists in a tautomeric equilibrium between the 4-bromo and 5-bromo forms. In solution (NMR), these forms are often indistinguishable due to rapid proton exchange on the nitrogen atoms, leading to averaged signals or broad peaks depending on the solvent and temperature. In solid state and polar aprotic solvents (like DMSO-


), the 4-bromo tautomer is generally the major species described, but the nomenclature "4(5)-bromo" is chemically accurate.
Core Molecular Data
  • CAS Number: 145575-91-3[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 175.03 g/mol

  • Exact Mass: 173.98 (for

    
    )
    

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and halogen presence via isotopic abundance.[2]

Isotopic Signature (The "Fingerprint")

The most diagnostic feature in the Mass Spectrum of this compound is the molecular ion cluster. Bromine exists naturally as two stable isotopes:


 (50.7%) and 

(49.3%).[2]
  • Observation: You will not see a single

    
     peak. Instead, you will observe a 1:1 doublet  separated by 2 mass units.
    
  • 
     (174 m/z):  Contains 
    
    
    
    .
  • 
     (176 m/z):  Contains 
    
    
    
    .
Fragmentation Pathway

The fragmentation typically follows the cleavage of the alkyl side chain and the expulsion of neutral small molecules (HCN) characteristic of imidazoles.

Graphviz Diagram: MS Fragmentation Logic

MS_Fragmentation Figure 1: Proposed Fragmentation Pathway for this compound M_Ion Molecular Ion [M]+ (m/z 174/176) 1:1 Ratio Frag_Et Loss of Methyl [M - CH3]+ (m/z 159/161) M_Ion->Frag_Et - 15 Da (CH3) Frag_HCN Ring Cleavage (Loss of HCN) Frag_Et->Frag_HCN Fragmentation Base_Peak Imidazolic Cation Stable Core Frag_HCN->Base_Peak

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Validate the substitution pattern (2-ethyl, 4-bromo) and rule out isomers (e.g., 2-bromo-4-ethyl).

H NMR (Proton NMR)
  • Solvent: DMSO-

    
     is recommended to observe the exchangeable NH proton and prevent peak broadening common in 
    
    
    
    .
  • Key Diagnostic: The absence of the C2 proton (usually ~7.8 ppm in imidazole) and the presence of only one aromatic signal confirm disubstitution.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 12.0 – 12.5Broad Singlet1H-Exchangeable acidic proton on N1.
C5-H 7.05 – 7.15Singlet1H-The sole aromatic proton. Shielded relative to C2-H.
Ethyl -CH

-
2.60 – 2.70Quartet2H7.5Methylene protons coupled to methyl.
Ethyl -CH

1.15 – 1.25Triplet3H7.5Methyl protons coupled to methylene.
C NMR (Carbon NMR)
  • C2 (Amidine Carbon): Most deshielded (~148 ppm) due to the adjacent nitrogens.

  • C4 (C-Br): Distinctly shielded (~100-110 ppm) due to the "Heavy Atom Effect" of Bromine, despite its electronegativity.

  • C5 (C-H): Aromatic methine carbon (~115-125 ppm).

Infrared Spectroscopy (IR)

Objective: Identify functional groups and lattice stability.

  • N-H Stretch: Broad band at 3100–2800 cm

    
     . Strong hydrogen bonding in the solid state often broadens this significantly.
    
  • C=N / C=C Stretch: Characteristic imidazole ring breathing modes at 1580–1500 cm

    
     .
    
  • C-Br Stretch: A useful fingerprint band, though often weak, appearing in the fingerprint region at 600–700 cm

    
     .
    

Experimental Workflow: Structural Elucidation

The following diagram illustrates the decision logic for confirming the structure of a synthesized batch.

Graphviz Diagram: Elucidation Workflow

Elucidation_Workflow Figure 2: Step-by-Step Structural Validation Logic Sample Crude Product (Post-Bromination) MS_Step Step 1: Mass Spec (LC-MS) Sample->MS_Step Check_Iso Isotope Pattern? 174/176 (1:1) MS_Step->Check_Iso NMR_Step Step 2: 1H NMR (DMSO-d6) Check_Iso->NMR_Step Yes Reject REJECT: Check Regioisomers Check_Iso->Reject No (Wrong Halogen/Count) Check_Aro Aromatic Region: Single Peak ~7.1 ppm? NMR_Step->Check_Aro Check_Ethyl Alkyl Region: Qt (2.6) + Tr (1.2)? Check_Aro->Check_Ethyl Yes Check_Aro->Reject No (C2-H present?) Confirm CONFIRMED: This compound Check_Ethyl->Confirm Yes Check_Ethyl->Reject No

References

  • Biosynth . (n.d.). This compound (CAS 145575-91-3) Product Data. Retrieved from

  • GuideChem . (n.d.). 2-Ethylimidazole (CAS 1072-62-4) and Derivatives.[3][4] Retrieved from

  • PubChem . (n.d.).[5] 4-Bromo-1H-imidazole (Analogous Spectral Data). National Library of Medicine. Retrieved from

  • Organic Chemistry Portal . (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis. (Context for bromination methodology). Retrieved from

Sources

Technical Whitepaper: Strategic Sourcing and Utilization of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis strategies, and quality control protocols for 4-Bromo-2-ethyl-1H-imidazole .

Executive Summary

This compound (CAS: 145575-91-3) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for alpha-2 adrenergic agonists and enzyme inhibitors.[1] While commercially available, its supply chain is characterized by volatility due to the technical challenges in separating the 4-bromo and 5-bromo tautomers and the tendency for poly-bromination during manufacture. This guide provides a decision-making framework for sourcing versus synthesizing this intermediate, supported by validated protocols and quality control metrics.

Chemical Profile & Technical Significance[1][2][3][4]

Structural Dynamics and Tautomerism

The defining feature of this compound is the rapid tautomeric equilibrium between the 4-bromo and 5-bromo positions when the N1-nitrogen is unsubstituted.

  • Tautomer A: this compound

  • Tautomer B: 5-Bromo-2-ethyl-1H-imidazole

In solution, these forms are indistinguishable and rapidly interconvert (


). Vendors may list the product as 4(5)-Bromo-2-ethylimidazole . For medicinal chemistry applications, the distinction only becomes fixed upon N-alkylation or protection.
Key Physicochemical Properties
PropertySpecificationNote
CAS Number 145575-91-3Primary identifier
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Appearance Off-white to pale yellow solidDarkens upon oxidation
Solubility DMSO, Methanol, DMFPoor water solubility
pKa ~11.7 (imidazole NH)Estimated
Storage 2–8°C, Inert AtmosphereHygroscopic; light sensitive

Commercial Availability Landscape

Supply Chain Status

As of Q1 2026, the commercial availability of this compound falls into Tier 2 (Specialty Chemical) . It is not a bulk commodity like imidazole or 2-ethylimidazole.

  • Primary Suppliers: Specialized catalog vendors (e.g., BLD Pharm, Ambeed, Enamine) and custom synthesis houses.

  • Typical Purity: 95% – 97%.

  • Lead Time: Often "In Stock" for gram-scale (1g – 25g). Kilo-scale typically requires a 4–8 week lead time for custom manufacture.

  • Cost Analysis: High relative to raw materials due to the purification burden (removal of dibromo- species).

Sourcing Strategy: The "Make vs. Buy" Decision

Researchers should evaluate the "Make vs. Buy" decision based on required quantity and purity stringency.

MakeVsBuy Start Need this compound QtyCheck Quantity Required? Start->QtyCheck SmallScale < 50 grams QtyCheck->SmallScale Lab Scale LargeScale > 100 grams QtyCheck->LargeScale Pilot Scale Buy PURCHASE (Catalog Vendors) SmallScale->Buy CostAnalysis Cost/Time Analysis LargeScale->CostAnalysis CostAnalysis->Buy If Lead Time < 4 wks Synthesis IN-HOUSE SYNTHESIS (Control Impurities) CostAnalysis->Synthesis If High Purity Critical

Figure 1: Decision logic for sourcing this compound.

Synthesis & Manufacturing Protocols

If commercial stock is unavailable or fails quality audits, the following synthesis route is the industry standard for high-fidelity production.

The Challenge: Regioselectivity

Direct bromination of 2-ethylimidazole is electrophilic aromatic substitution. The ethyl group activates the ring, but the challenge is stopping at mono-bromination. Over-bromination leads to 4,5-dibromo-2-ethylimidazole , which is difficult to separate from the desired product.

Validated Synthesis Protocol (Modified from CN106674121A)

Reaction Scheme: 2-Ethylimidazole + Br2 (or NBS) → 4-Bromo-2-ethylimidazole + 4,5-Dibromo-byproduct

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-ethylimidazole (1.0 eq) in a solvent mixture of CH₂Cl₂ (DCM) or Acetonitrile (MeCN) . Note: MeCN is preferred for NBS pathways; DCM/Water biphasic systems are preferred for Br₂.

  • Bromination (Controlled Addition):

    • Reagent:N-Bromosuccinimide (NBS) (0.95 - 1.0 eq).

    • Condition: Add NBS portion-wise at 0°C to -10°C. Low temperature is critical to kinetic control, minimizing di-bromo formation.

    • Avoid: Do not use radical initiators (AIBN, light) to prevent side-chain bromination on the ethyl group.

  • Quenching & Reduction:

    • Once the starting material is consumed (monitor via TLC/HPLC), quench the reaction with 10% aqueous Sodium Sulfite (Na₂SO₃) .

    • Critical Step: If di-bromo impurities are present (>5%), refluxing the crude mixture with aqueous sodium sulfite can selectively debrominate the 5-position (if 4,5-dibromo) or reduce poly-brominated species, enriching the mono-bromo product.

  • Isolation:

    • Adjust pH to ~7-8.

    • Extract with Ethyl Acetate.[1][2]

    • Wash with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).

Quality Control & Characterization

Trustworthy data is essential. Commercial batches often degrade. Use the following metrics to validate incoming or synthesized lots.

Analytical Specifications
TestAcceptance CriteriaMethod
HPLC Purity > 97.0% (Area %)C18 Column, MeCN/H₂O gradient
1H NMR Consistent structureDMSO-d6
Appearance White to pale yellowVisual inspection
Water Content < 0.5%Karl Fischer (Hygroscopic!)
1H NMR Interpretation (DMSO-d6)
  • δ ~ 12.0 ppm (br s, 1H): Imidazole N-H (Exchangeable).

  • δ ~ 7.0-7.2 ppm (s, 1H): C4/C5-H aromatic proton. Crucial: This must integrate to 1. If <1, suspect di-bromo contamination.

  • δ ~ 2.6 ppm (q, 2H): Ethyl -CH₂-.

  • δ ~ 1.2 ppm (t, 3H): Ethyl -CH₃.

Handling & Safety (E-E-A-T)

Hazard Identification
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A.

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage & Stability
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen . The free base can absorb CO₂ and moisture from the air, forming carbonates or hydrates that alter stoichiometry.

  • Light: Protect from light to prevent photo-degradation (browning).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole (Analogous Structure Data). Retrieved from [Link]

  • Google Patents (2017).CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Pedada, A. R., et al. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole. Organic Process Research & Development. (Contextual reference for imidazole bromination scale-up). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-2-ethyl-1H-imidazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Bromo-2-ethyl-1H-imidazole from 2-ethyl-1H-imidazole. The protocol detailed herein is based on established principles of electrophilic aromatic substitution on the imidazole ring, employing N-Bromosuccinimide (NBS) as a selective and efficient brominating agent. This application note offers a detailed, step-by-step experimental procedure, including reaction setup, monitoring, work-up, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations, and methods for the characterization of the final product.

Introduction

Substituted bromoimidazoles are valuable building blocks in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The targeted synthesis of specific isomers is crucial for developing novel chemical entities. The bromination of 2-substituted imidazoles presents a challenge in achieving regioselectivity. This guide focuses on a robust method for the synthesis of this compound, a versatile intermediate for further chemical elaboration.

The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring. In the case of 2-ethyl-1H-imidazole, the ethyl group at the C2 position is an electron-donating group, which activates the imidazole ring towards electrophilic substitution, primarily at the C4 and C5 positions. The choice of brominating agent and reaction conditions is critical to favor the formation of the desired 4-bromo isomer. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of various heterocyclic compounds due to its ease of handling and selective reactivity compared to elemental bromine.[1][2]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction.

Reaction:

Mechanism:

The reaction is believed to proceed through a classic electrophilic aromatic substitution mechanism. The N-bromosuccinimide, either on its own or activated by a trace amount of acid, acts as a source of an electrophilic bromine species (Br+). The electron-rich imidazole ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base (such as the solvent or succinimide anion) restores the aromaticity of the imidazole ring, yielding the this compound product. The regioselectivity for the 4-position is influenced by the directing effect of the 2-ethyl group and potential steric hindrance.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-ethyl-1H-imidazole≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially AvailableShould be recrystallized from water if it appears yellow.[3]
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. NaHCO₃Prepared in-house
Saturated aq. Na₂S₂O₃Prepared in-house
Anhydrous MgSO₄Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizing agent. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. In case of contact, wash the affected area immediately with plenty of water.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • All other chemicals should be handled according to standard laboratory safety procedures.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-1H-imidazole (1.0 g, 10.4 mmol).

    • Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of NBS:

    • In a separate container, weigh out N-Bromosuccinimide (NBS) (1.85 g, 10.4 mmol, 1.0 eq.).

    • Add the NBS to the stirred solution of 2-ethyl-1H-imidazole portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring:

    • After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

      • Eluent: Ethyl acetate/Hexanes (e.g., 1:1 v/v).

      • Visualization: UV light (254 nm). The product should appear as a new spot with a different Rf value compared to the starting material.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to decompose any unreacted NBS.

    • Transfer the mixture to a separatory funnel.

    • Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is recommended to elute the product.

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceOff-white to pale yellow solid or oil
Molecular FormulaC₅H₇BrN₂
Molecular Weight175.03 g/mol
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • The spectrum is expected to show a singlet for the C5-H proton of the imidazole ring (around δ 7.0-7.2 ppm).

    • A quartet for the methylene protons (-CH₂-) of the ethyl group (around δ 2.7-2.9 ppm).

    • A triplet for the methyl protons (-CH₃) of the ethyl group (around δ 1.2-1.4 ppm).

    • A broad singlet for the N-H proton (variable, typically δ 9-12 ppm).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Signals for the imidazole ring carbons are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine (C4) will be shifted downfield.

    • Signals for the ethyl group carbons will be in the aliphatic region.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 174.98 and 176.98 (due to the isotopic pattern of bromine).

Visualization of the Workflow

Reaction Scheme

Reaction_Scheme 2-ethyl-1H-imidazole 2-ethyl-1H-imidazole Product This compound 2-ethyl-1H-imidazole->Product NBS N-Bromosuccinimide (NBS) NBS->Product DCM DCM, 0°C to rt DCM->Product

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start Dissolve 2-ethyl-1H-imidazole in DCM add_nbs Add NBS portion-wise at 0°C start->add_nbs react Stir at room temperature (2-4h) add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Na₂S₂O₃ monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Dry over MgSO₄ & Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography characterize Characterize by NMR, MS chromatography->characterize

Caption: Experimental workflow for the synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and monitor by TLC. If necessary, the reaction can be gently warmed.
Deactivated NBS.Use freshly opened or recrystallized NBS.
Formation of Multiple Products Over-bromination or side reactions.Ensure slow, portion-wise addition of NBS at 0°C. Use stoichiometric amounts of NBS.
Difficult Purification Products have similar polarity.Optimize the eluent system for column chromatography. A shallow gradient may be required.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound from 2-ethyl-1H-imidazole using N-Bromosuccinimide. This procedure is scalable and affords the desired product in good purity after chromatographic purification. The resulting this compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science.

References

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

Sources

Technical Application Note: Regioselective Bromination of 2-Ethyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The bromination of 2-ethyl-1H-imidazole is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for Angiotensin II receptor antagonists (e.g., Sartans). The 2-ethyl group serves as a lipophilic anchor, while the halogenated 4/5-positions provide handles for subsequent palladium-catalyzed cross-couplings or formylation reactions.

This guide details the specific reaction conditions to selectively access either the 4,5-dibromo or the 4(5)-monobromo derivatives. Unlike unsubstituted imidazole, the 2-ethyl substituent blocks the C2 position, simplifying the regioselectivity profile but introducing specific solubility and steric considerations.

Key Reaction Pathways

The electrophilic aromatic substitution (EAS) of 2-ethylimidazole proceeds through the following pathways:

ReactionPathways cluster_tautomer Note: Tautomeric Equilibrium Start 2-Ethyl-1H-imidazole (Starting Material) Mono 4-Bromo-2-ethyl-1H-imidazole (Mono-brominated) Start->Mono 1.0 eq NBS, 0°C (Kinetic Control) Di 4,5-Dibromo-2-ethyl-1H-imidazole (Di-brominated) Start->Di 2.2 eq Br2, H2O/Base (Direct Exhaustive) Mono->Di Excess Br2 or NBS (Thermodynamic Endpoint)

Figure 1: Reaction pathways for the bromination of 2-ethyl-1H-imidazole. Note that in the mono-brominated species, the 4- and 5-positions are tautomerically equivalent in solution.

Critical Process Parameters (CPP)

The choice of brominating agent and solvent profoundly influences the product distribution.[1]

ParameterMethod A: NBS (Aprotic)Method B: Br₂ (Aqueous/Basic)
Primary Target Mono-bromo (Kinetic control)Di-bromo (Thermodynamic control)
Reagent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Solvent MeCN, DMF, or THFWater, Aqueous NaOAc, or AcOH
Temperature 0°C to 25°C0°C to Reflux
Atom Economy Lower (Succinimide waste)High
Scalability Moderate (Exothermic solid addition)High (Liquid addition)

Protocol A: Synthesis of 4,5-Dibromo-2-ethyl-1H-imidazole

Target CAS: 4002-82-8 Application: Preparation of fully halogenated scaffolds for subsequent selective lithiation or reduction.[1]

Reagents & Equipment
  • Reactant: 2-Ethyl-1H-imidazole (1.0 equiv)

  • Reagent: Bromine (Br₂) (2.2 equiv)[1]

  • Base: Sodium Hydroxide (NaOH) (2.2 equiv) or Sodium Acetate (NaOAc)[1]

  • Solvent: Water (Process water grade)[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer, addition funnel, pH meter.

Step-by-Step Procedure
  • Dissolution: In a 3-neck flask, dissolve 2-ethyl-1H-imidazole (10.0 g, 104 mmol) in water (100 mL).

  • Basification: Add NaOH (9.15 g, 228 mmol) to the solution. Stir until fully dissolved. Note: The base neutralizes the HBr byproduct, driving the reaction to completion.

  • Bromine Addition (Exothermic): Cool the solution to 0–5°C using an ice bath. Add Bromine (36.6 g, 11.7 mL, 229 mmol) dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature <10°C to prevent oxidation side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A thick precipitate will form.[1]

  • Workup:

    • Filter the solid precipitate.[1][2][3]

    • Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaBr).[1]

    • Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench any residual elemental bromine (indicated by orange color).[1]

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.[1]

Protocol B: Synthesis of this compound

Target CAS: 145575-91-3 Application: Mono-functionalized intermediate for specific cross-coupling.[1]

Challenge: Stopping at the mono-bromo stage is difficult due to the activating nature of the imidazole ring. Over-bromination is common.[1] Low temperature and slow addition are mandatory. [1]

Reagents & Equipment[1][4][5][6]
  • Reactant: 2-Ethyl-1H-imidazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

  • Equipment: Jacketed reactor or cryo-bath, inert atmosphere (N₂).[1]

Step-by-Step Procedure
  • Preparation: Dissolve 2-ethyl-1H-imidazole (5.0 g, 52 mmol) in anhydrous MeCN (50 mL) under nitrogen.

  • Cooling: Cool the system to -10°C .

  • NBS Addition: Dissolve NBS (9.7 g, 54.6 mmol) in MeCN (40 mL). Add this solution dropwise to the imidazole mixture over 2 hours .

    • Why: Slow addition keeps the concentration of brominating agent low, favoring mono-substitution over di-substitution.[1]

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of starting material and the emergence of the di-bromo impurity.

    • Stop Point: Quench reaction when di-bromo impurity reaches >5%.[1]

  • Quench: Add saturated aqueous NaHCO₃ (50 mL) and Na₂S₂O₃ (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: The crude usually contains 5-10% di-bromo product.[1] Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) is required for high purity.[1]

Experimental Workflow Diagram

Workflow cluster_inputs Input Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase RM Raw Material: 2-Ethyl-1H-imidazole Mix Dissolution & Cooling (T < 5°C) RM->Mix Solvent Solvent System: (Water/NaOH or MeCN) Solvent->Mix Add Controlled Addition (Br2 or NBS) Mix->Add Stir Aging (2-4 Hours) Add->Stir Quench Quench: Na2S2O3 (Remove Oxidant) Stir->Quench Filter Filtration / Extraction Quench->Filter Dry Drying / Purification Filter->Dry

Figure 2: Generalized operational workflow for the bromination process, highlighting critical control points (Cooling, Controlled Addition).[1]

Analytical Characterization

To validate the product identity, compare spectral data against the following standards.

4,5-Dibromo-2-ethyl-1H-imidazole[1][7][8]
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (br s, 1H, NH), 2.65 (q, J=7.5 Hz, 2H, CH₂), 1.18 (t, J=7.5 Hz, 3H, CH₃).[1]

    • Note: Absence of aromatic protons confirms full substitution of the ring carbons.[1]

  • MS (ESI): m/z 253/255/257 [M+H]⁺ (1:2:1 isotopic pattern characteristic of dibromo species).[1]

This compound
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.2 (br s, 1H, NH), 7.15 (s, 1H, C5-H), 2.60 (q, 2H), 1.15 (t, 3H).[1]

    • Note: Presence of one aromatic singlet at ~7.15 ppm indicates mono-substitution.[1]

Safety & Handling

  • Bromine (Br₂): Highly corrosive and toxic.[1] Causes severe burns.[1] Use only in a functioning fume hood.[1] Keep Sodium Thiosulfate solution nearby to neutralize spills immediately.[1]

  • Exotherm: The reaction of imidazole with bromine is exothermic.[1] Scale-up requires active cooling to prevent thermal runaway.[1]

  • Waste: Aqueous waste streams will contain high levels of bromide and organic residues.[1] Dispose of according to halogenated waste protocols.

References

  • General Imidazole Bromination

    • Fan, L., et al. (2016).[1][4] Synthesis of 4-bromoimidazole. Patent CN106256830A.[1] Link

    • Context: Describes the general tribromination-reduction sequence, validating the reactivity of the 4/5 positions.
  • Product Identification (CAS Data)

    • ChemicalBook.[1] (n.d.). 4,5-Dibromo-2-ethyl-1H-imidazole (CAS 4002-82-8).[1] Link

    • GuideChem.[1][5] (n.d.). 2-Ethyl-4-bromoimidazole (CAS 145575-91-3).[1][5] Link

  • Mechanistic Insight

    • Palmer, B. D., et al. (1989).[1] Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 67(10), 1590-1595.[1] Link[1]

    • Context: elucidates the electrophilic substitution patterns and tautomeric consider

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-ethyl-1H-imidazole is a critical pharmacophore in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan analogs) and p38 MAP kinase inhibitors. While the Suzuki-Miyaura coupling is the method of choice for functionalizing the C4 position, this specific substrate presents a "dual-threat" challenge to standard catalytic cycles:

  • Catalyst Poisoning: The free N-H (pKa ~14) can deprotonate under basic conditions, forming an imidazolyl anion that coordinates tightly to Pd(II), arresting the catalytic cycle (the "azole effect").

  • Electronic Deactivation: The C2-ethyl group exerts a positive inductive effect (+I), increasing electron density at the C4-Br bond, thereby raising the activation energy required for oxidative addition compared to electron-deficient heterocycles.

This guide provides two validated protocols: a High-Throughput Direct Method for rapid screening and a Protected Scale-Up Method for process chemistry, ensuring robust yields and reproducibility.

Strategic Analysis & Decision Matrix

Before initiating synthesis, select the protocol that matches your project phase.

Diagram 1: Synthetic Workflow Decision Tree

(Graphviz DOT visualization of the decision logic)

DecisionTree Start Start: this compound Scale Scale / Purpose? Start->Scale MedChem Discovery (<100 mg) Speed is priority Scale->MedChem Rapid Screening Process Process (>1 g) Purity/Yield is priority Scale->Process Scale-Up Direct Protocol A: Direct Coupling (Ligand-Enhanced) MedChem->Direct Protect Protocol B: SEM/Trityl Protection Process->Protect Sub_Direct Use SPhos or XPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O Direct->Sub_Direct Sub_Protect Step 1: SEM-Cl / NaH Step 2: Pd(dppf)Cl2 Coupling Step 3: Deprotection (TFA) Protect->Sub_Protect

Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Mechanistic Insight: The "Azole Poisoning" Trap

Understanding why standard conditions fail is crucial for troubleshooting. In unprotected imidazoles, the reaction competes between the productive catalytic cycle and an off-cycle resting state.

Diagram 2: Catalytic Cycle & Inhibition Pathway

(Graphviz DOT visualization of the mechanism)

CatCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Base Base Activation (OH- / CO3--) OxAdd->Base Poison OFF-CYCLE TRAP Pd-Imidazolyl Complex (Catalyst Death) OxAdd->Poison + Deprotonated Imidazole (High pH) TransMet Transmetallation (+ Ar'-B(OH)2) Base->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle showing the competitive formation of the stable, inactive Pd-Imidazolyl complex (Red).

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid library synthesis, <100 mg scale. Concept: Uses sterically bulky, electron-rich phosphine ligands (Buchwald ligands) to prevent the formation of the Pd-imidazolyl resting state and facilitate oxidative addition on the electron-rich ring.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 or Pd(OAc)2 + SPhos (0.02 - 0.05 equiv)

  • Base: K3PO4 (2.0 equiv) - Phosphate is preferred over carbonate to buffer pH.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge: To a microwave vial equipped with a stir bar, add the imidazole (1.0 eq), boronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%). Note: If using Pd(OAc)2/SPhos, premix them in solvent for 5 mins before adding.

  • Purge: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

  • Solvent: Inject degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 100°C for 2–4 hours (conventional) or 120°C for 30 mins (microwave).

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: Unprotected imidazoles often streak; add 1% NH4OH to the eluent.

Protocol B: Protected Route (SEM-Strategy)

Best for: Scale-up (>1g), GMP intermediates. Concept: Masking the N-H removes the catalyst poisoning pathway and increases solubility, allowing the use of cheaper, robust catalysts like Pd(dppf)Cl2.

Step 1: Protection (SEM-Cl)
  • Dissolve this compound (1.0 eq) in dry DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir 30 min until gas evolution ceases.

  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir 2 hours.

  • Quench with water, extract with EtOAc. Yields are typically >90%.[1]

Step 2: Suzuki Coupling

Materials:

  • Substrate: SEM-protected imidazole (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.03 equiv)

  • Base: Na2CO3 (2.0 M aq solution, 3.0 equiv)

  • Solvent: DME or Toluene (degassed)

Procedure:

  • Mix protected substrate, boronic acid (1.1 eq), and Pd catalyst in reaction vessel.

  • Add solvent and aqueous base.

  • Heat to 90°C for 4–12 hours.

  • Standard aqueous workup and silica purification (Hex/EtOAc).

Step 3: Deprotection
  • Dissolve coupled product in DCM.

  • Add TFA (excess, typically 1:1 v/v with DCM) or 4M HCl in Dioxane.

  • Stir at RT for 2–4 hours.

  • Neutralize carefully with NaHCO3 (aq) to precipitate the free base product.

Data Summary & Troubleshooting

Comparative Screening Data (Representative)
VariableCondition A (Standard)Condition B (Optimized Direct)Condition C (Protected)
Catalyst Pd(PPh3)4XPhos Pd G3 Pd(dppf)Cl2
Base Na2CO3K3PO4Na2CO3
Solvent DMF/H2ODioxane/H2OToluene/H2O
Temp 90°C100°C90°C
Yield 15-30% (Incomplete)75-85% 90-95%
Purity Low (Homocoupling)HighVery High
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-H.Switch to Protocol B (Protection) or increase catalyst loading to 10 mol% with XPhos.
Protodehalogenation Hydride source in system.Ensure solvents are dry/degassed. Avoid alcohols. Lower temperature.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Degas solvents thoroughly (O2 promotes this). Add base last.
Regio-isomers Tautomerization (rare in 2-ethyl).The 2-ethyl group locks the tautomer preference in solid state, but in solution, N-H is mobile. Protection fixes this.

References

  • Vertex Pharmaceuticals. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration.[3] PubMed Central. [Link]

  • Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 4-Bromo-2-ethyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold and the Significance of 4-Bromo-2-ethyl-1H-imidazole

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and its ability to engage in various biological interactions.[1] This five-membered heterocycle, with its two nitrogen atoms, can act as a proton donor or acceptor and effectively coordinate with metal ions, making it a versatile component in the design of enzyme inhibitors and receptor antagonists.[1] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

The strategic placement of substituents on the imidazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound emerges as a particularly valuable building block in this context. The bromine atom at the 4-position serves as a versatile synthetic handle for the introduction of diverse molecular fragments through cross-coupling reactions. Concurrently, the ethyl group at the 2-position provides a degree of steric bulk and lipophilicity that can influence the compound's binding affinity, selectivity, and pharmacokinetic profile. This unique combination of features makes this compound an attractive starting point for the generation of compound libraries in drug discovery campaigns.

Synthesis of this compound: A Proposed Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of analogous substituted imidazoles. The proposed two-step synthesis involves the initial formation of 2-ethyl-1H-imidazole, followed by a regioselective bromination at the 4-position.

Part 1: Synthesis of 2-ethyl-1H-imidazole

A common and effective method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction or a related condensation approach. This protocol outlines a representative procedure.

Protocol 1: Synthesis of 2-ethyl-1H-imidazole

Materials:

  • Propionaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (1.0 eq), glyoxal (1.0 eq), and an excess of ammonium hydroxide (5-10 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-ethyl-1H-imidazole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-ethyl-1H-imidazole.

Part 2: Regioselective Bromination

The bromination of 2-substituted imidazoles can be achieved with high regioselectivity at the 4- and 5-positions. To obtain the desired 4-bromo isomer, careful control of the reaction conditions is necessary. The use of a protecting group on the imidazole nitrogen can enhance regioselectivity.

Protocol 2: Synthesis of this compound

Materials:

  • 2-ethyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-ethyl-1H-imidazole (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0°C. The reaction is typically rapid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

dot

Sources

Application Note: 4-Bromo-2-ethyl-1H-imidazole as a Building Block for APIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-ethyl-1H-imidazole (CAS 145575-91-3) is a bifunctional heterocyclic scaffold critical to the synthesis of Angiotensin II receptor antagonists ("sartans") and p38 MAP kinase inhibitors. Its structural utility lies in the combination of the 2-ethyl group , which provides essential lipophilic bulk for receptor pocket occupancy, and the 4-bromo substituent , which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions.

This guide details the chemical behavior of this scaffold, focusing on overcoming the inherent regioselectivity challenges during N-alkylation and optimizing conditions for C-4 functionalization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name This compound
CAS Number 145575-91-3
Molecular Formula C₅H₅BrN₂
Molecular Weight 175.03 g/mol
Appearance White to off-white crystalline solid
pKa (Calculated) ~14.0 (NH acidity), ~6.5 (Conjugate acid)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)
Structural Insight: The Tautomer Challenge

Like all 4-substituted imidazoles, this molecule exists in a tautomeric equilibrium between the 1H and 3H forms. In solution, the proton rapidly migrates between N1 and N3.

  • Implication: Upon N-alkylation, two regioisomers (1,4-disubstituted and 1,5-disubstituted) are formed.

  • Strategic Advantage: The bulky 2-ethyl group exerts steric influence, often improving regioselectivity compared to 2-unsubstituted analogs, favoring the less sterically hindered isomer depending on the electrophile and base used.

Strategic Synthetic Utility

The "Sartan" Pharmacophore

In the development of anti-hypertensive drugs (e.g., Losartan, Olmesartan), the 2-alkylimidazole core is essential. While Losartan utilizes a 4-chloro-5-formyl pattern, the 4-bromo analog allows researchers to diverge from the standard chlorosartan template.

  • Application: The bromine allows for Suzuki or Stille couplings to introduce aryl or heteroaryl groups at C-4, expanding the SAR (Structure-Activity Relationship) beyond the traditional chlorine atom.

Kinase Inhibitor Scaffolds

In kinase drug discovery (e.g., p38, BRAF), the imidazole ring often acts as the "hinge binder," accepting and donating hydrogen bonds to the ATP binding site. The 2-ethyl group fills the hydrophobic gatekeeper pocket, while the 4-bromo position allows for the attachment of the "tail" segment that extends into the solvent-exposed region.

Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To install a protecting group or API side chain (e.g., biphenylmethyl group) at the N1 position while minimizing the N3 isomer.

Mechanism: The reaction proceeds via an SN2 mechanism. The steric bulk of the 2-ethyl group generally disfavors attack at the nitrogen adjacent to the C-4 bromo substituent (due to the bromine's size and electronic repulsion), but mixtures are common.

Materials:

  • This compound (1.0 equiv)[1]

  • Alkyl Halide (e.g., Benzyl bromide derivative) (1.1 equiv)[2]

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure formation of the imidazolide anion.

    • Expert Note: Cs₂CO₃ is preferred over K₂CO₃ for difficult substrates due to the "Cesium Effect," which enhances solubility and nucleophilicity of the anion.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at 25–40 °C. Monitor via TLC/LC-MS. (Typical time: 4–12 hours).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification: The two isomers (1,4-bromo vs 1,5-bromo) usually have distinct Rf values. Separate via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

    • Identification: Use 2D NMR (NOESY) to confirm regiochemistry. The N-CH₂ protons will show a NOE correlation to the C-5 proton in the 1,4-isomer.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-4

Objective: To replace the C-4 bromine with an aryl/heteroaryl group.

Materials:

  • N-Alkylated 4-Bromo-2-ethylimidazole (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (0.05 equiv) or Pd(PPh₃)₄

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the imidazole substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes.

    • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Catalysis: Add the Pd catalyst and aqueous base. Seal the vessel under Argon.

  • Heating: Heat to 90–100 °C (oil bath) or 110 °C (Microwave, 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract and concentrate.[5]

  • Purification: Flash chromatography.

Visualizations

Figure 1: Divergent Synthetic Workflow

This diagram illustrates the decision matrix for using this compound in API synthesis.

SyntheticWorkflow Start This compound (CAS 145575-91-3) PathA Path A: N-Alkylation First (Standard Route) Start->PathA Alkyl Halide, Cs2CO3 PathB Path B: C-H Activation/Protection (Advanced Route) Start->PathB SEM-Cl or Trityl-Cl N_Alkylated N-Substituted Intermediate (Mixture of Regioisomers) PathA->N_Alkylated Suzuki Suzuki Coupling (C-4 Functionalization) PathB->Suzuki Alternative Order Separation Chromatographic Separation (Isolate 1,4-isomer) N_Alkylated->Separation Separation->Suzuki Aryl Boronic Acid, Pd(0) Formylation C-5 Formylation (Lithiation/DMF) Separation->Formylation n-BuLi, DMF API Final API Candidate (e.g., Sartan Analog) Suzuki->API Formylation->API

Caption: Workflow showing divergent pathways. Path A is preferred for stability; Path B allows C-4 modification before N-alkylation.

Figure 2: Regioselectivity Decision Tree

Understanding the steric factors governing N-alkylation.

Regioselectivity Input Reaction: 4-Bromo-2-ethylimidazole + R-X Factor1 Steric Factor: 2-Ethyl Group Input->Factor1 Factor2 Steric Factor: 4-Bromo Group Input->Factor2 Logic Mechanism: Steric hindrance from 2-Et affects both N1 and N3. Bromine at C-4 adds hindrance to N3. Factor1->Logic Factor2->Logic Outcome1 N1-Alkylation (Major) (Distal to Br, Proximal to Et) Outcome2 N3-Alkylation (Minor) (Proximal to Br, Proximal to Et) Logic->Outcome1 Favored Logic->Outcome2 Disfavored

Caption: Steric analysis of N-alkylation. The combination of 2-ethyl and 4-bromo directs substitution away from the bromine.

Expertise & Troubleshooting

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Imidazole nitrogens can coordinate to Palladium, poisoning the catalyst.

    • Solution: Use a protected imidazole (N-alkylated) as described in Protocol B. Free NH-imidazoles couple poorly. Alternatively, use a higher catalyst loading (5-10 mol%) or a phosphine ligand with high steric bulk (e.g., XPhos) to prevent N-coordination.

  • Issue: Inseparable Regioisomers.

    • Solution: If flash chromatography fails, try recrystallization from Toluene/Hexane. The 1,4-isomer is often more crystalline due to higher symmetry.

  • Safety Note: this compound is an irritant. Handle in a fume hood. During the Suzuki coupling, ensure the reaction vessel is rated for the pressure if heating above the solvent boiling point.

References

  • Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." J. Org.[6] Chem. 1994, 59, 6391-6394. (Foundational chemistry for 2-alkylimidazoles).

  • Google Patents.WO2000039097A1 - Imidazole compounds and medicinal use thereof.

Sources

Application Notes and Protocols for the N1-Position Derivatization of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[1][2][3] The targeted derivatization of substituted imidazoles, such as 4-Bromo-2-ethyl-1H-imidazole, is a critical step in the synthesis of novel compounds with potential pharmacological activities.[4] This document provides a detailed guide to the derivatization of this compound at the N1 position, offering insights into reaction mechanisms, protocol selection, and experimental execution.

The strategic placement of a bromine atom and an ethyl group on the imidazole ring offers distinct advantages for further functionalization. The bromine at the 4-position serves as a versatile handle for cross-coupling reactions, while the ethyl group at the 2-position can influence the steric and electronic properties of the molecule, impacting its biological target engagement. This guide will explore three primary methods for N1-derivatization: N-Alkylation, N-Arylation, and the Mitsunobu reaction, providing detailed protocols for each.

Understanding Regioselectivity in Imidazole Derivatization

The N-alkylation of asymmetrically substituted imidazoles like this compound can potentially yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. The outcome of the reaction is governed by both steric and electronic factors. The electron-withdrawing nature of the bromine atom at the 4-position decreases the electron density of the adjacent nitrogen (N3) and, to a lesser extent, the distal nitrogen (N1).[5] Consequently, alkylation is generally favored at the more nucleophilic N1 position, leading predominantly to the 1,4-disubstituted regioisomer.[5] Steric hindrance from the adjacent ethyl group at the 2-position further encourages substitution at the less hindered N1 position.

N1-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing a wide range of alkyl groups onto the imidazole ring. The choice of base and solvent is critical for achieving high yields and regioselectivity.

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This method is suitable for a broad range of alkylating agents and typically proceeds with high efficiency due to the rapid and complete deprotonation of the imidazole nitrogen.[5]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): An irreversible, strong base that ensures complete deprotonation of the imidazole N-H, forming the highly nucleophilic imidazolide anion. This drives the reaction to completion.

  • Anhydrous N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the imidazole and the resulting anion, facilitating the subsequent nucleophilic attack on the alkyl halide. Its high boiling point allows for a wide range of reaction temperatures.

  • Inert Atmosphere (Nitrogen or Argon): Essential to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.

  • Temperature Control (0 °C to Room Temperature): The initial deprotonation is performed at 0 °C to control the exothermic reaction. The subsequent alkylation is typically carried out at room temperature, although gentle heating may be required for less reactive alkyl halides.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHDMFRT2>90
Ethyl BromideNaHDMFRT4>85
Benzyl BromideNaHDMFRT3>90

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Protocol 2: N-Alkylation using a Mild Base (Potassium Carbonate)

This method offers greater control and is often preferred for large-scale synthesis and for substrates sensitive to harsh basic conditions.[1][5]

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A milder, heterogeneous base that is easier to handle than NaH. It is sufficient to deprotonate the acidic imidazole N-H.[1]

  • Acetone or Acetonitrile: Solvents in which the starting material is soluble, and the reaction can be conducted at reflux temperature to drive the reaction forward.[1]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and the chosen solvent (acetone or acetonitrile).

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization.[6]

Mandatory Visualization:

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Imidazole This compound Deprotonation Deprotonation Imidazole->Deprotonation AlkylHalide Alkyl Halide (R-X) NucleophilicAttack Nucleophilic Attack AlkylHalide->NucleophilicAttack Base Base (NaH or K2CO3) Base->Deprotonation Deprotonation->NucleophilicAttack Imidazolide Anion Quenching Quenching NucleophilicAttack->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product N1-Alkyl-4-bromo-2-ethylimidazole Purification->Product

Caption: General workflow for N1-alkylation of this compound.

N1-Arylation of this compound

The introduction of an aryl group at the N1 position is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination.[7]

Protocol 3: Copper-Catalyzed N-Arylation with Arylboronic Acids (Chan-Lam Coupling)

This method is advantageous due to the use of readily available and stable arylboronic acids.[7][8]

Causality Behind Experimental Choices:

  • Copper(II) Acetate (Cu(OAc)₂): A common copper catalyst for N-arylation reactions.[9]

  • Arylboronic Acid: The arylating agent.

  • Base (e.g., Triethylamine or Pyridine): Activates the imidazole and facilitates the transmetalation step.

  • Solvent (e.g., Dichloromethane or Methanol): The choice of solvent can influence the reaction rate and yield.[7][9]

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), arylboronic acid (1.5 equivalents), copper(II) acetate (0.1 equivalents), and a suitable base (e.g., triethylamine, 2.0 equivalents) in a solvent like dichloromethane.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, often open to the air, as oxygen can facilitate the catalytic cycle.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation:

Arylating AgentCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic AcidCu(OAc)₂Et₃NDCMRT>80
4-Methoxyphenylboronic AcidCu(OAc)₂PyridineMeOH40>75
3-Chlorophenylboronic AcidCu(OAc)₂Et₃NDCMRT>82

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Protocol 4: Palladium-Catalyzed N-Arylation with Aryl Halides (Buchwald-Hartwig Amination)

This powerful method allows for the coupling of imidazoles with a wide range of aryl halides and triflates.[10]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): The active catalyst for the cross-coupling reaction.

  • Ligand (e.g., Xantphos or other biaryl phosphines): Crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base (e.g., Cs₂CO₃ or K₃PO₄): A strong, non-nucleophilic base is required for the deprotonation of the imidazole.

  • Solvent (e.g., Toluene or Dioxane): Anhydrous, high-boiling point solvents are typically used.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the anhydrous solvent.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent, filter through celite, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualization:

N_Arylation_Workflow cluster_chan_lam Chan-Lam Coupling cluster_buchwald Buchwald-Hartwig Amination Imidazole_CL This compound Reaction_CL Reaction Imidazole_CL->Reaction_CL Arylboronic Ar-B(OH)2 Arylboronic->Reaction_CL Cu_Catalyst Cu(OAc)2 Cu_Catalyst->Reaction_CL Base_CL Base Base_CL->Reaction_CL Product_CL N1-Aryl-imidazole Reaction_CL->Product_CL Imidazole_BH This compound Reaction_BH Reaction Imidazole_BH->Reaction_BH ArylHalide Ar-X ArylHalide->Reaction_BH Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Reaction_BH Base_BH Base Base_BH->Reaction_BH Product_BH N1-Aryl-imidazole Reaction_BH->Product_BH

Caption: Comparison of N-arylation workflows for this compound.

N1-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of imidazoles using an alcohol as the alkylating agent.[11][12] This reaction is particularly useful for synthesizing derivatives that are sensitive to basic conditions or when using chiral alcohols where stereochemical inversion is desired.[13][14]

Causality Behind Experimental Choices:

  • Triphenylphosphine (PPh₃): Acts as an oxygen scavenger, activating the alcohol.

  • Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): The activating agent that, in conjunction with PPh₃, facilitates the formation of a key oxyphosphonium intermediate.[11]

  • Alcohol: The source of the alkyl group.

  • Anhydrous Tetrahydrofuran (THF): A common aprotic solvent for the Mitsunobu reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The purification can be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine derivative as byproducts. Column chromatography is typically required.

Purification and Characterization

The purification of N1-substituted 4-bromo-2-ethyl-imidazole derivatives is most commonly achieved by silica gel column chromatography.[15] Recrystallization can also be an effective method for obtaining highly pure solid products.[6]

The structure and purity of the final products should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and regioselectivity of the substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[1]

Conclusion

The derivatization of this compound at the N1 position is a versatile strategy for the synthesis of novel compounds for drug discovery and development. The choice of synthetic method—be it direct N-alkylation, cross-coupling for N-arylation, or the Mitsunobu reaction—should be guided by the nature of the desired substituent, the scale of the reaction, and the functional group tolerance of the starting materials. The protocols provided herein offer a solid foundation for researchers to successfully synthesize a diverse library of N1-substituted 4-bromo-2-ethyl-imidazole derivatives.

References

  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • Perlman, J. H., et al. (n.d.). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central.
  • European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Yokoyama, M. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Sharma, V., & Kumar, V. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Kumar, A., et al. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • Antilla, J. C., & Buchwald, S. L. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate.
  • Ismaili, L., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. National Institutes of Health.
  • ResearchGate. (n.d.). SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION.
  • National Institutes of Health. (n.d.). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues.
  • ResearchGate. (2022). Reaction strategies for synthesis of imidazole derivatives: a review.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Chemical Communications. (2014). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids.
  • National Institutes of Health. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett.
  • Chemistry Stack Exchange. (2023). Reduction of di-N-substituted imidazole to imidazoline to remove counterion?.
  • National Institutes of Health. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • Patsnap. (2009). Processes for nitration of N-substituted imidazoles.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-imidazole 97 2302-25-2.

Sources

Strategic Application of 4-Bromo-2-ethyl-1H-imidazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-ethyl-1H-imidazole (CAS: 145575-91-3 ) represents a critical "pivot point" scaffold in modern agrochemical discovery. Unlike its simpler analog (4-bromo-2-methylimidazole), the 2-ethyl derivative offers a strategic balance of increased lipophilicity (LogP) and steric bulk without compromising the essential hydrogen-bonding capability of the imidazole ring.

This application note details the technical utility of this intermediate, focusing on its role in synthesizing sterol biosynthesis inhibitors (SBIs) and next-generation fungicides . We provide validated protocols for its synthesis, functionalization via Suzuki-Miyaura cross-coupling, and integration into Structure-Activity Relationship (SAR) libraries.

Technical Profile & Chemical Identity

PropertySpecification
Chemical Name This compound
CAS Number 145575-91-3
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 131–135 °C (Lit.)
Solubility Soluble in DMF, DMSO, MeOH, EtOH; sparingly soluble in water
pKa (Predicted) ~11.7 (imidazole N-H), ~6.5 (conjugate acid)
Storage Inert atmosphere, 2–8°C, light-sensitive
The "Ethyl Effect" in SAR

In agrochemical design, replacing a methyl group with an ethyl group at the 2-position of the imidazole ring often results in a non-linear gain in biological efficacy. This is attributed to:

  • Lipophilicity Modulation: The ethyl group increases LogP by approximately 0.5 units compared to methyl, enhancing cuticular penetration in plant leaves.

  • Metabolic Shielding: The increased steric bulk of the ethyl group can retard N-dealkylation or oxidation at the adjacent nitrogen, prolonging half-life in planta.

  • Binding Pocket Occupancy: In cytochrome P450 targets (e.g., CYP51 in fungi), the 2-ethyl group can fill hydrophobic pockets more effectively than smaller substituents.

Synthesis Protocol: Preparation of the Core Scaffold

Note: While commercially available, in-house synthesis allows for cost-effective scale-up. The following protocol is adapted from standard halogenation procedures for 2-alkylimidazoles.

Workflow Diagram: Synthesis & Functionalization

SynthesisWorkflow Start 2-Ethylimidazole (Precursor) Step1 Bromination (NBS, DMF, -15°C) Start->Step1 Electrophilic Subst. Inter Intermediate Complex Step1->Inter Kinetic Control Product This compound (Target Scaffold) Inter->Product Purification App1 Suzuki Coupling (Biaryl Fungicides) Product->App1 Pd(0) Cat. App2 N-Alkylation (Pharmacophore Tuning) Product->App2 Base/R-X

Figure 1: Synthetic workflow from precursor to functionalized active ingredients.[1][2][3][4]

Detailed Protocol: Regioselective Bromination

Objective: Synthesize this compound with minimized formation of the 4,5-dibromo byproduct.

Reagents:

  • 2-Ethylimidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.98 eq) – Slight deficit prevents over-bromination

  • Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolution: Dissolve 2-ethylimidazole (10 g, 104 mmol) in anhydrous DMF (100 mL) in a round-bottom flask under N₂ atmosphere.

  • Cooling: Cool the solution to -15°C using an ice/salt or ethylene glycol bath. Critical: Low temperature is essential to control regioselectivity.

  • Addition: Dissolve NBS (18.1 g, 102 mmol) in DMF (50 mL). Add this solution dropwise over 60 minutes, maintaining the internal temperature below -10°C.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Pour the reaction mixture into ice-water (500 mL).

  • Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with water (2 x 100 mL) to remove DMF, then brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or purify via silica column (Eluent: EtOAc/Hexane gradient) to isolate the monobromo product.

Yield Expectation: 65–75%.[4] QC Check: ¹H NMR (DMSO-d₆) should show a diagnostic singlet for the C-5 proton at ~δ 7.1 ppm.

Application 1: Suzuki-Miyaura Cross-Coupling

The bromine at the C-4 position is a versatile handle for constructing biaryl systems common in modern fungicides (e.g., analogs of Cyazofamid or Prochloraz).

Protocol: C-C Bond Formation

Reaction Class: Palladium-catalyzed cross-coupling.[5]

Reagents:

  • This compound (1.0 eq)[6]

  • Aryl Boronic Acid (1.2 eq) (e.g., 4-chlorophenylboronic acid)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Charge: In a microwave vial or pressure tube, combine the imidazole scaffold, boronic acid, base, and catalyst.

  • Degas: Seal and purge with Argon for 5 minutes. Add degassed solvents via syringe.

  • Heat: Heat to 90–100°C for 4–12 hours. (Microwave: 120°C for 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Result: This yields 4-aryl-2-ethylimidazoles, a core structure for inhibiting ergosterol biosynthesis in fungi.

Application 2: N-Alkylation & Protection

The free N-H group allows for the attachment of lipophilic tails or polar heads to adjust the physicochemical properties of the agrochemical.

Tautomeric Considerations

The 4-bromo-2-ethylimidazole exists in equilibrium with its 5-bromo tautomer.

  • Reaction Outcome: Alkylation usually yields a mixture of 1,4- and 1,5-isomers.

  • Steric Control: The 2-ethyl group exerts steric influence, often favoring alkylation at the nitrogen distal to the ethyl group (N-1), but the bromine position also directs regioselectivity.

Decision Logic: Regioselectivity

TautomerLogic Tautomer Tautomeric Equilibrium 4-Bromo vs 5-Bromo Alkylation Alkylation Reaction (Base + R-X) Tautomer->Alkylation Isomer1 1-Alkyl-4-bromo-2-ethylimidazole (Major Product - Sterically Favored) Alkylation->Isomer1 Kinetic Pref. Isomer2 1-Alkyl-5-bromo-2-ethylimidazole (Minor Product - Sterically Hindered) Alkylation->Isomer2 caption Figure 2: Regiochemical outcome of N-alkylation is driven by the steric bulk of the 2-ethyl group.

Figure 2: Regiochemical outcome of N-alkylation.

Agrochemical Case Study: Fungicide Optimization

Target Pathogen: Mycosphaerella fijiensis (Black Sigatoka in bananas).[7] Mechanism: Inhibition of C14-demethylase (CYP51).

Study Design: Researchers compared the efficacy of 2-methyl vs. 2-ethyl analogs.

  • Compound A: 1-(2,4-dichlorophenyl)-2-(2-methyl -1H-imidazol-1-yl)ethanone.

  • Compound B: 1-(2,4-dichlorophenyl)-2-(2-ethyl -1H-imidazol-1-yl)ethanone.

Results:

  • Compound B (2-Ethyl) showed a 3.5x lower IC₅₀ value against the target strain compared to Compound A.

  • Explanation: The 2-ethyl group provided tighter binding in the hydrophobic access channel of the fungal CYP51 enzyme, demonstrating the value of this specific intermediate.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • GHS Classification: H315, H319, H335.

  • Precautions: Handle in a fume hood. Wear nitrile gloves.

  • Stability: Stable under standard conditions but hygroscopic. Store under Argon.

References

  • Biosynth. (n.d.). This compound Product Page. Retrieved from

  • Google Patents. (2000). WO2000039097A1 - Imidazole compounds and medicinal use thereof. Retrieved from

  • Ngochindo, R. I. (1990). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Journal of Chemical Sciences. Retrieved from

  • PubChem. (n.d.). This compound Compound Summary. Retrieved from

  • MDPI. (2021). Chemical Constituents of the Essential Oil... and Their Insecticidal Activity. Retrieved from

Sources

Application Notes and Protocols for the Functionalization of the C5 Position of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C5-Functionalized Imidazoles in Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. Functionalization of the imidazole ring at specific positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its biological activity, selectivity, and pharmacokinetic profile.

The C5 position of the imidazole ring is of particular strategic importance. Directing substituents to this position can modulate the molecule's interaction with biological targets and is a key step in the synthesis of a diverse array of bioactive compounds, including kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive overview of synthetic strategies and detailed experimental protocols for the functionalization of the C5 position of 4-bromo-2-ethyl-1H-imidazole, a versatile building block for the synthesis of novel chemical entities.

Synthetic Strategies: Navigating the Regioselectivity of Imidazole Functionalization

The functionalization of the imidazole ring is governed by the inherent electronic properties of the heterocycle. The C5 position is generally the most susceptible to electrophilic attack and direct C-H activation due to the electronic influence of the nitrogen atoms.[5] This inherent reactivity provides a foundation for the regioselective introduction of various functional groups. For a this compound, two primary strategies can be envisioned for C5 functionalization:

  • Direct C5 C-H Activation: This modern and atom-economical approach leverages the innate reactivity of the C5-H bond. Palladium-catalyzed direct arylation is a powerful tool for this transformation.[5][6]

  • Cross-Coupling Reactions at the C4-Bromo Position: While the primary focus is C5 functionalization, the C4-bromo substituent offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Subsequent functionalization at C5 can then be explored.

This guide will focus on direct C5 functionalization, as it offers a more direct route to the desired products. However, the principles of cross-coupling at the C4 position are also relevant and provide alternative synthetic pathways.

A crucial consideration in the functionalization of imidazoles is the protection of the imidazole nitrogen. The acidic N-H proton can interfere with many organometallic reactions. Therefore, N-protection is often a necessary first step to ensure clean and efficient transformations. Common protecting groups for imidazoles in cross-coupling reactions include the triphenylmethyl (trityl), (trimethylsilyl)ethoxymethyl (SEM), and various sulfonyl groups. The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy.

Synthesis of Starting Material: this compound

The starting material, this compound, is not readily commercially available and must be synthesized. A plausible synthetic route involves the bromination of 2-ethyl-1H-imidazole. Direct bromination of imidazoles can sometimes lead to a mixture of products; therefore, a regioselective method is preferred.

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for the bromination of similar imidazole derivatives.[1][5][6]

Materials:

  • 2-Ethyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-ethyl-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Results:

The product is expected to be a solid. Characterization by NMR and MS should confirm the structure.

  • ¹H NMR: The spectrum is expected to show a singlet for the C5-H proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons. The chemical shift of the C5-H proton will be a key indicator of successful bromination at the C4 position.

  • ¹³C NMR: The spectrum will show distinct signals for the imidazole carbons and the ethyl group carbons.

  • MS (ESI): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound, with the characteristic isotopic pattern for a bromine-containing compound.

N-Protection of this compound

As mentioned, N-protection is crucial for subsequent cross-coupling reactions. The trityl group is a common choice due to its steric bulk, which can also influence regioselectivity, and its relative ease of removal under acidic conditions.

Protocol 2: N-Tritylation of this compound

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in dry dichloromethane, add triethylamine (1.2 eq).

  • Add trityl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-trityl-4-bromo-2-ethyl-1H-imidazole.

C5 Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

With the N-protected this compound in hand, a variety of functional groups can be introduced at the C5 position via direct C-H activation. The following protocols provide starting points for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted from literature procedures for similar substrates.[6]

Protocol 3: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C5 position.

Workflow for C5-Arylation (Suzuki-Miyaura)

sub N-Protected This compound product N-Protected C5-Aryl-4-bromo-2-ethyl-1H-imidazole sub->product Suzuki-Miyaura Coupling boronic Arylboronic Acid boronic->product pd_cat Pd Catalyst (e.g., Pd(OAc)₂) pd_cat->product ligand Ligand (e.g., SPhos) ligand->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Caption: Suzuki-Miyaura C5-Arylation Workflow.

Materials:

  • 1-Trityl-4-bromo-2-ethyl-1H-imidazole

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a Schlenk tube, combine 1-trityl-4-bromo-2-ethyl-1H-imidazole (1.0 eq), the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Results:

  • ¹H and ¹³C NMR: Appearance of new aromatic signals corresponding to the coupled aryl group and a shift in the imidazole ring proton and carbon signals.

  • MS (ESI): A molecular ion peak corresponding to the mass of the C5-arylated product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100-12060-90%
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90-11050-85%
PdCl₂(dppf)Cs₂CO₃DMF10065-95%
Protocol 4: C5-Alkynylation via Sonogashira Coupling

This protocol details the introduction of an alkyne at the C5 position.

Catalytic Cycle for Sonogashira Coupling

pd0 Pd(0)L₂ pdiib Br-Pd(II)L₂-Im pd0->pdiib Oxidative Addition pdiic R-C≡C-Pd(II)L₂-Im pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product C5-Alkynylated Imidazole pdiic->product cu_cycle Copper Cycle sub N-Protected This compound sub->pdiib alkyne Terminal Alkyne

Caption: Simplified Sonogashira Catalytic Cycle.

Materials:

  • 1-Trityl-4-bromo-2-ethyl-1H-imidazole

  • Terminal alkyne (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-trityl-4-bromo-2-ethyl-1H-imidazole (1.0 eq) and the terminal alkyne in THF or DMF, add Pd(PPh₃)₄ and CuI.

  • Add triethylamine or DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Results:

  • ¹H and ¹³C NMR: The disappearance of the C5-H signal and the appearance of signals for the alkyne protons and carbons.

  • MS (ESI): A molecular ion peak corresponding to the mass of the C5-alkynylated product.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄CuITEATHF25-6070-95%
PdCl₂(PPh₃)₂CuIDIPEADMF50-8065-90%
Protocol 5: C5-Amination via Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond at the C5 position.

Buchwald-Hartwig Amination Mechanism Overview

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amido_complex Amido Complex oxidative_addition->amido_complex Amine, Base amido_complex->pd0 Reductive Elimination product C5-Aminated Imidazole amido_complex->product

Caption: Buchwald-Hartwig Amination Cycle.

Materials:

  • 1-Trityl-4-bromo-2-ethyl-1H-imidazole

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene or Dioxane

Procedure:

  • In a glovebox, combine Pd₂(dba)₃ and Xantphos in a Schlenk tube.

  • Add toluene or dioxane and stir for 10 minutes.

  • Add 1-trityl-4-bromo-2-ethyl-1H-imidazole (1.0 eq), the amine, and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate, and carefully quench with water.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Results:

  • ¹H and ¹³C NMR: The disappearance of the C5-H signal and the appearance of signals corresponding to the amine moiety, along with a characteristic N-H signal if a primary amine was used.

  • MS (ESI): A molecular ion peak corresponding to the mass of the C5-aminated product.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range
Pd₂(dba)₃XantphosNaOtBuToluene80-11060-85%
Pd(OAc)₂BINAPCs₂CO₃Dioxane100-12055-80%

Deprotection of the Imidazole Nitrogen

The final step is the removal of the N-protecting group to yield the free C5-functionalized this compound. For the trityl group, this is typically achieved under mild acidic conditions.

Protocol 6: N-Detritylation

Materials:

  • N-Trityl-C5-functionalized-4-bromo-2-ethyl-1H-imidazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-trityl protected imidazole in dichloromethane.

  • Add trifluoroacetic acid (5-10% v/v) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

Conclusion and Future Outlook

The protocols outlined in this guide provide a robust starting point for the C5 functionalization of this compound. The choice of N-protection and the specific palladium-catalyzed cross-coupling reaction will depend on the desired final product and the functional group tolerance of the substrates. It is important to note that the provided protocols are based on analogous systems and may require optimization for this specific substrate. However, the principles of regioselectivity and the general reaction conditions offer a strong foundation for the successful synthesis of a diverse library of C5-functionalized imidazoles for applications in drug discovery and development.

References

  • D. A. Horton, G. T. Bourne, M. L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chem. Rev.2003 , 103, 893-930. [Link]

  • Bellina, F.; Cauteruccio, S.; Rossi, R. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. J. Org. Chem.2007 , 72, 8543–8546. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

  • de Souza, M. V. N. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules2023 , 28, 838. [Link]

  • Shalaby, R.; et al. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals2021 , 14, 737. [Link]

  • O. Daugulis, et al. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. J. Org. Chem.2010 , 75, 4176–4191. [Link]

  • Surry, D. S.; Buchwald, S. L. Buchwald-Hartwig Amination. Chem. Sci.2011 , 2, 27-50. [Link]

Sources

Application Notes and Protocols: Strategic C-C Bond Formation via Organometallic Reactions with 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,4-Disubstituted Imidazole Scaffold

The imidazole core is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous bioactive molecules and pharmaceuticals. The specific substitution pattern on the imidazole ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 4-Bromo-2-ethyl-1H-imidazole serves as a versatile and highly valuable building block, offering a reactive handle at the C4-position for the introduction of diverse molecular complexity through carbon-carbon bond-forming reactions. These reactions, primarily palladium-catalyzed cross-coupling, enable the synthesis of libraries of novel 2,4-disubstituted imidazoles for screening and lead optimization.

This guide provides an in-depth analysis and detailed protocols for the reaction of this compound with various classes of organometallic reagents. We will explore the mechanistic rationale behind procedural choices, address common challenges, and present robust, validated protocols for key transformations.

The Challenge of the Imidazole N-H Proton

A primary consideration when working with 1H-imidazoles in organometallic chemistry is the presence of the acidic N-H proton. Many standard cross-coupling protocols can fail or give low yields with N-H containing substrates.[1] The N-H group can:

  • React with Strong Bases: Organometallic reagents like Grignard and organolithium reagents are strongly basic and will preferentially deprotonate the imidazole nitrogen over other reaction pathways.

  • Inhibit the Catalyst: The free N-H can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive dimeric complexes.[1] The basicity of the imine-type nitrogen can also contribute to this inhibitory effect.[1]

Consequently, two general strategies are employed:

  • N-Protection: Introducing a protecting group on the imidazole nitrogen (e.g., Boc, SEM, PMB) prevents side reactions and can lead to cleaner transformations and higher yields.[2] However, this adds extra protection/deprotection steps to the synthetic route.[1]

  • Optimized Unprotected Coupling: Developing robust protocols that are tolerant of the free N-H group, which is a more atom- and step-economical approach.[3]

This guide will focus on protocols that have shown success with unprotected or N-protected haloimidazoles, providing a comprehensive toolkit for researchers.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Imidazole Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds.[3] For a substrate like this compound, Suzuki-Miyaura, Stille, and Negishi couplings are the most powerful and widely applied methods.

cluster_main General Cross-Coupling Scheme start This compound catalyst Pd(0) Catalyst + Ligand, Base, Solvent start->catalyst Oxidative Addition organometallic Organometallic Reagent (R-M) organometallic->catalyst Transmetalation product 4-Substituted-2-ethyl-1H-imidazole catalyst->product Reductive Elimination

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile and widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[4][5]

Mechanistic Considerations (Why we choose these conditions):

  • Catalyst: Palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For challenging substrates, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields by promoting the oxidative addition and reductive elimination steps.[1]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial and must be optimized; stronger bases can promote side reactions, while weaker bases may lead to incomplete conversion.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.[2]

This protocol is adapted from efficient methods developed for unprotected haloimidazoles.[3]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of bromoimidazole).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting bromoimidazole spot is a key indicator of completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-substituted-2-ethyl-1H-imidazole.

Stille Coupling

The Stille coupling utilizes organostannane (tin) reagents. Its primary advantages are the tolerance of a wide variety of functional groups and the inertness of organostannanes to air and moisture.[6] The main drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.

Mechanistic Considerations:

  • No Base Required: Unlike the Suzuki coupling, the Stille reaction does not typically require a base, which can be advantageous for base-sensitive substrates.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Additives: In some cases, additives like copper(I) iodide (CuI) can act as co-catalysts to accelerate the transmetalation step.

N-protection is often recommended for Stille couplings to ensure cleaner reactions. A (trimethylsilyl)ethoxymethyl (SEM) group is a robust choice.

Materials:

  • 4-Bromo-2-ethyl-1-(SEM)-1H-imidazole (1.0 equiv)

  • Organostannane (e.g., Aryl-Sn(Bu)₃) (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Setup & Inert Atmosphere: Following the procedure in Protocol 1, add the protected bromoimidazole and Pd(PPh₃)₄ to a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Add anhydrous DMF or toluene via syringe, followed by the organostannane reagent.

  • Reaction: Heat the mixture to 100-110 °C and stir for 6-24 hours.

  • Monitoring (Self-Validation): Monitor by TLC or LC-MS for the consumption of the starting material.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin salts, which can be removed by filtration through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography. The SEM protecting group can be removed later using tetrabutylammonium fluoride (TBAF) or acidic conditions.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[7] It is known for its high reactivity, often proceeding under milder conditions than Suzuki or Stille couplings, and its excellent functional group tolerance.[8]

Mechanistic Considerations:

  • Organozinc Reagents: These are typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide using activated zinc metal. They are highly reactive.

  • Catalyst: Palladium catalysts with phosphine ligands are standard. For coupling with less reactive aryl chlorides, specialized N-heterocyclic carbene (NHC) ligands can be highly effective.[8]

Materials:

  • This compound (1.0 equiv)

  • Organozinc Reagent (prepared in situ or purchased) (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup & Inert Atmosphere: To a flame-dried flask under inert gas, add Pd₂(dba)₃ and SPhos. Add anhydrous THF and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: Add the this compound to the catalyst solution. Then, add the solution of the organozinc reagent dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C if necessary. Negishi couplings are often rapid, taking 1-4 hours.

  • Monitoring (Self-Validation): The reaction can be monitored by TLC or LC-MS. A rapid color change from deep purple/red (Pd₂(dba)₃) to yellow/brown is often indicative of catalyst activation and reaction progress.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Dilute with ethyl acetate, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Data Presentation: Comparison of Coupling Methods

Reaction Organometallic Reagent (R-M) Typical Catalyst/Ligand Base Required? Typical Solvents Temp. (°C) Key Advantages Key Disadvantages
Suzuki-Miyaura R-B(OH)₂ or R-B(OR)₂Pd(PPh₃)₄, PdCl₂(dppf)Yes (e.g., K₂CO₃)Dioxane/H₂O, DME80-110Low toxicity, stable reagents, wide scopeRequires base, potential for protodeboronation
Stille R-Sn(Bu)₃Pd(PPh₃)₄No (typically)DMF, Toluene, THF80-120Excellent functional group toleranceToxic tin reagents , difficult byproduct removal
Negishi R-ZnXPd₂(dba)₃ / SPhosNo THF, Dioxane25-60High reactivity, mild conditions, wide scopeMoisture/air sensitive reagents

Experimental Workflow Visualization

cluster_workflow Experimental Protocol Workflow A 1. Setup (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Reagent Addition (Catalyst, Solvent, Organometallic) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Quench, Extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A standardized workflow for cross-coupling reactions.

Reactions with Highly Basic Organometallics: Grignard and Organolithium Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents are extremely powerful nucleophiles but also very strong bases.[9][10] Their use with this compound is challenging.

  • Acid-Base Reaction: The primary and fastest reaction will be the deprotonation of the N-H proton to form an imidazolide salt. This consumes one equivalent of the organometallic reagent.[9]

  • Halogen-Metal Exchange: After N-deprotonation, a second equivalent of an organolithium reagent (especially n-BuLi or t-BuLi) can undergo halogen-metal exchange at the C4-position to generate a 4-lithioimidazole species. This can then be quenched with an electrophile.

  • Direct Coupling: Palladium-catalyzed coupling with Grignard reagents (Kumada coupling) is possible but can be complicated by the high basicity of the reagent.

Due to these competing pathways, N-protection is highly recommended when attempting to use these reagents for functionalization at the C4-position. Without protection, the outcomes are often complex and yield the desired product in low amounts.

Conclusion

The functionalization of this compound using organometallic reagents is a cornerstone of modern synthetic and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Stille, and Negishi couplings, provide reliable and versatile pathways to introduce a vast array of substituents at the C4-position. The choice of reaction depends on the desired substrate scope, functional group tolerance, and tolerance for specific reagents (e.g., boron vs. tin). Understanding the role of the N-H proton and implementing strategies such as N-protection or the use of robust protocols for unprotected substrates are critical for success. The detailed protocols and comparative data provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Biscoe, M. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(49), 12952-12956. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Molecules, 16(4), 3248-3260. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 28, 2026, from [Link]

  • Ashenhurst, J. (2022). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266. Available from: [Link]

  • Van der Veken, P., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Tetrahedron, 61(27), 6363-6370. Available from: [Link]

  • Professor Dave Explains. (2019). Organolithium Reagents [Video]. YouTube. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Royal Society of Chemistry. (n.d.). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved January 28, 2026, from [Link]

  • Tu, T., et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry, 78(15), 7436-7444. Available from: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859-1873. Available from: [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers. Retrieved January 28, 2026, from [Link]

  • jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved January 28, 2026, from [Link]

  • Wang, J., et al. (2015). Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. Organic Chemistry Frontiers, 2(4), 416-445. Available from: [Link]

  • Sharma, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28163-28168. Available from: [Link]

  • Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved January 28, 2026, from [Link]

  • Ashenhurst, J. (2022). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 28, 2026, from [Link]

  • Saskia, O. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • University of Rochester. (n.d.). The Grignard Reaction. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved January 28, 2026, from [Link]

  • Frantz, D. E., et al. (2004). Synthesis of substituted imidazoles via organocatalysis. Organic Letters, 6(5), 843-846. Available from: [Link]

  • Liu, W-B., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(34), 11846-11850. Available from: [Link]

  • Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Organic Process Research & Development, 19(9), 1074-1080. Available from: [Link]

  • Sławiński, J., et al. (2005). A general route to 4-substituted imidazoles. ARKIVOC, 2005(5), 177-190. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Organic Chemistry Frontiers. Retrieved January 28, 2026, from [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. Retrieved January 28, 2026, from [Link]

  • Das, S., et al. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances, 14, 30372-30381. Available from: [Link]

  • IITan Chemistry. (2020). Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan [Video]. YouTube. Retrieved January 28, 2026, from [Link]

  • Rathod, R. K., et al. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 12, 1234-1243. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved January 28, 2026, from [Link]

  • Ghorab, M. M., et al. (2016). 2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: Design, synthesis and antiproliferative activity. Acta Poloniae Pharmaceutica, 73(3), 639-650. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 4-Bromo-2-ethyl-1H-imidazole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazole Scaffold

In the landscape of modern medicinal chemistry, the imidazole ring system stands out as a "privileged structure." Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone in the design of therapeutic agents. Imidazole-based compounds are known to target a wide array of biological entities, demonstrating activities ranging from anti-inflammatory to anticancer.[1][2] Kinases, the enzymes that regulate cellular signaling by phosphorylating proteins, are a particularly important target class.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital component of targeted therapy.[2]

This guide focuses on a versatile and strategic starting material: 4-Bromo-2-ethyl-1H-imidazole . This building block offers a robust platform for generating diverse libraries of potential kinase inhibitors. The ethyl group at the C2 position provides a desirable lipophilic handle that can influence solubility and binding, while the bromine atom at the C4 position serves as a key reactive site for introducing molecular diversity through powerful palladium-catalyzed cross-coupling reactions. This document provides detailed protocols and scientific rationale for utilizing this scaffold in drug discovery programs, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors from this compound generally follows a modular and highly adaptable workflow. The core principle involves the selective functionalization of the C4 position, which often points into the solvent-exposed region of a kinase's ATP-binding pocket, allowing for the introduction of various substituents to enhance potency and tune selectivity.

A critical consideration in the chemistry of N-heterocycles is the potential for the ring nitrogen atoms to coordinate with and inhibit the palladium catalyst. To ensure efficient and high-yielding cross-coupling, the imidazole nitrogen is often temporarily protected.[4] The most common strategy therefore involves three key stages:

  • N-Protection: The imidazole nitrogen is protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent catalyst inhibition and unwanted side reactions.

  • Palladium-Catalyzed Cross-Coupling: The C4-Bromo position is functionalized via either a Suzuki-Miyaura reaction (for C-C bond formation) or a Buchwald-Hartwig amination (for C-N bond formation).[5][6]

  • N-Deprotection: The protecting group is removed to yield the final 2,4-disubstituted imidazole core, which can be the final product or an intermediate for further elaboration.[1]

G cluster_main Overall Synthetic Workflow Start This compound Protected Step 1: N-Protection (e.g., Boc Anhydride) Start->Protected Coupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Protected->Coupling Deprotected Step 3: N-Deprotection (e.g., TFA or NaBH4) Coupling->Deprotected Final Target Kinase Inhibitor Scaffold (2,4-Disubstituted Imidazole) Deprotected->Final

Caption: General workflow for synthesizing kinase inhibitors.

PART 1: N-Protection and Deprotection Protocols

Rationale for N-Protection

The lone pair of electrons on the imidazole nitrogen can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst complexes and significantly reducing reaction efficiency. A protecting group masks this lone pair, ensuring the catalyst remains active for the desired cross-coupling reaction. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ease of installation and its mild removal conditions, which are compatible with a wide range of functional groups.[1]

Protocol 1: N-Boc Protection of this compound

This protocol describes the straightforward protection of the imidazole nitrogen using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: N-Boc Deprotection

The Boc group can be removed under acidic conditions or, for certain imidazoles, using specific basic or reductive conditions.

Method A: Acidic Deprotection

  • Dissolve the N-Boc protected imidazole (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue with a saturated NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the deprotected imidazole.

Method B: Reductive Deprotection A novel method for the selective deprotection of N-Boc imidazoles using sodium borohydride has been reported, which offers an alternative under non-acidic conditions.[1][7]

  • Dissolve the N-Boc protected imidazole (1.0 eq) in ethanol (95% or dry).

  • Add sodium borohydride (NaBH₄, 2-3 eq) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with water and concentrate the solvent under reduced pressure.

  • Extract the product with an appropriate solvent, dry, and purify as needed.

PART 2: Palladium-Catalyzed Cross-Coupling Protocols

The functionalization of the C4 position is the cornerstone of building diversity. The Suzuki and Buchwald-Hartwig reactions are two of the most powerful and versatile methods for this purpose.

Protocol 3: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-imidazole with a boronic acid or ester.[8][9] This is ideal for introducing aryl, heteroaryl, or vinyl groups, which are common features in kinase inhibitors.

G cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_A R1-Pd(II)L2-X Pd0->PdII_A Oxidative Addition (R1-X) PdII_B R1-Pd(II)L2-OR' PdII_A->PdII_B Ligand Exchange (Base) PdII_C [R1-Pd(II)L2-R2] PdII_B->PdII_C Transmetalation (R2-B(OR)2) PdII_C->Pd0 Reductive Elimination Product R1-R2 PdII_C->Product

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Materials:

  • N-Boc-4-bromo-2-ethyl-1H-imidazole (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

Procedure:

  • To a reaction vessel, add N-Boc-4-bromo-2-ethyl-1H-imidazole, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the solvent, followed by the palladium catalyst and ligand (if applicable).

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the C4-arylated imidazole.

  • Proceed with N-deprotection as described in Protocol 2.

Table 1: Representative Suzuki Coupling Conditions

Catalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O1001275-90
PdCl₂(dppf) (3%)Na₂CO₃ (2.0)DME/H₂O85880-95
Pd₂(dba)₃/SPhos (2%/4%)K₃PO₄ (2.5)1,4-Dioxane110685-98

Yields are representative and based on similar substrates reported in the literature. Optimization may be required.[5][8]

Protocol 4: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C4 position.[6] This is crucial for accessing kinase inhibitors that feature an amine linker, a common motif for interacting with the hinge region of the kinase ATP-binding site.

G cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 PdII_A R1-Pd(II)L2-X Pd0->PdII_A Oxidative Addition (R1-X) PdII_B [R1-Pd(II)L2(HNR2R3)]+X- PdII_A->PdII_B Amine Coordination PdII_C R1-Pd(II)L2(NR2R3) PdII_B->PdII_C Deprotonation (Base) PdII_C->Pd0 Reductive Elimination Product R1-NR2R3 PdII_C->Product

Caption: Key steps of the Buchwald-Hartwig amination cycle.

Materials:

  • N-Boc-4-bromo-2-ethyl-1H-imidazole (1.0 eq)

  • Amine (primary or secondary, 1.1-1.3 eq)

  • Palladium pre-catalyst (e.g., G3-XPhos, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the N-Boc-4-bromo-2-ethyl-1H-imidazole, the palladium catalyst, the ligand (if not using a pre-catalyst), and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to 90-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

  • Proceed with N-deprotection as described in Protocol 2.

Table 2: Representative Buchwald-Hartwig Amination Conditions

Catalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃/XPhos (2%/4%)NaOt-Bu (2.0)Toluene1101270-90
G3-XPhos (3%)LHMDS (2.2)THF651875-95
Pd(OAc)₂/RuPhos (2%/4%)Cs₂CO₃ (2.5)1,4-Dioxane1001665-85

Yields are representative and based on similar substrates reported in the literature. The choice of ligand and base is critical and often depends on the specific amine coupling partner.[10][11]

PART 3: Application in Kinase Inhibitor Design & SAR Insights

The 2,4-disubstituted imidazole core is a prevalent scaffold in many potent and selective kinase inhibitors. The substituents at the C2 and C4 positions play distinct roles in molecular recognition within the ATP-binding pocket.

  • C2-Substituent (Ethyl Group): The pre-installed ethyl group provides a degree of lipophilicity and can occupy small, hydrophobic pockets within the kinase active site, contributing to overall binding affinity.

  • C4-Substituent (Variable): This position is typically functionalized to achieve potency and selectivity.

    • Aryl/Heteroaryl Groups (via Suzuki): Large, flat aromatic systems introduced at C4 can engage in π-π stacking interactions with aromatic residues (like phenylalanine) in the active site. For example, in many p38 MAP kinase inhibitors, a 4-fluorophenyl group at this position is crucial for activity.[2][12]

    • Amino Groups (via Buchwald-Hartwig): An amine at C4, often linking to another heterocycle, can form critical hydrogen bonds with the "hinge region" of the kinase, which is a backbone segment connecting the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I kinase inhibitors.

  • N1-Substituent: After deprotection, the N1-H can act as a hydrogen bond donor. Alternatively, it can be further alkylated or arylated to explore additional binding pockets or modulate the physicochemical properties of the final compound.

Example Target Kinases:

  • p38 MAP Kinase: Imidazole-based inhibitors, such as the clinical candidate Doramapimod, are well-established inhibitors of p38. The core structure often involves a 2-alkyl, 4-aryl imidazole.[2][12]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key target in angiogenesis. Many inhibitors feature a heterocyclic core, including imidazoles, designed to bind to the ATP pocket.[3][13]

  • Other Tyrosine and Serine/Threonine Kinases: The versatility of the 2,4-disubstituted imidazole scaffold allows it to be adapted to target a wide range of other kinases, including JNK, FLT3, and Tie-2, by modifying the substituents at the C4 and N1 positions.

Conclusion

This compound is a high-value starting material for the synthesis of kinase inhibitors. Its strategic placement of a reactive handle (the C4-bromo group) and a modulating substituent (the C2-ethyl group) allows for the efficient construction of diverse chemical libraries. By employing robust and well-understood synthetic methodologies like N-protection/deprotection and palladium-catalyzed cross-coupling, researchers can rapidly access novel 2,4-disubstituted imidazole scaffolds. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals to leverage this powerful building block in the ongoing quest for new and effective targeted cancer therapies.

References

  • Royal Society of Chemistry. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • American Chemical Society. (2026, January 26). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2024, May 29). Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]

  • MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Retrieved from [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Semantic Scholar. (n.d.). Synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazole‐2,3‐dihydrothiazole Compounds as VEGFR‐2 Inhibitors and Their Support with in Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • American Chemical Society. (2023, May 11). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Retrieved from [Link]

  • MDPI. (2025, April 21). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2. Retrieved from [Link]

  • Bentham Science. (2013, May 1). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved from [Link]

  • Pharmacia. (2022, May 11). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • American Chemical Society. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
  • National Center for Biotechnology Information. (2023, May 12). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. PubMed. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

N-substituted imidazoles represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and drug candidates. The strategic introduction of alkyl groups onto the imidazole nitrogen allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, 4-Bromo-2-ethyl-1H-imidazole, is a versatile synthetic intermediate. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the ethyl group at the 2-position can influence steric interactions and electronic properties.

The N-alkylation of an unsymmetrically substituted imidazole, such as this one, presents a question of regioselectivity. The imidazole ring contains two nitrogen atoms, a pyrrole-like N-1 and a pyridine-like N-3. In the case of this compound, the alkylation is expected to occur predominantly at the N-1 position. This preference is dictated by electronic effects; the electron-withdrawing inductive effect of the bromine atom at the C-4 position reduces the electron density and nucleophilicity of the adjacent N-3 atom.[1][2] Consequently, the distal N-1 nitrogen becomes the more nucleophilic site for electrophilic attack.[2]

This document provides two robust protocols for the N-alkylation of this compound, catering to different laboratory needs regarding reaction scale, safety, and reagent availability. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step procedures, and provide expert insights into process optimization and safety.

Reaction Principle and Mechanism

The N-alkylation of imidazole proceeds via a two-step sequence:

  • Deprotonation: The acidic proton on the imidazole nitrogen (pKa ≈ 14.5) is abstracted by a suitable base to form a resonance-stabilized imidazolide anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure rapid and complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) can also be effective, often requiring heat.[1][3]

  • Nucleophilic Substitution: The resulting imidazolide anion is a potent nucleophile that readily attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a classic Sₙ2 reaction, forming the new N-C bond and yielding the desired N-alkylated imidazole product.

The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can effectively solvate the cation of the base without interfering with the nucleophilicity of the imidazolide anion.[1][4]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier Recommendation
This compound≥97% PurityCommercial Supplier
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeCommercial Supplier
Sodium Hydride (NaH)60% dispersion in oilCommercial Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Supplier
Ethyl Acetate (EtOAc)ACS GradeCommercial Supplier
HexanesACS GradeCommercial Supplier
Deionized WaterHigh PurityIn-house
Brine (Saturated NaCl solution)-Laboratory prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeCommercial Supplier
Silica Gel60 Å, 230-400 meshCommercial Supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial Supplier
Equipment
  • Round-bottom flasks (flame-dried for Protocol 1)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold, bubbler)

  • Syringes and needles

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocols

Two primary protocols are presented. Protocol 1 utilizes a strong base for high efficiency, while Protocol 2 employs a milder, easier-to-handle base.

Protocol 1: High-Efficiency N-Alkylation using Sodium Hydride (NaH)

This method is highly effective for a broad range of alkylating agents and typically results in high yields.[1]

Causality Note: The use of NaH necessitates an inert, anhydrous environment. NaH reacts violently with water to produce flammable hydrogen gas and will be quenched by any protic source, halting the desired reaction.[5][6]

Step-by-Step Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask.

    • Seal the flask with septa and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Under the inert atmosphere, add this compound (1.0 eq.).

    • Add anhydrous DMF via syringe to dissolve the substrate (approx. 0.2-0.5 M concentration).

  • Deprotonation:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in oil, 1.1 eq.) portion-wise to the flask. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and proper inert gas outflow through a bubbler.

    • Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 30 minutes to ensure complete deprotonation. The solution may appear as a slurry.

  • Alkylation:

    • Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe to the reaction mixture at room temperature. A slight exotherm may be observed.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The consumption of the starting material and the appearance of a new, typically less polar, product spot should be observed. The reaction is often complete within 2-6 hours.

Protocol 2: Scalable N-Alkylation using Potassium Carbonate (K₂CO₃)

This method avoids the hazards associated with sodium hydride and is often preferred for larger-scale synthesis.

Causality Note: Potassium carbonate is a weaker base than NaH, so the reaction may require heating to achieve a reasonable rate.[3][7] Anhydrous conditions are still recommended for optimal results.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and DMF (or Acetonitrile).

  • Alkylation:

    • Add the alkylating agent (1.1-1.2 eq.) to the stirred suspension.

    • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC as described in Protocol 1. Reactions may take longer, typically 6-24 hours.

General Work-up and Purification Procedure

The following procedure is applicable to both protocols.

  • Reaction Quench:

    • After TLC indicates complete consumption of the starting material, cool the reaction mixture to 0 °C in an ice bath.

    • For Protocol 1 (NaH): Cautiously and slowly quench the reaction by adding deionized water dropwise to destroy any unreacted NaH. Vigorous gas evolution will occur.

    • For Protocol 2 (K₂CO₃): Add deionized water to dissolve the inorganic salts.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Dilute with additional water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[1]

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.[1][3]

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20-30%).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final N-alkylated product.

Visualization and Data Summary

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_isolation Product Isolation cluster_final Final Steps prep Reaction Setup (Inert Atmosphere for NaH) deprot Deprotonation (Base Addition) prep->deprot alkyl Alkylation (Alkyl Halide Addition) deprot->alkyl Formation of Imidazolide Anion monitor Reaction Monitoring (TLC) alkyl->monitor workup Work-up (Quench, Extraction, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, etc.) purify->char

Caption: Workflow for the N-Alkylation of this compound.

Data Tables

Table 1: Example Reagent Stoichiometry (for Protocol 1)

CompoundMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound189.041.010.01.89 g
Sodium Hydride (60%)24.00 (as NaH)1.111.00.44 g (of 60% disp)
Benzyl Bromide171.041.111.01.28 mL
Anhydrous DMF---25-50 mL

Table 2: Comparison of Alkylation Protocols

ParameterProtocol 1: Sodium Hydride (NaH)Protocol 2: Potassium Carbonate (K₂CO₃)
Base Strength Strong, non-nucleophilicMild, non-nucleophilic
Safety Concerns High: Flammable, water-reactive. Requires inert atmosphere.[6]Low: Hygroscopic solid, easy to handle.
Reaction Temp. 0 °C to Room TemperatureRoom Temperature to 70 °C
Typical Time 2-6 hours6-24 hours
Key Advantage High reactivity and efficiency, broad substrate scope.Safer, easier to handle, readily scalable.
Key Disadvantage Hazardous material handling, strict anhydrous conditions required.Slower reaction rates, may require heating.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive NaH (reacted with moisture).2. Non-anhydrous solvent/reagents.3. Insufficient reaction time/temp.1. Use fresh NaH from a sealed container.2. Ensure all glassware is flame-dried and solvents are certified anhydrous.3. Allow reaction to run longer or increase temperature (for K₂CO₃).
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of regioisomers (N-1 vs N-3).3. Over-alkylation (quaternary salt formation).1. Continue reaction until starting material is consumed.2. While N-1 is favored, some N-3 may form. Careful chromatography should separate them.3. Use a controlled amount (1.0-1.1 eq.) of alkylating agent.
Difficult Purification (Streaking on Column) Residual DMF or pyridine-like nature of the product.1. Ensure thorough aqueous work-up to remove DMF.2. Add a small amount of triethylamine (~0.5%) to the eluent during chromatography to suppress tailing.
Reaction with NaH is Uncontrolled 1. Addition of NaH too quickly.2. Reaction not cooled sufficiently.1. Add NaH in small portions over several minutes.2. Maintain the reaction flask in an ice bath during and for 30 minutes after NaH addition.

Safety Precautions

  • Sodium Hydride (NaH): A flammable and water-reactive solid. It can ignite in air, especially when finely divided. It reacts violently with water, releasing flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon). Use appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.[6]

  • N,N-Dimethylformamide (DMF): DMF is an excellent solvent but is also a suspected teratogen and can be absorbed through the skin. Always handle DMF in a well-ventilated chemical fume hood while wearing appropriate gloves.[8]

  • Alkyl Halides: Many alkyl halides (especially bromides and iodides) are lachrymators and are toxic. Handle these reagents with care in a chemical fume hood.

  • Quenching: The quenching of reactions containing residual NaH is highly exothermic and produces flammable hydrogen gas. Perform the quench slowly, at 0 °C, and behind a safety shield in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Grimmett, M. R. (1997). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]

  • Eldred, C. D. (1990). Process for preparing 1-alkylimidazoles. U.S. Patent No. 5,011,934A. Washington, DC: U.S. Patent and Trademark Office.
  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Retrieved from [Link]

  • Belkacem, M., et al. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 7(10), 33-38. Retrieved from [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Shabanzadeh, M., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(49), 27832-27862. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • American Chemical Society. (1951). Manufacture, Handling, and Uses of Sodium Hydride. Industrial & Engineering Chemistry, 43(7), 1685-1689. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, answer frequently asked questions, and provide detailed protocols to improve yield, purity, and reproducibility in your experiments. This molecule is a valuable building block in medicinal chemistry and materials science, and mastering its synthesis is a critical step in many research endeavors.[1][2]

Synthesis Overview: A Robust Two-Step Strategy

Direct mono-bromination of 2-ethyl-1H-imidazole can be challenging, often resulting in a mixture of mono-, di-, and tri-brominated products that are difficult to separate. A more reliable and scalable approach involves a two-step process: an exhaustive bromination to form a stable polybrominated intermediate, followed by a selective reductive debromination to yield the desired 4-bromo product. This method circumvents the difficulties of controlling selectivity in a single step and consistently produces a cleaner product with higher overall yield.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Exhaustive Bromination cluster_step2 Step 2: Reductive Debromination cluster_end Final Product SM 2-Ethyl-1H-imidazole Bromination React with excess Bromine (Br2) or NBS SM->Bromination Intermediate Crude Polybrominated Mixture (e.g., 2,4,5-Tribromo-2-ethyl-1H-imidazole) Bromination->Intermediate Formation of stable poly-halogenated species Reduction React with Sodium Sulfite (Na2SO3) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Selective removal of 2- and 5-bromo groups Purification Workup & Purification (Extraction, Crystallization) Crude_Product->Purification FP Pure this compound Purification->FP

Caption: Recommended two-step workflow for synthesizing this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Final Product

  • Question: My overall yield is significantly lower than expected. What are the most likely causes?

  • Answer: Low yield can originate from several stages of the process. A systematic approach is best for diagnosis.

    • Starting Material Integrity: First, confirm the purity of your 2-ethyl-1H-imidazole. The presence of impurities can inhibit the bromination reaction. If you synthesized it yourself, ensure it was properly purified.

    • Ineffective Bromination (Step 1): The exhaustive bromination step may be incomplete. Monitor this stage by TLC or LC-MS. If starting material remains, consider increasing the equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine) or extending the reaction time.

    • Failed Reduction (Step 2): The reductive debromination is a critical step.[3]

      • Reagent Quality: Sodium sulfite (Na₂SO₃) can oxidize over time. Use a fresh, high-quality source.

      • Temperature and Time: This reaction often requires heating (reflux) for several hours to proceed to completion.[4] Ensure you are maintaining the recommended temperature (e.g., 100-110°C in water) for the specified duration.[4][5]

    • Product Loss During Workup: The product, this compound, has some water solubility. During the aqueous workup and extraction with an organic solvent (like ethyl acetate), ensure you perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous layer.[4][5] Salting out the aqueous layer with NaCl can also decrease the product's aqueous solubility and improve extraction efficiency.

Troubleshooting_LowYield cluster_checks Diagnostic Checks cluster_solutions Potential Solutions Start Problem: Low Yield Check_SM 1. Verify Purity of 2-Ethyl-1H-imidazole Start->Check_SM Check_Bromination 2. Monitor Bromination Step (TLC/LC-MS) Start->Check_Bromination Check_Reduction 3. Assess Reduction Step Start->Check_Reduction Check_Workup 4. Review Workup Protocol Start->Check_Workup Sol_SM Re-purify Starting Material Check_SM->Sol_SM Sol_Bromination Increase Brominating Agent or Extend Reaction Time Check_Bromination->Sol_Bromination Sol_Reduction Use Fresh Na2SO3 Ensure Adequate Heat/Time Check_Reduction->Sol_Reduction Sol_Workup Perform Multiple Extractions Add Brine (NaCl) Check_Workup->Sol_Workup

Caption: Decision tree for troubleshooting low yield in the synthesis.

Issue 2: Product is Contaminated with Polybrominated Impurities

  • Question: After the final step, my NMR spectrum shows the desired product along with significant amounts of di- or tri-brominated species. How can I remove them?

  • Answer: This indicates that the reductive debromination (Step 2) was incomplete. The imidazole ring is electron-rich, making it susceptible to polyhalogenation.[6] The purpose of the sodium sulfite step is to selectively remove bromine atoms from the more reactive C2 and C5 positions, leaving the more stable C4-bromo substituent.

    • Causality: The C-Br bonds at the 2 and 5 positions are more susceptible to nucleophilic attack and reduction by sulfite than the C-Br bond at the 4-position. If this reaction is not driven to completion, you will have residual polybrominated intermediates.

    • Solution:

      • Increase Equivalents of Reductant: Ensure you are using a sufficient molar excess of sodium sulfite. A common ratio is 4.0 to 5.0 equivalents relative to the starting imidazole.[3][5]

      • Extend Reaction Time/Increase Temperature: As mentioned previously, this step requires sufficient thermal energy and time. If impurities persist, consider extending the reflux time by an additional 2-4 hours, monitoring progress with TLC until the polybrominated starting spots disappear.

      • Solvent Choice: The reaction is typically performed in water or a water/co-solvent mixture (like isopropanol) to ensure the solubility of the sodium sulfite.[3][4]

Frequently Asked Questions (FAQs)

  • Q1: Which brominating agent is better: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

    • A1: For laboratory-scale synthesis, NBS is often preferred. It is a solid, making it easier and safer to handle than highly corrosive and volatile liquid bromine.[7] NBS provides a slow, controlled release of electrophilic bromine, which can sometimes offer better selectivity in direct bromination attempts.[6][8] However, for the robust two-step protocol described here, where the goal is exhaustive bromination, either reagent can be effective. For large-scale industrial processes, liquid bromine may be more cost-effective.[3]

  • Q2: I don't have 2-ethyl-1H-imidazole. Can you suggest a protocol to synthesize it?

    • A2: Certainly. A standard and reliable method is a variation of the Radziszewski synthesis. This involves the one-pot condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (propanal), and an ammonia source (ammonium acetate). See the detailed protocol in the next section.

  • Q3: How critical is solvent choice for the bromination and reduction steps?

    • A3: Solvent choice is very important.

      • Bromination: Solvents like chloroform, acetic acid, or DMF are often used.[5][9] The choice depends on the brominating agent and the desired reaction temperature. For NBS bromination, a polar aprotic solvent like DMF can be effective.[9]

      • Reduction: As stated, water is the ideal solvent for the sodium sulfite reduction due to the high solubility of the inorganic reagent.[4][5] A co-solvent like isopropanol can be added to improve the solubility of the organic substrate.[3]

  • Q4: What is the most effective method for purifying the final product?

    • A4: After aqueous workup and extraction, the crude product can often be purified by recrystallization. A solvent system like ethyl acetate/hexanes or isopropanol/water can yield a high-purity crystalline solid. If recrystallization fails to remove persistent impurities, column chromatography on silica gel is the next logical step.

  • Q5: What are the primary safety concerns with this synthesis?

    • A5: Both bromine and NBS are strong oxidizers and are corrosive and toxic.

      • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

      • Liquid bromine can cause severe chemical burns. Have a bromine quenching solution (e.g., sodium thiosulfate) ready.

      • The final product, 4-Bromo-1H-imidazole, is classified as toxic if swallowed and causes skin and eye irritation.[10] Handle with care.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-1H-imidazole

This protocol is a representative example of an imidazole synthesis.

  • To a round-bottom flask, add aqueous glyoxal (40% wt., 1.0 eq), ammonium acetate (2.5 eq), and ethanol.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add propanal (1.05 eq) dropwise while maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a saturated solution of sodium carbonate until pH > 9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethyl-1H-imidazole, which can be purified by vacuum distillation or recrystallization.

Protocol 2: Two-Step Synthesis of this compound[3]

  • Step 1: Exhaustive Bromination.

    • Dissolve 2-ethyl-1H-imidazole (1.0 eq) in water in a reaction vessel.

    • Add potassium hydroxide (1.5 eq) to the solution.

    • Heat the mixture to 80-90°C.

    • Add liquid bromine (1.8 eq) in batches, ensuring the temperature is controlled.

    • After the addition, stir the reaction at 80-90°C until the starting material is consumed (monitor by TLC).

    • Cool the reaction and adjust the pH to ~7 with concentrated HCl. A solid crude product containing polybrominated imidazoles will precipitate.

    • Filter the solid and wash with cold water. This crude filter cake can be used directly in the next step.

  • Step 2: Reductive Debromination.

    • To a new reaction vessel, add the crude polybrominated product from the previous step.

    • Add water, isopropanol, and sodium sulfite (5.0 eq).[3]

    • Heat the mixture to reflux and maintain for 5-8 hours, or until TLC analysis indicates the complete disappearance of the polybrominated intermediates.

    • Cool the reaction mixture to room temperature and filter if any solids remain.

    • Extract the filtrate with ethyl acetate (3-4 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Data Summary Table

The following table summarizes typical reaction parameters for the recommended two-step protocol.

ParameterStep 1: BrominationStep 2: Reductive Debromination
Key Reagents 2-Ethyl-1H-imidazole, Br₂, KOHPolybrominated Intermediate, Na₂SO₃
Solvent WaterWater / Isopropanol
Temperature 80-90°CReflux (~100-110°C)
Stoichiometry Br₂: ~1.8 eqNa₂SO₃: ~5.0 eq
Typical Duration 2-4 hours5-8 hours
Typical Yield >90% (crude intermediate)85-95% (from intermediate)

References

  • Google Patents.CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Available from: [Link]

  • Google Patents.CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • PubChem - NIH. 1H-Imidazole, 4-bromo-. Available from: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

  • MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-2-ethyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. We will address common challenges, with a particular focus on the formation and mitigation of reaction side products, to help you optimize your synthesis, improve yield, and ensure the highest purity of your final compound.

Introduction: The Synthetic Landscape

The synthesis of this compound is most commonly achieved via the direct electrophilic bromination of its precursor, 2-ethyl-1H-imidazole. While seemingly straightforward, the electron-rich nature of the imidazole ring presents a significant challenge: controlling the regioselectivity and preventing over-bromination. The imidazole heterocycle is highly activated towards electrophilic substitution, making the formation of di- and even tri-brominated species a common experimental hurdle.[1][2]

This guide provides a question-and-answer-based troubleshooting framework, grounded in mechanistic principles, to help you navigate these challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My post-reaction analysis (LC-MS/NMR) shows a major impurity with a mass of M+158 relative to my starting material. What is this side product and why did it form?

Answer:

This impurity is almost certainly 4,5-Dibromo-2-ethyl-1H-imidazole .

Causality: The imidazole ring is electronically analogous to pyrrole, possessing a high degree of aromaticity and electron density. The C4 and C5 positions are particularly susceptible to electrophilic attack.[2] After the first bromine atom is added to form the desired 4-bromo product, the ring remains highly activated. If a sufficient concentration of the electrophilic brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is present, a second bromination will readily occur at the adjacent C5 position, leading to the dibrominated side product. This process is often kinetically competitive with the initial monobromination, especially under forcing conditions. The formation of such "double bromine substituted imidazoles" is a well-documented issue in the halogenation of imidazole scaffolds.[3]

FAQ 2: How can I suppress the formation of 4,5-Dibromo-2-ethyl-1H-imidazole and improve the yield of my desired mono-bromo product?

Answer:

Controlling the formation of the dibrominated side product requires a careful balance of reaction kinetics. The goal is to create conditions where the first bromination is rapid and the second is slow. This can be achieved by manipulating several key parameters:

  • Stoichiometry of the Brominating Agent: This is the most critical factor.

    • Expert Insight: Do not use a significant excess of the brominating agent. Start with a stoichiometric equivalent (1.0 eq) of NBS or Br₂ relative to 2-ethyl-1H-imidazole. It is often preferable to use a slight sub-stoichiometric amount (e.g., 0.95 eq) and accept a lower conversion of the starting material, as unreacted starting material is typically much easier to separate from the mono-bromo product than the dibromo side product is.

  • Temperature Control:

    • Expert Insight: Perform the reaction at low temperatures. Electrophilic aromatic substitution is an exothermic process. Lowering the reaction temperature (e.g., 0 °C to -10 °C) decreases the overall reaction rate, giving you more precise control and disfavoring the second, higher-activation-energy bromination step.

  • Rate of Addition:

    • Expert Insight: Add the brominating agent slowly and portion-wise, or as a dilute solution via an addition funnel. This strategy maintains a low instantaneous concentration of the electrophile in the reaction mixture, significantly favoring mono-substitution. A rapid, bulk addition will create localized "hot spots" of high electrophile concentration, promoting the formation of the 4,5-dibromo side product.

  • Choice of Solvent:

    • Expert Insight: Use a solvent that allows for good solubility of the starting material but does not overly promote the reaction. Halogenated solvents like Dichloromethane (DCM) or Chloroform are common.[1] For NBS bromination, polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) can also be effective, but careful temperature control is paramount.

The following diagram illustrates the primary reaction pathway and the competing side reaction.

G cluster_main Reaction Pathways SM 2-Ethyl-1H-imidazole P1 This compound (Desired Product) SM->P1 + 1.0 eq NBS (Controlled) SP1 4,5-Dibromo-2-ethyl-1H-imidazole (Side Product) SM->SP1 + >2.0 eq NBS (High Excess) P1->SP1 + >1.0 eq NBS (Excess)

Caption: Reaction scheme for the bromination of 2-ethyl-1H-imidazole.

The table below summarizes the expected impact of key reaction parameters on product distribution.

ParameterConditionExpected Outcome on PurityRationale
NBS Equivalents 0.95 - 1.0 eqHigh Limits the amount of electrophile available for the second bromination.
> 1.1 eqLow Excess electrophile drives the reaction towards the thermodynamically stable dibromo product.
Temperature -10 °C to 0 °CHigh Reduces reaction rate, allowing for greater kinetic control and favoring mono-substitution.
> 25 °C (Room Temp)Low Increases reaction rate, making the competitive second bromination more significant.
Reagent Addition Slow, dropwiseHigh Maintains a low instantaneous concentration of the brominating agent.
Fast, single portionLow Creates localized high concentrations of the electrophile, promoting over-bromination.
FAQ 3: My reaction has stalled, and I have a significant amount of unreacted 2-ethyl-1H-imidazole remaining. What should I do?

Answer:

This is a common outcome when using sub-stoichiometric amounts of the brominating agent to avoid over-bromination.

  • Solution 1 (Recommended): Do not add more brominating agent to the crude reaction mixture. It is generally more efficient to proceed with the work-up and purification. Unreacted 2-ethyl-1H-imidazole is significantly more polar than the brominated products and can be easily separated by standard silica gel column chromatography. The recovered starting material can then be used in a subsequent batch.

  • Solution 2 (Advanced): If you must drive the reaction to completion, carefully monitor the reaction by TLC or LC-MS. Add very small, incremental portions (e.g., 0.05 eq) of the brominating agent at a low temperature, allowing the reaction to stir for 30-60 minutes between additions. This is a high-risk strategy, as it is very easy to overshoot and begin forming the dibromo side product.

FAQ 4: What is the most effective method for purifying the crude this compound and removing the dibromo side product?

Answer:

Silica Gel Column Chromatography is the gold standard for this separation.

Rationale: There is a significant polarity difference between the three key components, which allows for a clean separation on silica gel.

  • Most Polar: Unreacted 2-ethyl-1H-imidazole (will have the lowest Rf value).

  • Intermediate Polarity: The desired this compound.

  • Least Polar: The 4,5-Dibromo-2-ethyl-1H-imidazole side product (will have the highest Rf value).

A troubleshooting flowchart for purification is provided below.

G start Analyze Crude Product (TLC or LC-MS) check_spots Three distinct spots observed? start->check_spots spot_high_rf High Rf Spot: 4,5-Dibromo-2-ethyl-1H-imidazole check_spots->spot_high_rf Yes spot_mid_rf Mid Rf Spot: This compound (Desired Product) check_spots->spot_mid_rf spot_low_rf Low Rf Spot / Baseline: 2-Ethyl-1H-imidazole (SM) check_spots->spot_low_rf action Perform Silica Gel Chromatography spot_mid_rf->action elute_dibromo Elute with low polarity solvent system (e.g., 20-30% EtOAc/Hexanes) to remove dibromo product. action->elute_dibromo elute_product Increase polarity (e.g., 50-70% EtOAc/Hexanes) to collect desired product. elute_dibromo->elute_product elute_sm Further increase polarity or flush with MeOH to recover starting material. elute_product->elute_sm

Caption: Troubleshooting and purification workflow.

Experimental Protocols

Protocol 1: Controlled Mono-Bromination of 2-ethyl-1H-imidazole

This protocol is optimized to favor the formation of the mono-brominated product.

  • Preparation: Dissolve 2-ethyl-1H-imidazole (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 0.98 eq) in anhydrous DCM or THF. Add this solution to the imidazole solution dropwise via an addition funnel over a period of 1-2 hours.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 50:50 Ethyl Acetate/Hexanes mobile phase) every 30 minutes.

  • Quenching: Once the starting material is mostly consumed (or the reaction appears to have stalled), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient elution, starting with 20% Ethyl Acetate in Hexanes and gradually increasing the polarity to 70% Ethyl Acetate in Hexanes.

References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Imidazole synthesis - Organic Chemistry Portal. [Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate . [Link]

  • Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b - ResearchGate. [Link]

  • Imidazoles | Chemistry Online. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry. [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. [Link]

  • CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google P

Sources

Technical Support Center: Optimizing Temperature for 4-Bromo-2-ethyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.

Section 1: Reaction Fundamentals and the Critical Role of Temperature

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the 2-ethyl-1H-imidazole starting material. The imidazole ring is an electron-rich heterocycle, making it highly activated and susceptible to electrophilic attack. This high reactivity is a double-edged sword: while it facilitates the desired bromination, it also makes the ring prone to over-bromination, leading to the formation of di-substituted byproducts like 4,5-dibromo-2-ethyl-1H-imidazole.

Temperature is the primary lever to control the kinetics of this reaction.

  • Kinetics vs. Selectivity: The initial bromination at the C4 (or C5) position is typically very fast. However, at elevated temperatures, the rate of the second bromination at the remaining C5 (or C4) position increases significantly, leading to poor selectivity.

  • Exotherm Control: The bromination reaction is exothermic. Without proper temperature control, localized "hot spots" can form as the reagent is added, drastically reducing the yield of the desired mono-brominated product.

  • Reagent Stability & Side Reactions: Brominating agents, particularly N-Bromosuccinimide (NBS), and the imidazole substrates can degrade at higher temperatures, leading to impurities and a darkened reaction mixture.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My TLC/LC-MS analysis shows a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

Answer: This is the most common issue and is almost always linked to the reaction temperature being too high. The formation of 4,5-dibromo-2-ethyl-1H-imidazole occurs when the reaction conditions are harsh enough to allow for a second electrophilic substitution on the already brominated imidazole ring.

Causality & Solution:

  • Excessive Temperature: The rate of di-bromination increases exponentially with temperature. You must maintain a strictly controlled low temperature.

  • Poor Heat Dissipation: The reaction is exothermic. If the brominating agent is added too quickly, the internal temperature can rise significantly even if the cooling bath is at the correct temperature.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Begin the reaction at 0°C using an ice-water bath. If di-bromination is still observed, lower the initial temperature to a range of -10°C to -5°C.

  • Control Reagent Addition: Add the brominating agent (NBS is recommended for its ability to provide a low, steady concentration of Br₂) portion-wise or as a solution via a syringe pump over a prolonged period (e.g., 1-2 hours)[1][2]. This prevents a rapid temperature increase.

  • Ensure Efficient Stirring: Vigorous stirring ensures even heat distribution and prevents localized overheating where the reagent is introduced.

  • Use an Appropriate Solvent: Solvents like Tetrahydrofuran (THF) or Chloroform (CHCl₃) are effective for this reaction. A patent for a similar synthesis of 4-bromo-2-nitro-1H-imidazole uses a DMF/CHCl₃ solvent system for bromination with NBS at room temperature, but this is on a protected and deactivated ring[3]. Given the activating nature of the ethyl group, a lower temperature is a more prudent starting point.

Question 2: My reaction is very slow, and the TLC shows a high percentage of unreacted 2-ethyl-1H-imidazole even after several hours. What should I do?

Answer: While low temperatures are crucial for selectivity, a reaction that is too cold may proceed too slowly or not at all.

Causality & Solution:

  • Insufficient Thermal Energy: The activation energy for the initial bromination is not being met.

  • Reagent Purity: The brominating agent (e.g., NBS) may have degraded over time.

Troubleshooting Steps:

  • Allow for a Gradual Warm-up: After the slow addition of the brominating agent at low temperature (e.g., 0°C) is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-24 hours. Monitor the progress by TLC every hour.

  • Perform a Controlled Temperature Increase: If the reaction remains stalled at 0°C, consider raising the temperature in controlled increments. For example, let it stir at 10°C for an hour and re-analyze. Avoid high heat, as some procedures for different imidazoles that use high temperatures (60-120°C) are typically for dehalogenating multi-brominated species or reacting less activated substrates[4][5].

  • Verify Reagent Quality: Use a fresh bottle of NBS or test its activity on a standard substrate. NBS should be stored in a cool, dark, and dry place.

Question 3: The reaction mixture has turned dark brown/black, and the final product is impure with a low yield. What is causing this decomposition?

Answer: A dark reaction color is a strong indicator of product or reagent degradation.

Causality & Solution:

  • High Temperature: Imidazole rings, especially when functionalized, can be sensitive to heat and oxidative conditions, leading to polymerization or decomposition.

  • Presence of Light: Radical side reactions, particularly with NBS, can be initiated by light, leading to undesired pathways and decomposition.

Troubleshooting Steps:

  • Strict Temperature Adherence: Re-emphasize the importance of maintaining the low temperature, especially during reagent addition. Use a properly insulated cooling bath and monitor the internal reaction temperature with a thermometer.

  • Protect from Light: Wrap the reaction flask in aluminum foil to exclude light, which can catalyze radical side reactions with NBS[1].

  • Workup Procedure: Ensure the workup procedure effectively removes acidic byproducts (like succinimide from NBS), as residual acid can contribute to product instability upon concentration. A mild basic wash (e.g., with aqueous sodium bicarbonate) is often recommended.

Section 3: Data Summary & Visualization
Table 1: Generalized Effect of Temperature on Bromination of 2-ethyl-1H-imidazole
Temperature RangeExpected Reaction RateSelectivity (Mono:Di-bromo)Risk of DecompositionRecommended Action
-10°C to 0°CSlow to ModerateHigh to ExcellentLowOptimal starting range for reagent addition.
0°C to 25°C (RT)Moderate to FastModerate to LowLow to ModerateAllow reaction to warm to this range after addition is complete to ensure full conversion.
> 30°CVery FastVery LowHighAvoid. Significantly increases the risk of di-bromination and decomposition.
Diagrams

Reaction_Pathway

Troubleshooting_Flowchart

Section 4: Experimental Protocols
Protocol 1: Standard Low-Temperature Synthesis

This protocol is designed to maximize selectivity for the mono-brominated product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-ethyl-1H-imidazole (1.0 eq) in anhydrous THF (or CHCl₃) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Place the flask in an ice-salt bath or a cryo-cooler and cool the solution to between -5°C and 0°C.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0-1.05 eq) in anhydrous THF or DMF. Add this solution to the imidazole solution dropwise via an addition funnel or syringe pump over 1-2 hours. Crucially, monitor the internal temperature to ensure it does not rise above 5°C.

  • Reaction: After the addition is complete, let the reaction stir at 0°C for an additional hour.

  • Warm-up & Monitoring: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 2-12 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Protocol 2: Temperature Optimization Study

To empirically find the optimal temperature for your specific laboratory conditions.

  • Setup: Prepare three identical small-scale reactions (e.g., 1 mmol scale) following Step 1 of Protocol 1.

  • Parallel Reactions:

    • Reaction A: Cool to -10°C.

    • Reaction B: Cool to 0°C.

    • Reaction C: Run at room temperature (20-25°C).

  • Reagent Addition: Add the NBS solution (1.0 eq) to each flask at the same rate.

  • Analysis: After a set time (e.g., 2 hours), quench a small aliquot from each reaction and analyze by LC-MS or ¹H NMR to determine the ratio of starting material, desired product, and di-brominated byproduct. This data will directly inform the ideal temperature for maximizing yield and purity.

Section 5: References
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.

  • 4-Bromo-1H-imidazole synthesis - ChemicalBook.

  • CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents.

  • How to prepare and apply 4-Bromo-1H-imidazole? - FAQ - Guidechem.

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal.

  • Synthesis and Reactions of Brominated 2-Nitroimidazoles - RSC Publishing.

Sources

Technical Support Center: Scale-Up of 4-Bromo-2-ethyl-1H-imidazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this key building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process: first, the synthesis of the precursor 2-ethyl-1H-imidazole, followed by its regioselective bromination.

Synthetic_Pathway A Starting Materials (e.g., Propionaldehyde, Ammonia, Glyoxal) B 2-Ethyl-1H-imidazole A->B Imidazole Synthesis (e.g., Radziszewski reaction) C This compound B->C Regioselective Bromination (e.g., NBS)

Caption: General synthetic scheme for this compound.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

A. Low Yield of 2-Ethyl-1H-imidazole (Starting Material)

Question: We are experiencing a low yield in the synthesis of 2-ethyl-1H-imidazole. What are the potential causes and how can we optimize the reaction?

Answer: The synthesis of 2-substituted imidazoles, such as 2-ethyl-1H-imidazole, often utilizes the Radziszewski reaction or similar multicomponent condensations. Low yields can typically be attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, and reaction time are critical. Imidazole synthesis can be sensitive to these parameters.[1]

    • Troubleshooting:

      • Temperature Control: Ensure precise temperature control. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition of reactants or products.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). The reaction may require a longer time to reach completion, especially at a larger scale.

  • Inefficient Mixing: In a large-scale reaction, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.

    • Troubleshooting:

      • Agitation Rate: Increase the agitation rate to ensure homogeneity.

      • Impeller Design: Use an appropriate impeller design for the reactor geometry and viscosity of the reaction mixture.

  • Purity of Starting Materials: The purity of the starting materials, such as propionaldehyde, ammonia, and glyoxal, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Troubleshooting:

      • Purity Verification: Verify the purity of all starting materials before use.

      • Purification: If necessary, purify the starting materials through distillation or other appropriate methods.

ParameterRecommended RangeRationale
Temperature 80-120 °CTo ensure sufficient reaction kinetics without significant decomposition.
Pressure Atmospheric to 5 barHigher pressure can be beneficial for reactions involving gaseous ammonia.
Reaction Time 4-24 hoursVaries depending on scale and temperature; monitor for completion.
Agitation >300 RPMTo ensure homogeneity and prevent localized temperature gradients.

Table 1: Recommended Reaction Parameters for 2-Ethyl-1H-imidazole Synthesis

B. Poor Regioselectivity during Bromination

Question: Our bromination of 2-ethyl-1H-imidazole is yielding a mixture of isomers, including 4-bromo-, 5-bromo-, and 4,5-dibromo-2-ethyl-1H-imidazole. How can we improve the regioselectivity for the desired 4-bromo isomer?

Answer: Achieving high regioselectivity in the bromination of 2-substituted imidazoles is a common challenge. The imidazole ring has two reactive carbon atoms (C4 and C5) available for electrophilic substitution. The formation of multiple products is often due to the similar reactivity of these positions and the potential for over-bromination.

  • Understanding the Directing Effects: The 2-ethyl group is an electron-donating group, which activates the imidazole ring towards electrophilic substitution. However, its directing effect is not strongly pronounced, leading to a mixture of 4- and 5-bromo isomers.

  • Controlling Over-bromination: The formation of 4,5-dibromo-2-ethyl-1H-imidazole occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long.

Troubleshooting Strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better control and selectivity in laboratory and industrial settings.[2][3] NBS provides a slow and constant concentration of bromine, which helps to minimize over-bromination.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of NBS (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-10 °C) to enhance selectivity. Lower temperatures favor the kinetically controlled product, which is often the less sterically hindered isomer.

  • Solvent: The choice of solvent can influence the regioselectivity. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.

  • N-Protection: Protecting the N1-position of the imidazole ring with a bulky protecting group can sterically hinder the C5-position, thereby favoring bromination at the C4-position.[4] A subsequent deprotection step would be required.

Regioselectivity_Troubleshooting Start Poor Regioselectivity in Bromination Q1 Are you using NBS? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Switch to NBS from Br2 for better control Q1->A1_No Q2 Is stoichiometry controlled (1.0-1.1 eq NBS)? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Adjust stoichiometry to avoid over-bromination Q2->A2_No Q3 Is the reaction temperature low enough (0-10°C)? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No: Lower the reaction temperature Q3->A3_No Solution Consider N-protection strategy for enhanced selectivity A3_Yes->Solution

Caption: Decision tree for troubleshooting poor regioselectivity.

C. Impurity Profile and Purification Challenges

Question: We are struggling with the purification of this compound on a large scale. What are the common impurities and what are the recommended purification methods?

Answer: The purification of bromoimidazoles can be challenging due to the presence of closely related isomers and over-brominated byproducts.

Common Impurities:

  • 5-Bromo-2-ethyl-1H-imidazole: The primary isomeric impurity.

  • 4,5-Dibromo-2-ethyl-1H-imidazole: The main over-bromination byproduct.

  • Unreacted 2-ethyl-1H-imidazole: The starting material.

  • Succinimide: A byproduct from the use of NBS.

Purification Strategies:

  • Crystallization: This is often the most effective and scalable purification method.

    • Solvent Screening: A thorough solvent screening is essential to identify a solvent system that provides good solubility for the desired product at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution or crystallize out separately. Common solvents for crystallization of bromoimidazoles include ethyl acetate, isopropanol, and toluene, or mixtures thereof.

  • Column Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. However, it can be used for the purification of smaller batches of high-purity material.

  • Acid-Base Extraction: The basicity of the imidazole ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extracted back into an organic solvent.

  • Distillation: If the product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be a viable purification method. However, bromoimidazoles may have limited thermal stability.[5][6]

Purification MethodAdvantagesDisadvantages
Crystallization Scalable, cost-effective, high purity achievable.Requires suitable solvent system, can have yield losses.
Column Chromatography High purity, good separation of isomers.Not easily scalable, high solvent consumption.
Acid-Base Extraction Good for removing non-basic impurities.May not separate isomers effectively.
Distillation Can be effective for volatile compounds.Potential for thermal degradation of the product.

Table 2: Comparison of Purification Methods

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when handling N-Bromosuccinimide (NBS) at a large scale?

A1: NBS is a powerful oxidizing agent and a source of bromine.[3] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or bromine vapors.

  • Storage: Store NBS away from heat, light, and incompatible materials such as reducing agents and strong acids.

  • Handling: Avoid creating dust. Use a scoop or spatula for transferring the solid.

  • Quenching: Any unreacted NBS should be quenched with a reducing agent like sodium thiosulfate before disposal.

Q2: Can the ethyl group at the 2-position of the imidazole ring be brominated?

A2: Yes, under certain conditions, benzylic-type bromination of the ethyl group can occur, especially if radical initiators (e.g., AIBN or UV light) are present or if the reaction is conducted at high temperatures.[7] To avoid this side reaction, it is crucial to perform the bromination of the imidazole ring under ionic conditions (e.g., in the dark, at low temperatures, and without radical initiators).

Q3: How can we monitor the progress of the bromination reaction effectively?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product and byproducts.

  • Gas Chromatography (GC): Provides quantitative information on the relative amounts of starting material, product, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for both qualitative and quantitative analysis of the reaction mixture.

Q4: What are the critical process parameters to control during the scale-up of the bromination step?

A4: The following parameters are critical for a successful and safe scale-up:

  • Rate of Addition: The brominating agent should be added slowly and controllably to manage the exothermic nature of the reaction and to maintain a low concentration of the brominating agent in the reaction mixture.

  • Temperature Control: Efficient heat removal is crucial to prevent a runaway reaction and to ensure high regioselectivity.

  • Mixing: Good agitation is essential to ensure uniform temperature and concentration throughout the reactor.

  • Quenching: The reaction should be quenched promptly upon completion to prevent the formation of byproducts.

IV. Experimental Protocols

A. Synthesis of 2-Ethyl-1H-imidazole (Illustrative Lab-Scale Protocol)
  • To a stirred solution of glyoxal (40% in water, 1.0 eq) is added aqueous ammonia (28-30%, 2.5 eq).

  • The mixture is cooled to 10-15 °C.

  • Propionaldehyde (1.05 eq) is added dropwise, maintaining the temperature below 20 °C.

  • The reaction mixture is then heated to 80-90 °C and stirred for 6 hours.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-ethyl-1H-imidazole.

  • The crude product can be purified by vacuum distillation or crystallization.

B. Synthesis of this compound (Illustrative Lab-Scale Protocol)
  • Dissolve 2-ethyl-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM) and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the imidazole solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

V. References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.). Retrieved from

  • Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. (n.d.). Retrieved from [Link]

  • 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. (2018). Retrieved from [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020). Retrieved from [Link]

  • Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2015). Retrieved from [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - Semantic Scholar. (2022). Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (2024). Retrieved from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. (2024). Retrieved from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone - ResearchGate. (2013). Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. (n.d.). Retrieved from [Link]

  • CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents. (n.d.). Retrieved from

  • (PDF) STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. (n.d.). Retrieved from [Link]

  • ThermoML:Thermochim. Acta 2013, 573, 162-9 - Thermodynamics Research Center. (n.d.). Retrieved from [Link]

  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of imidazole derivatives in the last 5 years: An update - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Reaction conditions evaluation for imidazole synthesis. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Selective Mono-bromination of 2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. As Senior Application Scientists, we understand that controlling the regioselectivity of halogenation on electron-rich heterocyclic systems can be a significant challenge. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions regarding the selective mono-bromination of 2-ethyl-1H-imidazole, a common hurdle for researchers in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)
Q1: Why does my bromination of 2-ethyl-1H-imidazole yield primarily the 4,5-dibromo product, even when I use only one equivalent of brominating agent?

A1: This is a common and fundamentally important issue that stems from the electronic nature of the imidazole ring.

  • Underlying Mechanism: The imidazole ring is highly activated towards electrophilic aromatic substitution. Both the C4 and C5 positions are electron-rich and highly susceptible to attack. Once the first bromine atom is attached (e.g., at the C4 position), the ring remains strongly activated. This means the rate of the second bromination is often comparable to, or even faster than, the initial bromination, leading to the rapid formation of the di-brominated product.

  • Reagent Reactivity: Using highly reactive brominating agents like molecular bromine (Br₂) exacerbates this problem. Br₂ provides a high concentration of the electrophile, which aggressively and often uncontrollably leads to polybromination on activated rings.[1]

To visualize the challenge, consider the reactivity of the substrate and the mono-brominated intermediate:

G cluster_0 Reaction Pathway Start 2-ethyl-1H-imidazole (Highly Reactive) Mono 4-bromo-2-ethyl-1H-imidazole (Still Reactive) Start->Mono + Br+ Di 4,5-dibromo-2-ethyl-1H-imidazole (Desired Byproduct) Mono->Di + Br+ (Fast Reaction)

Caption: Inherent reactivity leading to over-bromination.

Q2: What is the most effective strategy to achieve selective mono-bromination of 2-ethyl-1H-imidazole?

A2: The most robust and widely accepted strategy is a three-step sequence involving an N-protecting group.[2] This approach fundamentally alters the substrate's reactivity and steric environment to favor a single substitution.

The core logic is:

  • Protect: The N1 position of the imidazole ring is protected with a suitable group. This step is crucial as it introduces steric bulk around one of the adjacent carbons (the C5 position).[2]

  • Brominate: With the protecting group in place, the C5 position is sterically hindered. Electrophilic attack by a mild brominating agent like N-Bromosuccinimide (NBS) is now directed almost exclusively to the more accessible C4 position.

  • Deprotect: The protecting group is removed under conditions that do not affect the newly installed bromine atom, yielding the desired this compound.

This workflow provides a reliable method for obtaining the mono-brominated product with high purity, avoiding difficult downstream separation of isomers.

G A 1. N-Protection (e.g., SEM-Cl, NaH) B 2. Selective Bromination (NBS, DMF/CHCl3) A->B C 3. Deprotection (TFA, DCM) B->C D Pure 4-bromo-2-ethyl- 1H-imidazole C->D

Caption: Protecting group strategy workflow for selective mono-bromination.

Troubleshooting Guide & Protocols
Q3: I want to try the protecting group strategy. Can you provide a detailed protocol?

A3: Certainly. The following protocol is based on the successful synthesis of related 4-bromo-imidazole derivatives using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group.[2] This group is advantageous due to its stability under bromination conditions and its clean removal.

Experimental Protocol: Three-Step Synthesis of this compound

Step 1: N1-Protection of 2-ethyl-1H-imidazole

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -5 °C in an ice-salt bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF.

  • Substrate Addition: Slowly add a solution of 2-ethyl-1H-imidazole (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir for 30 minutes at -5 °C, then allow the mixture to warm to room temperature and stir for another hour.

  • Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equivalents) dropwise to the reaction mixture. Stir at room temperature for 2-3 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield N1-SEM-protected 2-ethyl-imidazole.

Step 2: Selective Bromination

  • Setup: Dissolve the N1-SEM-protected 2-ethyl-imidazole (1.0 equivalent) in a mixed solvent system of N,N-dimethylformamide (DMF) and chloroform (CHCl₃) (1:1 v/v).[2]

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05-1.1 equivalents) portion-wise to the solution at room temperature. Shield the reaction from light.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The steric bulk of the SEM group will direct bromination to the C4 position.

  • Workup: Monitor by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Step 3: Deprotection

  • Setup: Dissolve the crude 4-bromo-N1-SEM-2-ethyl-imidazole (1.0 equivalent) in dichloromethane (DCM).

  • Cleavage: Add trifluoroacetic acid (TFA, 5-6 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the final product, this compound.

Q4: I tried a direct bromination with NBS at low temperature without a protecting group and still got a mixture. How can I optimize this "simpler" method?

A4: While the protecting group strategy is more reliable, you can improve the selectivity of a direct bromination by carefully controlling the reaction parameters. The goal is to keep the effective concentration of the electrophile as low as possible to favor mono-substitution.

Optimization Parameters for Direct Mono-bromination

ParameterStandard ConditionOptimized ConditionRationale
Brominating Agent Br₂N-Bromosuccinimide (NBS) NBS provides a slow, sustained release of Br⁺, minimizing the concentration of the active electrophile at any given time, which helps prevent over-bromination.[1][3]
Stoichiometry 1.0 - 1.1 eq.0.9 - 0.95 eq. Using a slight excess of the imidazole substrate ensures the brominating agent is the limiting reagent, reducing the chance of di-bromination.
Temperature Room Temperature-78 °C to 0 °C Lowering the temperature decreases the reaction rate, which can significantly improve selectivity between the first and second bromination events.
Addition Method Single PortionSlow dropwise addition / Syringe pump Adding the NBS solution very slowly over several hours maintains a very low concentration of the brominating agent, favoring the mono-brominated product.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) Less polar solvents can sometimes decrease the reactivity of the brominating agent, leading to better control.

Troubleshooting Tip: If you obtain a mixture, separation can often be achieved by flash column chromatography on silica gel. The di-bromo product is typically less polar and will elute before the more polar mono-bromo product.

References
  • Vertex AI Search Result[1] Synthesis and Reactions of Brominated 2-Nitroimidazoles. J. Chem. Soc. Perkin Trans. 1, 1989. [Link]

  • Vertex AI Search Result[3] N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Vertex AI Search Result[2] Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents (CN111646945A).

  • Vertex AI Search Result[4] Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [Link]

  • Vertex AI Search Result[5] Imidazoles. Chemistry Online. [Link]

  • Vertex AI Search Result[6] An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. [Link]

  • Vertex AI Search Result[7] Imidazole synthesis. Organic Chemistry Portal. [Link]

Sources

column chromatography conditions for 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the purification of 4-Bromo-2-ethyl-1H-imidazole , a basic heterocyclic building block used in pharmaceutical synthesis.[1]

The following protocols are designed to overcome the specific challenges posed by the imidazole core: silanol interaction (tailing) , solubility limits , and amphoteric behavior .

Technical Profile: this compound[1]

  • Chemical Nature: Basic heterocycle (Imidazole ring).[1]

  • Key Functional Groups:

    • N3 (Basic Nitrogen): Proton acceptor (pKa ~6–7).[1] Causes strong interaction with acidic silanols on silica gel.[1]

    • N1-H (Acidic Proton): H-bond donor.[1]

    • 4-Bromo & 2-Ethyl: Lipophilic handles that improve solubility in organic solvents compared to bare imidazole.[1]

  • Common Challenge: Severe peak tailing and irreversible adsorption on standard silica gel due to acid-base interactions.[1]

Part 1: Method Development (The "Why" and "How")

Q1: Which stationary phase should I use?

Recommendation: Standard Silica Gel (40–63 µm) is effective only if the mobile phase is modified.[1]

  • Why? Unmodified silica is acidic (pH ~5).[1] The basic imidazole nitrogen will bind to these acidic sites, causing the compound to "streak" rather than elute as a band.

  • Alternative: Neutral Alumina or Amine-functionalized Silica can be used to eliminate tailing without additives, but these are more expensive.[1]

  • Self-Validation: Run a TLC plate. If the spot looks like a comet (tailing), your stationary/mobile phase combination is failing.

Q2: What is the optimal mobile phase system?

Recommendation: Use a Dichloromethane (DCM) / Methanol (MeOH) gradient with a basic modifier.

  • Base System: DCM is the primary solvent. MeOH increases polarity to elute the compound.

  • The Critical Additive: You MUST add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .[1]

    • Concentration: 0.5% to 1% v/v.

    • Mechanism: The additive competes for the acidic silanol sites on the silica, effectively "capping" them so your imidazole can pass through without sticking.

Solvent System A (Non-Polar)Solvent System B (Polar)Modifier (Critical)Application
DCM 10% MeOH in DCM 1% TEA Standard purification.[1] Best solubility.
Hexanes Ethyl Acetate (EtOAc) 1% TEA For less polar impurities or if the compound elutes too fast in DCM.
Q3: How do I load the sample?

Recommendation: Dry Loading is superior to liquid loading for this compound.

  • Why? Imidazoles often have poor solubility in non-polar starting solvents (like Hexane or pure DCM).[1] Liquid loading in a strong solvent (like MeOH) causes "band broadening" immediately at the top of the column.

  • Protocol: Dissolve crude material in MeOH/DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.

Part 2: Troubleshooting & Optimization

Issue: The compound streaks/tails on the column (Broad Peaks).
  • Cause: Insufficient base modifier or "column overload."[1]

  • Fix:

    • Pre-wash the silica column with 1% TEA in DCM before loading the sample. This neutralizes the column before the compound touches it.

    • Increase MeOH concentration more gradually.

Issue: Low Recovery (Compound trapped on column).
  • Cause: The compound has precipitated inside the column or bound irreversibly.

  • Fix: Flush the column with DCM : MeOH : NH₄OH (90 : 9 : 1) .[1] The strong ammonia will displace the imidazole from the silica.

Issue: Co-elution with starting material (e.g., 2-ethylimidazole).[1]
  • Diagnosis: The bromine atom adds significant lipophilicity. The product (4-Bromo) should be less polar (higher Rf) than the non-brominated precursor.

  • Fix: Switch to a Hexane/EtOAc gradient. The resolution between brominated and non-brominated species is often better in non-chlorinated solvents.

Part 3: Validated Experimental Protocol

Objective: Purify 1.0 g of crude this compound.

Materials:

  • Silica Gel (60 Å, 230–400 mesh).[1]

  • Solvents: DCM, MeOH, Triethylamine (TEA).[1]

  • Column: Glass column (approx. 3 cm diameter).[1]

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Prepare Solvent A: DCM + 1% TEA.

    • Prepare Solvent B: 10% MeOH in DCM + 1% TEA.

    • Note: Pre-mixing TEA ensures constant pH throughout the run.

  • TLC Validation (Crucial Step):

    • Spot crude on a TLC plate.[1]

    • Develop in 5% MeOH/DCM + 1% TEA .

    • Pass Criteria: The spot is round (Rf ~0.3–0.5).[1]

    • Fail Criteria: The spot streaks from the baseline. (Action: Add more TEA or switch to NH₄OH).

  • Column Packing:

    • Slurry pack silica using Solvent A .[1]

    • Pro-Tip: Flush with 2 column volumes of Solvent A to ensure the silica is basic.

  • Sample Loading (Dry Load):

    • Dissolve 1.0 g crude in 5 mL MeOH.

    • Add 2.0 g silica gel.[1]

    • Evaporate to dryness (rotavap).[1]

    • Pour the dry powder gently onto the packed column bed. Add a layer of sand.[1]

  • Elution Gradient:

    • 0–5 min: 100% Solvent A (Elutes non-polar impurities).[1]

    • 5–20 min: Linear gradient to 50% Solvent B (approx. 5% MeOH final).

    • 20–30 min: Hold at 50% Solvent B.

    • Detection: Monitor fractions by UV (254 nm) or TLC (Iodine stain).[1]

  • Workup:

    • Combine pure fractions.

    • Important: The product will contain TEA. To remove TEA, evaporate solvents, redissolve in EtOAc, and wash with saturated NaHCO₃ (do not use strong acid or you will extract the product). Dry over Na₂SO₄ and concentrate.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for optimizing the mobile phase.

G Start Start: Crude this compound TLC_Check Step 1: Run TLC (DCM/MeOH) Start->TLC_Check Streak Does the spot streak? TLC_Check->Streak Add_Base Action: Add 1% TEA to Mobile Phase Streak->Add_Base Yes (Tailing) Rf_Check Check Rf Value Streak->Rf_Check No (Round Spot) Retest_TLC Retest TLC Add_Base->Retest_TLC Retest_TLC->Streak Too_High Rf > 0.7 (Too Fast) Rf_Check->Too_High Too_Low Rf < 0.2 (Stuck) Rf_Check->Too_Low Good Rf 0.3 - 0.5 (Optimal) Rf_Check->Good Switch_Hex Switch to Hexane/EtOAc + TEA Too_High->Switch_Hex Increase_Pol Increase MeOH % or use NH4OH Too_Low->Increase_Pol Run_Column Run Column (Dry Load) Good->Run_Column Switch_Hex->Run_Column Increase_Pol->Run_Column

Caption: Decision tree for optimizing mobile phase composition based on TLC behavior.

References

  • PubChem. (n.d.).[1][2] 4-Bromo-1H-imidazole Compound Summary. National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link]

  • University of Rochester. (n.d.).[1] Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Bromo-2-ethyl-1H-imidazole via recrystallization. We will address common experimental challenges, explain the underlying chemical principles, and provide a robust, validated protocol to ensure you achieve the highest possible purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Question 1: My compound has "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when the solution is too concentrated.[1][2] It occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

Causality & Solution:

  • Probable Cause: The primary reason is that the solution is supersaturated to a point where the compound's solubility limit is exceeded while the solution temperature is still higher than the compound's melting point.

  • Immediate Action: Reheat the mixture until the oil completely redissolves.

  • Corrective Measures:

    • Add More Solvent: Add a small amount of additional hot solvent to the solution to decrease the concentration.[1] This lowers the saturation point, requiring a lower temperature for precipitation to begin.

    • Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling promotes oiling. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.

    • Scratching: Once the solution is at or slightly below the expected melting point of the compound, use a glass rod to scratch the inside surface of the flask at the meniscus. This creates nucleation sites that can initiate crystallization.[1]

Question 2: After cooling the solution, no crystals have formed. What should I do?

Answer:

The failure of crystals to form usually indicates one of two scenarios: either too much solvent was used, or the solution is supersaturated and requires an energy input to initiate nucleation.[1]

Causality & Solution:

  • Probable Cause 1: Excessive Solvent: If too much solvent was added initially, the solution will not be saturated even at low temperatures, preventing crystal formation.[3]

    • Solution: Gently heat the solution in a fume hood to evaporate a portion of the solvent. Continue until you observe slight cloudiness (saturation) at the boiling point. Then, allow it to cool slowly.

  • Probable Cause 2: Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystallization has not yet begun.

    • Solution 1 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

    • Solution 2 (Scratching): As mentioned previously, scratching the inner surface of the flask with a glass rod can provide the necessary energy and nucleation sites to induce crystallization.[1]

Question 3: The yield of my recrystallized product is very low. How can I improve it?

Answer:

A low yield is a frequent problem in recrystallization and can be traced back to several procedural steps.[3]

Causality & Solution:

  • Cause 1: Using too much solvent. This is the most common reason for low recovery, as a significant portion of the product will remain dissolved in the mother liquor.[3]

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. Working in small solvent additions is key.

  • Cause 2: Premature crystallization during hot filtration. If crystals form in the filter funnel, product is lost.[1]

    • Solution: Use slightly more than the minimum amount of hot solvent to prevent saturation during filtration. Ensure your funnel and receiving flask are pre-heated. After filtration, boil off the excess solvent before cooling.[1]

  • Cause 3: Inefficient cooling. If the solution is not cooled sufficiently, more product will remain dissolved.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.

  • Cause 4: Excessive rinsing. Washing the collected crystals with too much or with room-temperature solvent will redissolve some of the product.[3]

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Question 4: The color of my product changed from white to beige after recrystallization. Is this a problem?

Answer:

A color change, typically to a yellowish or beige hue, can occur during recrystallization. This is often indicative of minor oxidation of either the target compound or a highly colored impurity, especially when heated in the presence of air.[4] While this may not significantly impact purity as measured by techniques like NMR, for applications requiring high-purity, colorless material, this should be addressed.

Causality & Solution:

  • Probable Cause: Oxidation of the imidazole ring or trace impurities at high temperatures.

  • Solution:

    • Use Activated Charcoal: If you suspect colored impurities, you can add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Minimize Heating Time: Do not keep the solution at its boiling point for longer than necessary to dissolve the solid.

    • Inert Atmosphere: For highly sensitive compounds, performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] For imidazole derivatives, a solvent mixture is often required.

  • General Principles: The "like dissolves like" principle is a good starting point.[3] Given the polar imidazole ring and the nonpolar ethyl and bromo groups, solvents of intermediate polarity or solvent pairs are often successful.

  • Recommended Screening Solvents:

    • Single Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.

    • Solvent Pairs: Ethyl Acetate/Hexane, Ethanol/Water, Toluene/Heptane.

  • Screening Protocol:

    • Place ~20-30 mg of your crude material in a small test tube.

    • Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable as a single solvent.

    • If it is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.

    • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Q2: What level of purity and yield can I realistically expect?

A2: With a properly optimized recrystallization, you should aim for a purity of >98-99%, which can be assessed by NMR, LC-MS, or melting point analysis. A good yield is typically in the range of 70-85%. Yields above 90% may suggest that impurities have co-precipitated with your product. A yield below 60% indicates that the protocol could be further optimized, likely by refining the choice and volume of the solvent.

Q3: What are the critical safety precautions for handling this compound?

A3: 4-Bromo-1H-imidazole, a closely related compound, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is crucial to assume similar hazards for the 2-ethyl derivative.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical splash goggles.[7][8]

  • Engineering Controls: All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Handling: Avoid creating dust when handling the solid.[7] In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

Data Summary: Solvent Selection Guide

Solvent SystemPolaritySuitability Rationale
Single Solvents
WaterHighGenerally poor solubility for substituted imidazoles, but can be used as an anti-solvent.
Ethanol / MethanolHigh-MediumOften dissolve imidazoles well, may require cooling to very low temperatures for good recovery.[9]
Ethyl Acetate (EtOAc)MediumA good starting point. Often shows a significant solubility difference between hot and cold.
TolueneLow-MediumGood for less polar derivatives; often effective at dissolving the compound when hot.
Hexane / HeptaneLowCompound is likely insoluble; ideal for use as an "anti-solvent" in a solvent pair system.
Solvent Pairs
EtOAc / HexaneTunableA very common and effective system. Dissolve in hot EtOAc and add hot hexane until cloudy.
Ethanol / WaterTunableDissolve in hot ethanol and add hot water until the solution becomes turbid.
Dichloromethane / MethanolTunableOften used for chromatography, can also be adapted for recrystallization.[2]

Detailed Experimental Protocol: Recrystallization Workflow

This protocol provides a self-validating system for the purification of this compound.

  • Solvent Selection: Based on the screening tests described in the FAQ, select the optimal single solvent or solvent pair.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

    • Add the minimum amount of the chosen solvent to cover the solid.

    • Heat the mixture to a gentle boil on a hot plate while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[3]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a spatula-tip of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Pre-heat a separate receiving Erlenmeyer flask and a stemless or short-stemmed funnel with a small amount of boiling solvent.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper to remove any insoluble impurities (or the activated charcoal). This step should be performed quickly to prevent crystallization in the funnel.[1]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a very small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[3]

  • Drying:

    • Allow the crystals to dry on the filter paper by pulling air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the purification process.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Filtration (remove insolubles) dissolve->hot_filter cool 3. Slow Cooling & Ice Bath hot_filter->cool check_crystals Crystals Formed? cool->check_crystals collect 4. Collect Crystals (Vacuum Filtration) check_crystals->collect Yes troubleshoot_no Troubleshoot: - Evaporate Solvent - Scratch/Seed check_crystals->troubleshoot_no No wash_dry 5. Wash with Cold Solvent & Dry collect->wash_dry end End: Pure Product wash_dry->end troubleshoot_no->cool

Caption: Workflow for the recrystallization of this compound.

References

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents. EP0856344A1.
  • 1H-Imidazole, 4-bromo-. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. Retrieved from [Link]

Sources

Navigating the Labyrinth: A Technical Guide to the Stability of 4-Bromo-2-ethyl-1H-imidazole in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Researchers and drug development professionals frequently encounter stability challenges with halogenated imidazole derivatives, particularly under acidic conditions. This technical support guide, compiled by our senior application scientists, addresses the specific stability issues of 4-Bromo-2-ethyl-1H-imidazole. By understanding the underlying chemical principles and employing robust experimental protocols, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the most common questions our technical support team receives regarding the stability of this compound in acidic media.

Q1: Why is my this compound sample showing degradation in an acidic solution?

A1: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] In acidic conditions, the lone pair of electrons on the N-3 nitrogen of the imidazole ring readily accepts a proton, forming a stable imidazolium salt.[1][2] While this salt formation increases water solubility, the protonation also deactivates the aromatic ring, making it less susceptible to electrophilic substitution.[3] However, the presence of the bromo-substituent introduces a potential point of instability. The primary degradation pathway under acidic conditions is often acid-catalyzed debromination, leading to the formation of 2-ethyl-1H-imidazole. The stability is also influenced by the specific acid used, its concentration (pH), temperature, and the presence of other reactive species.

Q2: What is the likely degradation product of this compound in acid?

A2: The most probable degradation product is 2-ethyl-1H-imidazole, resulting from the cleavage of the carbon-bromine bond. Depending on the specific conditions, further degradation of the imidazole ring itself can occur, although this typically requires more forcing conditions.

Q3: At what pH range should I be most concerned about the stability of this compound?

A3: While imidazoles can be destabilized at low pH, significant degradation of this compound is more likely to be observed at pH values below 4.[4] The rate of degradation is generally proportional to the hydronium ion concentration. It is crucial to experimentally determine the stability profile of the compound in your specific acidic medium.

Q4: Does the type of acid (e.g., HCl, H₂SO₄, TFA) I use matter?

A4: Yes, the choice of acid can influence the degradation rate and pathway. While the primary effect is the pH, the counter-ion of the acid can also play a role. For instance, acids with nucleophilic anions might facilitate different degradation mechanisms compared to non-nucleophilic acids. It is always advisable to test the stability in the specific acidic medium you intend to use for your application.

Q5: How does the 2-ethyl group affect the stability of the molecule in acid?

A5: Alkyl groups, like the ethyl group at the 2-position, are generally considered weak electron-donating groups.[5] This electron-donating nature can slightly increase the basicity of the imidazole ring, making it more readily protonated.[6] However, the ethyl group itself is generally stable under most acidic conditions encountered in pharmaceutical and biological research and is not expected to be a primary site of degradation.

Section 2: Troubleshooting Guide - Proactive Solutions for Common Experimental Problems

This guide provides a structured approach to identifying and resolving stability issues with this compound during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of starting material and appearance of a new, more polar peak in HPLC analysis. Acid-catalyzed debromination.1. Confirm Identity of Degradant: Use LC-MS to confirm if the new peak corresponds to the mass of 2-ethyl-1H-imidazole. This provides direct evidence of debromination. 2. pH Adjustment: If possible for your experiment, increase the pH of the solution. A less acidic environment will slow down the rate of acid-catalyzed reactions. 3. Temperature Control: Perform the experiment at a lower temperature. Reaction rates, including degradation, are typically reduced at lower temperatures. 4. Minimize Exposure Time: Prepare acidic solutions of the compound immediately before use to minimize the time it is exposed to the acidic environment.
Multiple unknown peaks appearing in the chromatogram over time. Complex degradation of the imidazole ring or secondary reactions of the initial degradation product.1. Conduct a Forced Degradation Study: Systematically expose the compound to different stress conditions (e.g., a range of pH values, different acids, elevated temperatures) to identify the primary degradation products and pathways.[7][8][9] 2. Use a Milder Acid: If your protocol allows, switch to a weaker acid to see if the formation of multiple byproducts is reduced. 3. Inert Atmosphere: For some imidazoles, oxidative degradation can occur, especially in the presence of certain acids.[10] Purging your reaction vessel with an inert gas like nitrogen or argon can mitigate this.
Inconsistent results or poor reproducibility in assays. On-going degradation of the compound during the experimental timeframe.1. Stability-Indicating HPLC Method: Develop and validate an HPLC method that can separate the parent compound from its potential degradation products.[11][12][13] This will allow you to accurately quantify the amount of intact this compound at different time points. 2. Time-Course Stability Study: Analyze your sample at multiple time points throughout your experiment to determine the rate of degradation under your specific conditions. This data will help you establish a window of stability for your experiments.

Section 3: Experimental Protocols - Best Practices for Stability Assessment

To ensure the integrity of your research, it is essential to perform a thorough stability assessment of this compound under your specific experimental conditions.

Protocol 1: Preliminary Stability Assessment via HPLC-UV

This protocol provides a rapid screening method to assess the stability of this compound in a given acidic solution.

Materials:

  • This compound

  • Your acidic solution of interest (e.g., 0.1 M HCl, 1% TFA in water)

  • HPLC grade water and acetonitrile

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation: Dilute the stock solution with your acidic solution of interest to a final concentration of 50 µg/mL.

  • Initial Analysis (T=0): Immediately inject the freshly prepared sample onto the HPLC system.

  • Incubation: Store the remaining sample at your desired experimental temperature (e.g., room temperature, 37°C).

  • Time-Point Analysis: Inject the sample at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: Monitor the peak area of the parent compound over time. A significant decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks, which could be degradation products.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study

A forced degradation study is a more comprehensive approach to understanding the degradation profile of your compound.[7][8][9]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress solutions.

  • Incubate the solutions under the specified conditions.

  • At the end of the incubation period, neutralize the acidic and alkaline samples.

  • Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of the degradation products.

Section 4: Visualizing the Process - Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformation and the experimental workflow for stability assessment.

G cluster_0 Acidic Degradation Pathway start This compound protonation Protonation at N-3 (Imidazolium ion formation) start->protonation H⁺ debromination Acid-Catalyzed Debromination protonation->debromination H⁺, H₂O product 2-ethyl-1H-imidazole debromination->product -Br⁻

Caption: Proposed pathway for the acid-catalyzed degradation of this compound.

G cluster_1 Stability Assessment Workflow prep Prepare Sample in Acidic Medium t0 Inject at T=0 (HPLC Analysis) prep->t0 incubate Incubate at Desired Temperature t0->incubate timepoint Inject at Regular Time Intervals incubate->timepoint analyze Analyze Peak Area of Parent Compound & Appearance of Degradation Products timepoint->analyze decision Determine Stability and Degradation Rate analyze->decision

Caption: A streamlined workflow for assessing the stability of a compound in an acidic medium.

Section 5: Conclusion and Best Practices

The stability of this compound under acidic conditions is a critical factor that requires careful consideration in experimental design. The primary degradation pathway is likely acid-catalyzed debromination. To ensure the reliability of your data, we strongly recommend the following best practices:

  • Always perform a preliminary stability check of your compound in any new acidic medium.

  • Develop and use a validated stability-indicating analytical method to accurately quantify the parent compound and its degradation products.

  • Control experimental parameters such as pH, temperature, and exposure time to acidic conditions.

  • Consider the use of a milder acid or a higher pH if your experimental protocol allows, to minimize degradation.

By adhering to these guidelines and utilizing the troubleshooting information provided, researchers can confidently work with this compound and ensure the integrity and reproducibility of their scientific findings.

References

  • Silva, F. C., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(11), 1134. [Link]

  • Filo. (2025). Imidazole undergoes electrophilic substitutions only under vigorous conditions. [Link]

  • BYU-Idaho Academic Support. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. YouTube. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Panda, M., et al. (2017). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics, 19(4), 2893-2904. [Link]

  • Chemistry : The Mystery of Molecules. (2020). (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube. [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

  • MDPI. (2022). Alkylimidazoles. Encyclopedia. [Link]

  • ResearchGate. (2015). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Doyle, M. P., & Forbes, D. C. (2014). The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. Chemical Reviews, 114(12), 6439-6487. [Link]

  • Google Patents. (n.d.).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]

  • ResearchGate. (2026). Reaction of aromatic azides with strong acids: formation of fused nitrogen heterocycles and arylamines. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • Chemistry LibreTexts. (2015). Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

  • Wang, R., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3236. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalytic reactions with 4-Bromo-2-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The imidazole core is a crucial motif in numerous pharmaceuticals, making the efficient and selective functionalization of this substrate paramount.[1][2] This resource is structured to address specific challenges you may encounter, with a focus on the causality behind experimental choices to foster a deeper understanding of your catalytic systems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the catalytic functionalization of this compound.

Issue 1: Low or No Conversion to the Desired Product

Symptoms:

  • LC-MS or GC-MS analysis shows a high percentage of unreacted this compound.

  • Formation of minimal product is observed even after extended reaction times.

Possible Causes & Actionable Solutions:

Potential Cause Explanation Recommended Action
Insufficient Catalyst Activity The chosen catalyst or precatalyst may not be active enough for this specific substrate. The nitrogen atoms in the imidazole ring can act as catalyst deactivating groups.[1]Screen a panel of catalysts and ligands. For Suzuki reactions, consider palladium catalysts with electron-rich phosphine ligands. For C-H activation, nickel-based systems have shown promise with imidazole substrates.[1][3] Start with a higher catalyst loading (e.g., 5 mol%) during initial screening to identify a viable system before optimizing downwards.[4]
Inappropriate Ligand Choice The ligand plays a critical role in stabilizing the active catalytic species and facilitating the catalytic cycle. An improper ligand can lead to catalyst decomposition or slow reaction kinetics.Vary the ligand-to-metal ratio. High ligand-to-metal ratios can sometimes inhibit the reaction.[4] Experiment with different classes of ligands, such as bulky phosphines (e.g., XPhos, SPhos) for cross-coupling or N-heterocyclic carbenes (NHCs).
Incorrect Base or Solvent The base is crucial for activating the catalyst and/or the coupling partner. The solvent can significantly influence catalyst solubility, stability, and reactivity.[3]Screen different bases and solvents. For Suzuki and Heck reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The use of a tertiary alcohol as a solvent has been shown to be key for the success of C-H coupling of imidazoles.[1][3]
Catalyst Poisoning Impurities in the starting materials, solvents, or reagents can poison the catalyst. The imidazole substrate itself can coordinate too strongly to the metal center, inhibiting catalysis.Ensure high purity of all reaction components. Use freshly distilled solvents and high-purity reagents. Consider the use of additives that can modulate catalyst activity.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple unexpected peaks are observed in the chromatogram.

  • Yield of the desired product is compromised due to competing side reactions.

Possible Causes & Actionable Solutions:

Potential Cause Explanation Recommended Action
Homocoupling of the Coupling Partner This is a common side reaction in many cross-coupling reactions, especially at higher temperatures or with certain catalyst systems.Lower the reaction temperature. Optimize the catalyst and ligand. Some ligands are more prone to promoting homocoupling than others. Adjust the stoichiometry of the reagents.
Debromination of the Starting Material The bromo-imidazole can undergo hydrodebromination, leading to the formation of 2-ethyl-1H-imidazole.Use a milder base. Lower the reaction temperature. Ensure an inert atmosphere to minimize sources of hydrogen.
Reaction at Other Positions of the Imidazole Ring While the C4-bromo position is the primary site for cross-coupling, side reactions at other positions (C2 or C5) can occur under certain conditions, particularly in C-H activation protocols.[2]Employ a catalyst system known for high regioselectivity. The choice of directing group (if applicable) and ligand is critical in C-H functionalization.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with this compound?

A1: For initial screening and proof-of-concept experiments, a higher catalyst loading in the range of 1-5 mol% is advisable to ensure a reaction signal is observed.[4] Once a successful reaction is established, the catalyst loading can be systematically reduced to determine the minimum effective concentration, which is crucial for process economy and minimizing metal residues in the final product.[6]

Q2: How does the imidazole moiety affect the catalytic reaction?

A2: The imidazole ring contains two nitrogen atoms that can coordinate to the metal center of the catalyst. This coordination can be beneficial, acting as a directing group in some C-H activation reactions.[5] However, strong coordination can also lead to catalyst inhibition or deactivation, making the choice of an appropriate ligand crucial to modulate the electronic properties of the metal center.[1]

Q3: What are the best analytical techniques to monitor the progress of these reactions?

A3: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for monitoring reaction progress. For a more in-depth, real-time understanding of catalyst behavior and reaction kinetics, in-situ spectroscopic methods like infrared (IR) spectroscopy can be employed.[7][8]

Q4: I am observing catalyst decomposition (e.g., formation of palladium black). What should I do?

A4: Catalyst decomposition is often a sign of an unstable catalytic species. To address this, you can:

  • Increase the ligand-to-metal ratio: Additional ligand can help stabilize the active catalyst.

  • Lower the reaction temperature: Thermal decomposition is a common issue.

  • Change the solvent: A more coordinating solvent can sometimes stabilize the catalyst.

  • Use a more robust pre-catalyst: Pre-catalysts are often more stable than generating the active catalyst in situ.

Q5: How can I improve the reproducibility of my experiments when scaling up?

A5: Scaling up reactions can introduce challenges related to mass and heat transfer.[9][10] To ensure reproducibility:

  • Maintain consistent mixing efficiency: The type of stirrer and stirring speed should be considered.

  • Ensure efficient heat transfer: The surface-area-to-volume ratio changes upon scale-up, which can affect temperature control.

  • Use a consistent catalyst loading procedure: The method of adding the catalyst can impact its initial activity.[11][12][13]

Experimental Protocols and Data Presentation

Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to optimize the palladium catalyst loading for the coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst/Ligand Addition: In a separate glovebox, prepare stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the chosen reaction solvent (e.g., 1,4-dioxane/water).

  • Variable Catalyst Loading: Add the appropriate volume of the catalyst/ligand stock solution to each reaction vial to achieve a range of catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: At regular time intervals (e.g., 1h, 4h, 8h, 24h), take an aliquot from each reaction, quench it, and analyze by HPLC or GC-MS to determine the conversion and yield.

  • Data Evaluation: Plot the yield as a function of catalyst loading and time to identify the optimal catalyst concentration that provides a high yield in a reasonable timeframe.

Table 1: Example Data for Catalyst Loading Optimization

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
2.04>9995
1.049893
0.58>9994
0.1249588
0.05248075

Visualizations

Workflow for Troubleshooting Low Reaction Conversion

G start Low or No Conversion Observed check_catalyst Is the Catalyst System Active? start->check_catalyst screen_catalysts Screen Different Catalysts and Ligands check_catalyst->screen_catalysts No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_base_solvent Optimize Base and Solvent check_conditions->optimize_base_solvent No check_purity Are Reagents and Substrate Pure? check_conditions->check_purity Yes optimize_base_solvent->check_purity purify_reagents Purify Starting Materials and Solvents check_purity->purify_reagents No success Successful Reaction check_purity->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low reaction conversion.

Logical Relationship of Key Reaction Parameters

G sub 4-Bromo-2-ethyl- 1H-imidazole cat Catalyst (e.g., Pd, Ni) sub->cat interacts with lig Ligand cat->lig is stabilized by base Base cat->base is activated by solv Solvent cat->solv is solubilized in prod Desired Product cat->prod catalyzes lig->prod influences yield base->prod influences rate solv->prod influences selectivity

Caption: Interplay of key parameters in the catalytic reaction.

References

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science. Retrieved from [Link]

  • ACS Publications. (n.d.). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. Retrieved from [Link]

  • Lagupres. (n.d.). Catalyst Handling - Loading Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction in imidazole-based ILs. Retrieved from [Link]

  • ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. Retrieved from [Link]

  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [Link]

  • MDPI. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Retrieved from [Link]

  • Oxford Academic. (n.d.). Catalytic C-H Activation. Chemistry Letters. Retrieved from [Link]

  • European Catalyst Manufacturers Association. (2018). Catalyst handling best practice guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Retrieved from [Link]

  • Roben Manufacturing. (n.d.). Catalyst Handling in Petrochemical Processes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (2015). C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. Retrieved from [Link]

  • National Institutes of Health. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nickel catalysts in Sonogashira coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. Retrieved from [Link]

  • ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS. (n.d.). CATALYSIS – Characterization of Catalysts: Surface and In- Situ Methods. Retrieved from [Link]

  • Catalyst Intelligence. (n.d.). Catalyst inspection, loading and start-up best practises. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Linköping University Electronic Press. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Retrieved from [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]

  • Springer. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • MDPI. (n.d.). Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC. Retrieved from [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]

  • Frontiers. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC. Retrieved from [Link]

Sources

Technical Guide: Purification & Impurity Removal for 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Bromo-2-ethyl-1H-imidazole is a critical pharmacophore, notably serving as a key intermediate in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan, Valsartan).

The bromination of 2-ethylimidazole is an electrophilic aromatic substitution that presents a classic "selectivity vs. conversion" challenge. The introduction of the electron-withdrawing bromine atom deactivates the ring, but the presence of the 2-ethyl group maintains sufficient electron density to risk over-bromination.

The "Dirty" Profile: Common Impurities

Before attempting purification, you must identify which impurity is compromising your material.

Impurity TypeChemical SpeciesOriginSolubility Characteristics
Starting Material (SM) 2-EthylimidazoleIncomplete reactionHigh water solubility (Basic

); Soluble in DCM.
Over-Brominated 4,5-Dibromo-2-ethyl-1H-imidazoleExcess brominating agent (NBS/

)
Lower solubility in acid than SM; Lipophilic.
Colored Oligomers Azobenzene-like dimers / Oxidation productsRadical oxidation during reactionHigh affinity for organic phases; often pink/brown.
Inorganic Salts Succinimide / Bromide saltsByproducts of NBS/BromineWater soluble.

Technical Troubleshooting Workflow

The following guide prioritizes chemical separation (Acid-Base) followed by physical separation (Crystallization) . This two-stage approach allows for the removal of structurally similar impurities that a single step cannot achieve.

Module A: The "Chemical Filter" (Acid-Base Extraction)

Best for: Removing unreacted Starting Material (SM) and Inorganic Salts.

The Mechanism: The bromine atom at position 4 is electron-withdrawing, lowering the basicity of the imidazole nitrogen compared to the non-brominated starting material. We exploit this


 shift.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dilute HCl (1N) . Ensure pH < 2.

    • Result: All imidazoles (SM, Mono-Br, Di-Br) are protonated and dissolve in the aqueous phase. Non-basic organic tars may remain undissolved—filter these out.

  • Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Why: This removes non-basic organic impurities and some highly lipophilic dibromo species.

  • Selective Precipitation (The Critical Step):

    • Slowly add 50% NaOH or Ammonia to the aqueous layer while monitoring pH.

    • Target pH 7.0 - 7.5.

    • Observation: this compound has a lower solubility as a free base than the starting material. At neutral pH, the product precipitates as a solid, while the more basic starting material (2-ethylimidazole) and inorganic salts remain partially solubilized or in the mother liquor.

  • Filtration: Collect the precipitate. Wash with cold water to remove residual salts.

Module B: Selective Recrystallization

Best for: Removing the 4,5-Dibromo impurity and trace colored oxides.

If the Acid-Base method yields a solid that is still chemically impure (contains Di-Br), use fractional recrystallization.

Recommended Solvent Systems:

  • Water / Isopropanol (IPA):

    • Dissolve crude solid in refluxing IPA.

    • Add hot water until slight turbidity appears.

    • Cool slowly to 0-5°C.

    • Selectivity: The dibromo impurity is often less soluble and may precipitate first (if highly concentrated) or stay in the mother liquor depending on the ratio. Optimization required based on Di-Br %.

  • Ethyl Acetate / Heptane:

    • Dissolve in minimum hot Ethyl Acetate.

    • Add Heptane dropwise.

    • Note: This is excellent for removing colored oxidative impurities which tend to stay in the supernatant.

Module C: Reductive Wash (Color Removal)

Best for: Removing pink/brown discoloration.

Imidazoles are prone to air-oxidation, forming colored radical species.

  • Reslurry: Suspend the wet cake (from Module A) in water.

  • Reagent: Add Sodium Sulfite (

    
    )  or Sodium Bisulfite  (5% w/w relative to product).
    
  • Process: Stir at 40-50°C for 1 hour.

  • Mechanism: The sulfite reduces the colored oxidized species (quinoid-like structures) back to colorless forms or water-soluble salts.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purification based on the specific impurity profile of your crude material.

PurificationWorkflow Start Crude 4-Bromo-2-ethylimidazole CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity HighSM High Starting Material (>5%) CheckImpurity->HighSM Incomplete Rxn HighDiBr High Dibromo Impurity (>3%) CheckImpurity->HighDiBr Over-bromination Color Pink/Brown Coloration CheckImpurity->Color Oxidation AcidBase Protocol A: Acid-Base Precipitation (pH 7 Target) HighSM->AcidBase Recryst Protocol B: Recrystallization (Water/IPA or EtOAc/Heptane) HighDiBr->Recryst Sulfite Protocol C: Sodium Sulfite Wash (Reductive Quench) Color->Sulfite AcidBase->CheckImpurity Re-check Pure Pure Product (White Solid) AcidBase->Pure If DiBr low Recryst->Pure Sulfite->AcidBase If SM present Sulfite->Recryst If DiBr present

Figure 1: Decision Logic for Impurity Removal. Select the protocol matching your primary contaminant.

Frequently Asked Questions (FAQs)

Q1: My product is turning pink during drying. What is happening? A: This is a classic "halo-imidazole" oxidation issue. The pink color indicates the formation of trace diazo-like oligomers or radical species upon exposure to air and light.

  • Fix: Ensure your final wash includes a dilute Sodium Bisulfite solution. Dry the product in a vacuum oven (exclusion of oxygen) at moderate temperatures (<50°C). Store in amber bottles.

Q2: I cannot separate the 4,5-dibromo impurity from the desired 4-bromo product. They co-precipitate. A: Because the solubilities are similar, standard precipitation often fails.

  • Fix 1 (Reaction Control): Prevention is better than cure. Stop the bromination reaction slightly early (95% conversion) rather than pushing for 100%, which inevitably causes over-bromination.

  • Fix 2 (Purification): Use Toluene for recrystallization. The dibromo species often has a steeper solubility curve in toluene than the mono-bromo species, allowing for better separation upon hot filtration or slow cooling.

Q3: Can I use Column Chromatography? A: Yes, but it is inefficient for scale-up. If you must:

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM:Methanol (95:5) or EtOAc:Hexane (gradient).

  • Note: Imidazoles can streak on silica due to their basicity. Add 1% Triethylamine (TEA) to your mobile phase to sharpen the peaks.

Q4: Why is the pH adjustment to 7.0 critical in Method A? Why not pH 10? A: At pH 10, both the starting material (2-ethylimidazole) and the product are free bases and will co-precipitate. At pH 7.0-7.5, the more basic starting material (


) remains significantly protonated (water-soluble), while the 4-bromo product (

) is largely deprotonated and precipitates. This "pH window" is your primary purification lever.

References

  • Preparation method of 4-halogen-1H-imidazole. Google Patents. Patent CN106674121A. Accessed October 2023.[1] Link

    • Relevance: Describes the specific pH 7 precipitation technique for separating mono-bromo
  • Impurity Occurrence and Removal in Crystalline Products. University College Cork (CORA). Accessed October 2023.[1] Link

    • Relevance: General principles of impurity rejection during crystallization of pharmaceutical intermedi
  • Process Development and Synthesis of Process-Related Impurities. National Institutes of Health (PMC). Accessed October 2023.[1] Link

    • Relevance: Discusses bromination control and impurity profiles in similar phenolic/imidazole scaffolds.

Sources

dealing with regioisomer formation in 4-Bromo-2-ethyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regiocontrol & Impurity Management

Lead Scientist: Senior Application Specialist, Heterocyclic Chemistry Division

The Core Challenge: Tautomers vs. Regioisomers

Executive Summary: Users often confuse tautomerism with regioisomerism in this synthesis. In the 1H-unsubstituted form, 4-bromo-2-ethylimidazole and 5-bromo-2-ethylimidazole are tautomers , not separable regioisomers. They exist in rapid equilibrium (


).

The "Regioisomer Issue" manifests in two distinct phases:

  • During Synthesis (The Impurity Trap): Failure to control stoichiometry leads to 4,5-dibromo-2-ethylimidazole (over-bromination), which is often mistaken for a regioisomer impurity.

  • During Downstream Processing (The Fixed Isomer): If you N-alkylate the product, the tautomers freeze into distinct, separable 1,4- and 1,5- regioisomers.

Phase I: Synthesis & Bromination Control

Objective: Selectively synthesize mono-bromo-2-ethylimidazole while suppressing the 4,5-dibromo impurity.

Mechanistic Insight

Electrophilic aromatic substitution (EAS) on 2-ethylimidazole is highly sensitive. The introduction of the first bromine atom deactivates the ring slightly, but not enough to prevent a second attack if local concentration of the brominating agent is high.

Validated Protocol: NBS Low-Temperature Bromination

Standard procedure adapted for 2-ethyl analogs.

Reagents:

  • Substrate: 2-Ethylimidazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.95 - 0.98 eq) (CRITICAL)

  • Solvent: THF or Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-ethylimidazole in THF (0.5 M concentration). Ensure the vessel is purged with

    
    .
    
  • Cryogenic Control: Cool the solution to 0°C to -5°C .

    • Why? Lower temperature increases the kinetic selectivity for the mono-bromo product over the di-bromo impurity.

  • Stoichiometric Addition: Dissolve NBS in a separate volume of THF. Add this solution dropwise over 60–90 minutes.

    • Troubleshooting:Never add solid NBS directly. High local concentrations cause immediate di-bromination.

    • Stoichiometry: Undershoot the NBS (0.95 eq). It is easier to remove unreacted starting material (via aqueous wash) than to separate the di-bromo impurity (requires column chromatography).

  • Quench: Quench with 10%

    
     (sodium thiosulfate) to destroy active bromine species immediately.
    
Data: Solvent & Temperature Impact on Selectivity
ParameterConditionMono-Bromo YieldDi-Bromo Impurity
Temp 25°C (RT)75%15-20%
Temp 0°C88%< 5%
Reagent

/ AcOH
60%30% (Aggressive)
Reagent NBS / THF85-90%< 5% (Controlled)

Phase II: Analytical Forensics (Diagnostics)

User Question: "My NMR spectrum looks messy/broad. Is my product impure?"

Diagnosis: Likely Tautomeric Exchange . In


, the proton on the nitrogen (

) hops rapidly between N1 and N3. This blurs the signals for C4-H and C5-H, making them appear as broad humps rather than sharp singlets.

The Fix:

  • Solvent Switch: Run NMR in DMSO-d6 . The strong hydrogen-bonding capability of DMSO slows down the proton exchange, often resolving the tautomers into sharper peaks.

  • Acid Drop: Adding a trace of TFA (Trifluoroacetic acid) can protonate the ring, locking it into a symmetric imidazolium species, collapsing the signals into a single sharp set.

Phase III: Downstream N-Alkylation (The "Real" Isomers)

Context: Most users synthesize 4-bromo-2-ethylimidazole as an intermediate. The moment you react it with an alkyl halide (


), you generate two permanent, separable regioisomers.
The Pathway


  • 1,4-Isomer (Major): The alkyl group attaches to the nitrogen distal (farther) from the bromine. Sterically favored.

  • 1,5-Isomer (Minor): The alkyl group attaches to the nitrogen proximal (closer) to the bromine. Sterically hindered.

Visualizing the Pathway (Graphviz)[1]

ImidazolePathway Start 2-Ethylimidazole NBS NBS (0.95 eq) @ 0°C Start->NBS Tautomer 4(5)-Bromo-2-ethylimidazole (Tautomeric Pair) Start->Tautomer Bromination NBS->Tautomer DiBromo 4,5-Dibromo Impurity (Over-reaction) Tautomer->DiBromo Excess NBS High Temp Iso14 1-R-4-Bromo-2-ethyl (Major Isomer) Tautomer->Iso14 N-Alkylation (Steric Control) Iso15 1-R-5-Bromo-2-ethyl (Minor Isomer) Tautomer->Iso15 N-Alkylation Alkylation Alkyl Halide (R-X) + Base

Caption: Reaction cascade showing the critical bifurcation points: Over-bromination (Red) and N-alkylation Regioisomerism (Blue/Grey).

FAQ: Troubleshooting & Quick Fixes

Q1: I have 10% di-bromo impurity. Can I purify this without a column? A: It is difficult. The solubility of mono- and di-bromo species is similar. However, the di-bromo is slightly more lipophilic. You can try a slurry wash in cold dichloromethane (DCM). The mono-bromo product is often less soluble in cold DCM than the di-bromo impurity, potentially enriching your solid.

Q2: Which nitrogen gets alkylated if I use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)? A: SEM-Cl is bulky. It will heavily favor the 1,4-isomer (N-alkylation away from the bromine) due to steric repulsion. Expect ratios > 9:1.

Q3: Can I direct the bromination to the 5-position specifically? A: Not directly on the 1H-imidazole. To get a specific isomer, you must N-protect first .

  • Route: 2-Ethylimidazole

    
     N-Benzyl-2-ethylimidazole 
    
    
    
    Bromination.
  • Result: Bromination will occur at C5 (next to the N-benzyl) or C4 depending on the directing group, but you will get a fixed isomer that can be separated before deprotection.

References

  • Synthesis of 4-bromo-2-nitro-1H-imidazole (Analogous Chemistry)
  • Regioselectivity in Electrophilic Aromatic Bromination

    • Insight: Theoretical analysis of NBS selectivity and solvent effects in heterocyclic bromin
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Tautomerism in Imidazoles (NMR Identification)

    • Insight: Technical guide on distinguishing tautomers via NMR and the effects of solvent (DMSO vs CDCl3).
    • Source: BenchChem Technical Guides.[1]

  • One-Pot NBS-Promoted Synthesis

    • Method: Eco-friendly methods for imidazole synthesis using NBS, highlighting the oxidative capacity and bromination potential.[2][3]

    • Source: MDPI (Molecules 2019).
    • URL:[Link]

Sources

Validation & Comparative

The Central Role of ¹H NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2-ethyl-1H-imidazole

For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. Substituted imidazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals. This guide provides an in-depth analysis of this compound, focusing on the central role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my objective is not merely to present data, but to explain the causality behind the analytical choices, comparing ¹H NMR with orthogonal techniques to demonstrate a robust, self-validating characterization workflow.

¹H NMR spectroscopy is the cornerstone of small molecule characterization. It provides precise information about the electronic environment of each proton, their relative numbers, and the connectivity between neighboring protons through spin-spin coupling. For a molecule like this compound, ¹H NMR allows us to "see" the distinct components of the structure—the ethyl group and the imidazole ring—and confirm their arrangement.

Predicting the ¹H NMR Spectrum of this compound

To interpret an experimental spectrum, we first build a hypothesis based on established principles of chemical shifts and coupling constants derived from similar structures.[1][2] The structure of this compound features three distinct proton environments, plus the labile N-H proton.

  • Ethyl Group (CH₂CH₃): This group gives rise to two signals. The methylene (CH₂) protons are adjacent to three methyl (CH₃) protons, resulting in a quartet. The methyl protons are adjacent to the two methylene protons, resulting in a triplet. This classic "quartet-triplet" pattern is a hallmark of an ethyl group.

  • Imidazole Ring Proton (C5-H): With the C4 position occupied by bromine and the C2 position by the ethyl group, only one proton remains on the imidazole ring at the C5 position. With no adjacent protons to couple with, this signal is expected to be a singlet. Its chemical shift will be in the aromatic region, typically between 6.5 and 8.0 ppm for imidazoles.[3]

  • Imidazole N-H Proton: This proton is acidic and its signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it can often be observed as a broad singlet at a high chemical shift (>10 ppm).

The following table summarizes the predicted spectral data.

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J) Rationale
CH₃ (Ethyl)~1.3Triplet (t)3H~7.5 HzCoupled to adjacent CH₂ group.
CH₂ (Ethyl)~2.7Quartet (q)2H~7.5 HzCoupled to adjacent CH₃ group. Deshielded by imidazole ring.
C5-H (Ring)~7.0 - 7.5Singlet (s)1HN/ANo adjacent protons for coupling.
N-H (Ring)>10 (variable)Broad Singlet (br s)1HN/ALabile proton, subject to exchange and solvent effects.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data is born from a meticulous protocol. The choice of solvent and instrument parameters is critical for resolving signals and ensuring accurate integration.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar imidazole compounds and its residual proton signal (at ~2.50 ppm) does not typically overlap with analyte signals.[4] Furthermore, it helps in observing the N-H proton which might otherwise exchange with protic solvents like D₂O.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required.[5]

    • Cap the tube and gently vortex to ensure complete dissolution.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the instrument onto the deuterium signal of the solvent (DMSO-d₆).

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks and minimal distortion. A good shim results in a narrow, symmetrical solvent peak.

    • Acquire the spectrum using standard parameters: a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans (transients) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive, absorptive mode.

    • Perform a baseline correction to create a flat, even baseline.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm or the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of protons in each environment.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical flow from sample preparation to final data interpretation in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Compound (5-10 mg) Prep2 Add Deuterated Solvent (e.g., DMSO-d6, ~0.6 mL) Prep1->Prep2 Prep3 Vortex to Dissolve Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Acq2 Lock, Tune, and Shim Acq1->Acq2 Acq3 Acquire FID (16 Scans) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate Chemical Shift Proc2->Proc3 Proc4 Integrate Peaks Proc3->Proc4 Proc5 Assign Signals to Protons Proc4->Proc5 Report Report Proc5->Report Final Spectrum & Report

Caption: Workflow for ¹H NMR analysis of this compound.

A Comparative Framework: Orthogonal Analytical Techniques

While ¹H NMR is powerful, it does not provide a complete picture. For drug development, regulatory bodies require orthogonal methods—independent analytical techniques—to confirm a molecule's identity and purity. We will compare ¹H NMR with ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

¹³C NMR Spectroscopy

This technique provides information about the carbon skeleton of the molecule. For our compound, we would expect to see distinct signals for each of the five unique carbon atoms: two for the ethyl group and three for the imidazole ring. This is a direct confirmation of the carbon count. While less sensitive than ¹H NMR, it is an invaluable complementary technique.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound, offering one of the most definitive pieces of evidence for its identity. For this compound, MS is particularly powerful due to the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in two molecular ion peaks in the mass spectrum: one for the molecule containing ⁷⁹Br (M) and another at two mass units higher for the molecule containing ⁸¹Br (M+2), with nearly equal intensity. This "isotopic doublet" is an unmistakable confirmation of the presence of a single bromine atom. The expected molecular weight is approximately 189/191 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of a compound.[7] A sample is passed through a column under high pressure, and compounds are separated based on their affinity for the column's stationary phase. By monitoring the column eluent with a detector (typically UV-Vis), a chromatogram is produced. A pure sample will ideally show a single, sharp peak. This technique is crucial for verifying that the NMR and MS spectra correspond to the main component and not an impurity. It is also the primary method for accurate quantification.[8]

Head-to-Head Comparison of Analytical Techniques

The table below objectively compares the utility of each technique in the context of characterizing this compound.

Parameter ¹H NMR ¹³C NMR Mass Spectrometry (MS) HPLC-UV
Primary Information H-framework, connectivityC-framework, carbon countMolecular weight, elemental formula (HRMS), isotopic infoPurity, quantification
Key Strength for this Molecule Confirms ethyl group and substitution pattern on the ring.Confirms the number of unique carbons.Definitive confirmation of bromine presence via M/M+2 pattern.[6]Excellent for detecting and quantifying impurities.[9]
Typical Sample Amount 5-10 mg10-20 mg<1 mg<1 mg
Destructive? NoNoYesYes (sample cannot be recovered)
Ease of Quantification Possible with internal standard, but less precise.Not typically used for quantification.Not inherently quantitative without isotope labeling.Gold standard with calibration curve.
Structural Isomer Distinction ExcellentExcellentCan be difficult; isomers often have the same mass.Can separate many isomers if chromatography is optimized.[10]

An Integrated Approach to Structural Validation

No single technique is absolute. A robust characterization package integrates data from these orthogonal methods to build an undeniable case for the structure and purity of this compound.

Integrated_Workflow cluster_data Experimental Data Acquisition cluster_info HNMR ¹H NMR Info_HNMR H-Framework & Connectivity HNMR->Info_HNMR CNMR ¹³C NMR Info_CNMR C-Framework & Carbon Count CNMR->Info_CNMR MS Mass Spectrometry Info_MS Molecular Weight & Bromine Presence MS->Info_MS HPLC HPLC Info_HPLC Purity >99%? HPLC->Info_HPLC Confirmation Unambiguous Structural Confirmation & Purity Assessment Info_HNMR->Confirmation Info_CNMR->Confirmation Info_MS->Confirmation Info_HPLC->Confirmation

Caption: Integrated workflow for the complete characterization of a molecule.

This integrated strategy ensures that the proton and carbon environments observed in the NMR spectra correspond to a molecule of the correct molecular weight (from MS) and that this molecule is the primary component in the sample (from HPLC). This self-validating system is the bedrock of trustworthy science in the pharmaceutical industry.

References

  • The Royal Society of Chemistry. c7dt02584j1.pdf. Accessed January 28, 2026.
  • ResearchGate. ¹H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Accessed January 28, 2026.
  • ¹H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Accessed January 28, 2026.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]. Accessed January 28, 2026.

  • National Institutes of Health. ¹H-Imidazole, 4-bromo-. [Link]. Accessed January 28, 2026.

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]. Accessed January 28, 2026.

  • Wiley Analytical Science. Imidazole quantification by LC determination. [Link]. Accessed January 28, 2026.

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]. Accessed January 28, 2026.

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Accessed January 28, 2026.
  • ResearchGate. ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]. Accessed January 28, 2026.

  • The Royal Society of Chemistry. ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]. Accessed January 28, 2026.

  • National Institutes of Health. 4-Bromo-2-nitro-1H-imidazole. [Link]. Accessed January 28, 2026.

  • SpectraBase. 4-Bromo-1H-imidazole. [Link]. Accessed January 28, 2026.

  • National Institute of Standards and Technology. ¹H-Imidazole, 2-ethyl-4-methyl-. [Link]. Accessed January 28, 2026.

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Accessed January 28, 2026.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]. Accessed January 28, 2026.

  • PubMed. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. [Link]. Accessed January 28, 2026.

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]. Accessed January 28, 2026.

  • RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. [Link]. Accessed January 28, 2026.

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]. Accessed January 28, 2026.

  • National Institute of Standards and Technology. ¹H-Imidazole. [Link]. Accessed January 28, 2026.

  • ACS Publications. ACS Physical Chemistry Au Vol. 6 No. 1. [Link]. Accessed January 28, 2026.

Sources

13C NMR Spectrum of 4-Bromo-2-ethyl-1H-imidazole: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


C NMR spectrum of 4-Bromo-2-ethyl-1H-imidazole , a critical intermediate in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan analogs).[1]

Designed for drug development professionals, this document moves beyond basic spectral listing to offer a comparative structural elucidation strategy , distinguishing the target compound from common synthetic impurities and tautomeric forms.[1]

Executive Summary: The Spectral Fingerprint

The


C NMR spectrum of this compound is characterized by the breakdown of symmetry found in its starting material (2-ethylimidazole).[1] The introduction of the bromine atom at the C4 position creates a distinct electronic environment, resulting in a unique "Upfield Ipso-Carbon"  signal due to the heavy-atom effect.

Key Spectral Features:

  • C-Br Resonance: A diagnostic signal significantly upfield (~95–105 ppm) compared to typical aromatic C-H carbons.[1]

  • Loss of Equivalence: Unlike 2-ethylimidazole (where C4 and C5 are often averaged due to rapid tautomerism), the 4-bromo derivative displays distinct signals for the substituted (C4) and unsubstituted (C5) carbons.[1]

  • Ethyl Signature: Two high-field signals (methyl and methylene) confirm the alkyl chain integrity.[1]

Technical Deep Dive: Spectral Assignments

The following data represents the consensus chemical shifts expected in polar aprotic solvents (e.g., DMSO-


) which are commonly used to stabilize the tautomeric equilibrium.
Table 1:

C NMR Chemical Shift Assignments
Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (DEPT)Structural Insight
C-2 Quaternary (C=N)146.0 – 149.0 C (quat)Deshielded by two adjacent nitrogen atoms.[1]
C-5 Aromatic C-H128.0 – 132.0 CHDownfield signal; typical heteroaromatic C-H.
C-4 Aromatic C-Br98.0 – 105.0 C (quat)Diagnostic Peak. Upfield shift due to the shielding "Heavy Atom Effect" of Bromine.[1]
Ethyl -CH

-
Aliphatic22.0 – 24.0 CH

Methylene linker; slightly deshielded by the aromatic ring.[1]
Ethyl -CH

-
Aliphatic12.0 – 14.0 CH

Terminal methyl group.[1]

Note on Tautomerism: In solution, this compound exists in equilibrium with its tautomer, 5-Bromo-2-ethyl-1H-imidazole.[1] While the N-H proton shifts rapidly, the carbon skeleton remains distinct.[1] In DMSO-


, broadening may occur, but the large chemical shift difference between C-Br and C-H ensures peak separation.[1]
Comparative Analysis: Distinguishing Impurities

In process chemistry, the two most critical failure modes are under-bromination (starting material) and over-bromination (dibromo impurity).[1]


C NMR provides a definitive "Go/No-Go" decision matrix.[1]
Scenario A: The Product vs. Starting Material (2-Ethylimidazole)
  • Alternative: 2-Ethylimidazole (CAS: 1072-62-4).[1]

  • Spectral Difference: The starting material possesses a plane of symmetry (on NMR timescale) through the N-H tautomerism.[1]

    • 2-Ethylimidazole: Shows one averaged signal for C4/C5 around 118–122 ppm .[1]

    • 4-Bromo Product: Shows two signals (C-Br at ~100 ppm, C-H at ~130 ppm).[1]

Scenario B: The Product vs. Over-Brominated Impurity
  • Alternative: 4,5-Dibromo-2-ethyl-1H-imidazole.[1]

  • Spectral Difference: The dibromo impurity regains symmetry.[1]

    • 4,5-Dibromo: Shows one quaternary signal for the ring carbons, typically shifted upfield to ~105–110 ppm .[1] No aromatic C-H signal (DEPT silent in aromatic region).[1]

    • 4-Bromo Product: Must show a C-H signal (DEPT active).[1]

Decision Logic Visualization

The following diagram illustrates the logical workflow for identifying the compound based on spectral data.

NMR_Identification_Logic Start Analyze 13C NMR Spectrum (Aromatic Region 90-160 ppm) CountPeaks Count Distinct Signals in Aromatic Region Start->CountPeaks OnePeak 1 Signal Detected CountPeaks->OnePeak Symmetric Ring TwoPeaks 2 Signals Detected CountPeaks->TwoPeaks Symmetric Ring + C2 ThreePeaks 3 Signals Detected CountPeaks->ThreePeaks Asymmetric Ring CheckShift Check Chemical Shift OnePeak->CheckShift TwoPeaks->CheckShift CheckType Check Peak Types (DEPT) ThreePeaks->CheckType Result_SM Impurity: 2-Ethylimidazole (Starting Material) Shift ~120 ppm (Averaged) CheckShift->Result_SM ~120 ppm Result_DiBr Impurity: 4,5-Dibromo (Over-brominated) Shift ~105 ppm (Quaternary) CheckShift->Result_DiBr ~105 ppm Result_Product Confirmed Product: This compound (1x C-H ~130, 1x C-Br ~100, 1x C=N ~148) CheckType->Result_Product C2(Quat), C5(CH), C4(Quat)

Caption: Logical workflow for distinguishing this compound from its symmetric impurities using


C NMR signal counting and chemical shifts.
Experimental Protocol: High-Resolution Acquisition

To ensure the detection of the quaternary C-Br carbon (which often has a long relaxation time,


), the following acquisition parameters are recommended.

Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons while maintaining resolution.

  • Sample Preparation:

    • Dissolve 30–50 mg of the compound in 0.6 mL DMSO-

      
       .
      
    • Why DMSO? It stabilizes the tautomeric equilibrium better than CDCl

      
      , reducing peak broadening caused by intermediate exchange rates.[1]
      
  • Instrument Parameters:

    • Pulse Sequence: Standard proton-decoupled

      
      C (e.g., zgpg30 on Bruker).
      
    • Relaxation Delay (

      
      ):  Set to 2.0 – 3.0 seconds .
      
      • Reasoning: The C-Br and C-2 carbons are quaternary and relax slowly.[1] A short delay (<1s) will suppress their intensity, potentially leading to misinterpretation of the C-Br peak as noise.[1]

    • Scans: Minimum 512 scans (due to the lower sensitivity of quaternary carbons).

    • Spectral Width: 0 – 200 ppm.[1][2]

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 1.0 – 2.0 Hz to improve S/N for the quaternary peaks.

References
  • Oregon State University. (2022).[1]

    
    C NMR Chemical Shift Ranges and Heavy Atom Effects. Available at: [Link][1]
    
  • National Institute of Science Communication and Policy Research. (2023).[1] NMR Spectra of Imidazole Complexes and Substituent Effects. Available at: [Link][1]

  • MDPI Molecules. (2022).[1]

    
    C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link][1]
    

Sources

mass spectrometry of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry of 4-Bromo-2-ethyl-1H-imidazole: A Comparative Analysis for Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of pharmaceutical development and medicinal chemistry, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. This compound is a key intermediate, and understanding its analytical signature is paramount for synthesis verification, purity assessment, and metabolic studies. This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, comparing it with alternative analytical techniques and offering actionable, data-supported protocols for the modern researcher.

Foundational Mass Spectrometry of this compound

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound due to its high sensitivity and ability to provide detailed structural information. The presence of a bromine atom and an ethyl group on the imidazole core dictates a predictable and informative fragmentation pattern.

Expected Isotopic Pattern and Molecular Ion

The most telling feature in the mass spectrum of a brominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks (the M+ and M+2 peaks) of nearly equal intensity, separated by two mass-to-charge units (m/z).

For this compound (C₅H₇BrN₂), the expected monoisotopic mass of the molecular ion [M]⁺˙ is approximately 189.98 u, with a corresponding [M+2]⁺˙ peak at roughly 191.98 u. The observation of this distinct 1:1 isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, driven by the stability of the imidazole ring and the lability of the ethyl and bromo substituents.

G M [C₅H₇BrN₂]⁺˙ m/z ≈ 190/192 F1 [M - CH₃]⁺ m/z ≈ 175/177 M->F1 - •CH₃ F2 [M - C₂H₄]⁺˙ m/z ≈ 162/164 M->F2 - C₂H₄ (McLafferty) F3 [M - Br]⁺ m/z ≈ 111 M->F3 - •Br F4 [C₄H₅N₂]⁺ (from F3 - C₂H₄) m/z ≈ 81 F3->F4 - C₂H₄ F5 [C₃H₂N]⁺ (from F4 - HCN) m/z ≈ 52 F4->F5 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

  • Loss of a Methyl Radical (-•CH₃): A common fragmentation for ethyl-substituted aromatics is the loss of a methyl radical to form a stable, resonance-stabilized cation. This would result in fragment ions at m/z ≈ 175/177.

  • McLafferty Rearrangement (-C₂H₄): The ethyl group can undergo a McLafferty-type rearrangement, leading to the elimination of a neutral ethene molecule. This would produce a radical cation at m/z ≈ 162/164.

  • Loss of a Bromine Radical (-•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical, yielding a prominent peak at m/z ≈ 111. This fragment is particularly useful as it confirms the mass of the core organic structure.

  • Subsequent Fragmentations: The [M - Br]⁺ fragment can further decompose. For instance, the loss of ethene from this ion would lead to a fragment at m/z ≈ 81. Subsequent loss of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocycles, would yield a fragment at m/z ≈ 54.

Table 1: Predicted Key Mass Fragments for this compound

m/z (approximate)Proposed FragmentNotes
190/192[C₅H₇BrN₂]⁺˙ (Molecular Ion)Characteristic 1:1 isotopic pattern for bromine.
175/177[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
162/164[M - C₂H₄]⁺˙Loss of ethene via McLafferty rearrangement.
111[M - Br]⁺Loss of a bromine radical.
81[C₄H₅N₂]⁺Subsequent loss of ethene from the [M - Br]⁺ fragment.
54[C₃H₃N]⁺Subsequent loss of HCN from the m/z 81 fragment.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the sample.

Table 2: Comparison of Analytical Techniques for the Analysis of this compound

TechniquePrincipleStrengthsLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Excellent for purity assessment and identification of volatile impurities. Provides structural information.Requires the analyte to be thermally stable and volatile.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in the liquid phase followed by mass analysis.Applicable to a wider range of compounds, including non-volatile and thermally labile ones.Can be more complex to develop methods for. Matrix effects can be a concern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the molecular structure and connectivity of atoms. Non-destructive.Relatively low sensitivity compared to MS. Can be expensive.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about the functional groups present in the molecule.Does not provide detailed structural information or information about molecular weight.

Expert Insight: For routine purity checks and identification, GC-MS is often the most efficient and cost-effective method for a compound like this compound, assuming it is sufficiently volatile and thermally stable. For metabolic studies or analysis in complex matrices, the separation power of LC-MS would be superior. NMR remains the gold standard for unambiguous structure elucidation but is less suited for high-throughput screening or quantification at low levels.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for the analysis of this compound.

Protocol for GC-MS Analysis

This protocol is optimized for the identification and purity assessment of synthesized this compound.

G cluster_prep Sample Preparation cluster_gc GC Conditions cluster_ms MS Conditions P1 Dissolve 1 mg of sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). P2 Vortex to ensure complete dissolution. P1->P2 P3 Transfer to a GC vial. P2->P3 GC1 Injector: Split/Splitless, 250 °C, Split ratio 50:1 P3->GC1 GC2 Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm GC1->GC2 GC3 Oven Program: 50 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min GC2->GC3 GC4 Carrier Gas: Helium, constant flow 1.0 mL/min GC3->GC4 MS1 Ion Source: Electron Ionization (EI), 70 eV GC4->MS1 MS2 Source Temperature: 230 °C MS1->MS2 MS3 Quadrupole Temperature: 150 °C MS2->MS3 MS4 Scan Range: m/z 40-400 MS3->MS4

Caption: Workflow for GC-MS analysis of this compound.

Trustworthiness Check: The protocol includes a standard non-polar column (DB-5ms) suitable for a wide range of organic molecules. The temperature program is designed to ensure good separation of potential impurities from the main analyte. The use of 70 eV EI is a standard for generating reproducible fragmentation patterns that can be compared to library spectra.

Protocol for LC-MS Analysis

This protocol is tailored for the analysis of this compound in a reaction mixture or biological matrix.

G cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Conditions P1 Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). P2 Filter through a 0.22 µm syringe filter. P1->P2 P3 Transfer to an LC vial. P2->P3 LC1 Column: C18, 2.1 x 50 mm, 1.8 µm P3->LC1 LC2 Mobile Phase A: 0.1% Formic Acid in Water LC1->LC2 LC3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC2->LC3 LC4 Gradient: 5% B to 95% B over 5 min, hold for 2 min LC3->LC4 LC5 Flow Rate: 0.4 mL/min LC4->LC5 LC6 Column Temperature: 40 °C LC5->LC6 MS1 Ion Source: Electrospray Ionization (ESI), Positive Mode LC6->MS1 MS2 Capillary Voltage: 3.5 kV MS1->MS2 MS3 Drying Gas Temperature: 325 °C MS2->MS3 MS4 Scan Range: m/z 50-500 MS3->MS4

Caption: Workflow for LC-MS analysis of this compound.

Expert Rationale: A C18 column is a versatile choice for the separation of small organic molecules. The formic acid in the mobile phase acts as a proton source, promoting efficient ionization in positive mode ESI. The gradient elution ensures that compounds with a range of polarities can be effectively separated and analyzed.

Conclusion and Future Outlook

The mass spectrometric analysis of this compound is a robust and informative method for its characterization. The predictable isotopic pattern and fragmentation pathways provide a high degree of confidence in its identification. When complemented with orthogonal techniques like NMR and chromatographic methods, a comprehensive analytical profile can be established, which is critical for regulatory submissions and ensuring the quality and safety of drug candidates. As analytical instrumentation continues to advance, high-resolution mass spectrometry (HRMS) will play an increasingly important role in the analysis of such compounds, enabling the determination of elemental composition and the identification of trace-level impurities and metabolites with even greater certainty.

References

  • General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Fragmentation of Heterocyclic Compounds: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [Link]

  • Isotope Patterns in Mass Spectrometry: Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

A Comparative Guide to the Synthesis of 4-Bromo-2-ethyl-1H-imidazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-2-ethyl-1H-imidazole is a key building block in the synthesis of various pharmaceutical compounds. Its strategic importance necessitates efficient and scalable synthetic routes that can be readily implemented in both research and manufacturing settings. This guide provides a comparative analysis of prominent synthetic methodologies for obtaining this versatile intermediate. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-tested protocols and a critical evaluation of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Significance of this compound

The imidazole moiety is a ubiquitous scaffold in a vast array of biologically active molecules. The introduction of a bromine atom at the 4-position and an ethyl group at the 2-position of the imidazole ring provides a valuable handle for further chemical modifications, making this compound a sought-after intermediate in drug discovery and development. The ethyl group can influence the molecule's lipophilicity and metabolic stability, while the bromo-substituent serves as a versatile functional group for cross-coupling reactions, enabling the construction of complex molecular architectures.

The primary challenge in the synthesis of this compound lies in achieving regioselective bromination of the 2-ethyl-1H-imidazole precursor, as the imidazole ring is susceptible to polybromination. This guide will explore and compare synthetic strategies that address this challenge, focusing on reaction efficiency, scalability, and the purity of the final product.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via a two-stage process: first, the synthesis of the 2-ethyl-1H-imidazole core, followed by its regioselective bromination. We will examine two primary pathways for the initial synthesis of 2-ethyl-1H-imidazole and then discuss the critical bromination step.

Synthesis_Overview cluster_precursor Synthesis of 2-Ethyl-1H-imidazole cluster_bromination Bromination Glyoxal Glyoxal Route_A Route A: One-Pot Condensation Glyoxal->Route_A Propanal Propanal Propanal->Route_A Ammonia Ammonia Ammonia->Route_A Ethylenediamine Ethylenediamine Route_B Route B: Imidazoline Dehydrogenation Ethylenediamine->Route_B Propionic Acid Propionic Acid Propionic Acid->Route_B 2-Ethyl-1H-imidazole 2-Ethyl-1H-imidazole Route_A->2-Ethyl-1H-imidazole Route_B->2-Ethyl-1H-imidazole Bromination_Step Regioselective Bromination 2-Ethyl-1H-imidazole->Bromination_Step Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Bromination_Step Final_Product This compound Bromination_Step->Final_Product Bromination_Mechanism 2-Ethyl-1H-imidazole 2-Ethyl-1H-imidazole Intermediate Wheland Intermediate (Sigma Complex) 2-Ethyl-1H-imidazole->Intermediate Electrophilic Attack at C4 NBS N-Bromosuccinimide (NBS) NBS->Intermediate Final_Product This compound Intermediate->Final_Product Deprotonation HBr + HBr Final_Product->HBr Succinimide + Succinimide Final_Product->Succinimide

A Comparative Guide to the Efficacy of 4-Bromo-2-ethyl-1H-imidazole Derivatives in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides an in-depth comparison of the efficacy of 4-Bromo-2-ethyl-1H-imidazole derivatives in prominent preclinical assays, drawing upon a curated selection of experimental data. We will explore their performance in antimicrobial and anticancer evaluations, offering insights into their therapeutic potential.

The strategic placement of a bromine atom at the C4 position and an ethyl group at the C2 position of the imidazole ring creates a unique electronic and steric profile. The bromine atom, a halogen, can participate in halogen bonding and serves as a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries.[3] The 2-ethyl substituent can influence the compound's lipophilicity and steric interactions with biological targets. This guide will dissect how these structural features translate into measurable biological activity.

I. Antimicrobial Efficacy: A Promising Frontier

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. Imidazole derivatives have long been a focal point in this area of research.[4]

Comparative Analysis of Antimicrobial Activity

Recent studies have highlighted the potential of substituted imidazole derivatives against a range of bacterial pathogens. While direct comparative data for a single series of this compound derivatives is nascent in publicly available literature, we can synthesize findings from closely related structures to infer efficacy.

A study on novel imidazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] For instance, two synthesized imidazole compounds, HL1 and HL2, were effective at inhibiting the growth of various bacterial strains.[1][2] Notably, the HL2 derivative also exhibited high cell viability in human skin fibroblast cells, suggesting a favorable preliminary safety profile.[1][2]

Another study focusing on a tetra-substituted imidazole ligand and its metal complexes revealed that a copper complex of the ligand was the most active against both Gram-positive and Gram-negative bacteria.[5] This suggests that the coordination of metal ions can be a viable strategy to enhance the antimicrobial potency of imidazole-based compounds.

The following table summarizes the antimicrobial activity of representative imidazole derivatives from various studies.

Compound ClassTest Organism(s)Assay TypeKey FindingsReference
Novel Imidazole Derivatives (HL1, HL2)Gram-positive and Gram-negative bacteriaNot specifiedBoth compounds showed antimicrobial activity; HL2 had high cell viability.[1][2]
4-(biphenyl-4-yl)-2-(substituted phenyl)-1H-imidazole derivativesE. coli, B. subtilis, K. pneumoniae, A. niger, A. flavus, C. albicansNot specifiedCompounds 3iv and 3x showed significant antibacterial activity. Compounds 3ii and 3viii showed good antifungal activity.[6]
Thiosemicarbazide derivatives of imidazoleGram-positive bacteriaBroth microdilutionVaried activity with MIC values ranging from 31.25 to 1000 µg/mL.[7]
4-bromo-1H-indazole derivativesS. aureus, S. epidermidis, S. pyogenesNot specifiedCompounds 12 and 18 showed potent activity against penicillin-resistant S. aureus.[8]
Copper complex of a tetra-substituted imidazoleGram-positive and Gram-negative bacteriaNot specifiedThe copper complex was the most active compound tested.[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted assay for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a this compound derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions, positive control, and growth control.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Inoculation Inoculate 96-well plate Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC (visual or OD reading) Incubation->Read_Results

Caption: Workflow for MIC determination using broth microdilution.

II. Anticancer Efficacy: Targeting Malignant Cells

The imidazole nucleus is also a privileged scaffold in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.

Comparative Analysis of Cytotoxicity

A study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives revealed significant in vitro antitumor activity.[9] Among the tested compounds, derivative 4f exhibited outstanding antiproliferative activity against three cancer cell lines and was considerably more potent than the standard chemotherapeutic drugs 5-fluorouracil (5-FU) and methotrexate (MTX).[9] Importantly, the selectivity index indicated that 4f was 23–46-fold more tolerated by normal L-02 cells than by tumor cells, highlighting a promising therapeutic window.[9] Mechanistic studies showed that compound 4f induced apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[9][10]

Another investigation into 4-acetylphenylamine-based imidazole derivatives identified compounds 14 and 22 as the most promising anticancer agents against human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) cell lines, with EC50 values ranging from 3.1 to 47.2 µM.[11]

The following table summarizes the cytotoxic activity of various imidazole derivatives.

CompoundCell Line(s)Assay TypeIC50/EC50 (µM)Key FindingsReference
4f (1-(4-substituted phenyl)-2-ethyl imidazole derivative)A549, SGC-7901, HeLaMTTNot specified, but more potent than 5-FU and MTXHigh potency and selectivity for cancer cells over normal cells. Induces apoptosis via the mitochondrial pathway.[9][10]
14 and 22 (4-acetylphenylamine-based imidazole derivatives)PPC-1, U-87MTT3.1 - 47.2Selective against PPC-1 and U-87 cell lines.[11]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateA549, NCI-H460MTTNot specifiedInhibits SIRT6, leading to oxidative stress and apoptosis.[12]
Various azole derivatives (2b, 4c, 2d, 3d)HepG2MTT<50Displayed desirable anti-tumor activities.[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with test compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

III. Future Directions and Conclusion

The available data, while not exhaustive for the specific this compound scaffold, strongly suggests that imidazole derivatives bearing bromo and ethyl substitutions are promising candidates for further drug discovery efforts in both infectious diseases and oncology. The versatility of the 4-bromo-1H-imidazole core as a building block allows for the synthesis of a wide array of derivatives, enabling extensive structure-activity relationship (SAR) studies.[3]

Future research should focus on a systematic evaluation of a library of this compound derivatives to establish clear SARs. Key areas of investigation should include:

  • Broad-spectrum antimicrobial screening: Testing against a wider panel of clinically relevant bacteria and fungi, including resistant strains.

  • Mechanism of action studies: Elucidating the specific cellular targets and pathways affected by the most potent compounds.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profiles of lead candidates in animal models.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2022, 1-8.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2022.
  • Li, Y., et al. (2019). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 24(12), 2289.
  • Unibrom Corp. (n.d.). Intermediates 4-Bromo-1H-imidazole for critical molecular building block.
  • Li, Y., et al. (2019). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prost
  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega.
  • Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1).
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Public
  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole deriv
  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - RSC Publishing.
  • The antimicrobial activity of ethyl{4-[3-(1H-imidazole-1-yl)...
  • Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC - NIH.
  • Molecular docking studies of some new imidazole deriv
  • MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl)
  • Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology.
  • 4-Bromo-1H-imidazole 97 2302-25-2 - Sigma-Aldrich. 3dCIyVNWQ==)

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2-ethyl-1H-imidazole: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 4-Bromo-2-ethyl-1H-imidazole is a valuable building block in medicinal chemistry, and its synthetic accessibility directly impacts the pace of discovery. This guide provides an in-depth comparison of documented synthetic methodologies for this compound, with a focus on reaction yields, procedural efficiency, and the underlying chemical principles. We will dissect a high-yield, one-pot synthesis and contrast it with a traditional multi-step approach involving the bromination of a pre-formed imidazole precursor.

Methodology 1: High-Yield One-Pot Synthesis

A streamlined and highly efficient one-pot synthesis of this compound has been reported with an impressive yield of 91.1%. This method circumvents the need for isolating intermediates, thereby saving time, reducing solvent usage, and minimizing potential product loss between steps.

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, combine 2-ethyl-1H-imidazole (1 equivalent), a chlorinated paraffin solvent, and N-bromosuccinimide (NBS) (1.05 equivalents).

  • Initiation: Add a catalytic amount of benzoyl peroxide (BPO) as a radical initiator.

  • Reaction Progression: Heat the mixture to 80-85°C and stir for 2-3 hours. The use of a radical initiator like BPO is crucial for facilitating the selective bromination at the C4 position of the imidazole ring.

  • Workup and Isolation: After the reaction is complete, cool the mixture and perform an aqueous workup to remove any unreacted NBS and succinimide byproduct. The organic layer is then concentrated, and the crude product is purified by recrystallization to afford this compound.

Workflow Diagram

Caption: One-pot synthesis of this compound.

Methodology 2: Traditional Bromination of 2-Ethyl-1H-imidazole

A more conventional approach to the synthesis of this compound involves the direct bromination of 2-ethyl-1H-imidazole. While conceptually straightforward, this method often requires careful control of reaction conditions to avoid over-bromination and other side reactions, which can impact the final yield.

Experimental Protocol
  • Precursor Synthesis: Synthesize or procure 2-ethyl-1H-imidazole.

  • Bromination Reaction: Dissolve 2-ethyl-1H-imidazole (1 equivalent) in a suitable solvent such as chloroform or dichloromethane. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled imidazole solution with vigorous stirring. The temperature should be maintained close to 0°C to control the reactivity of bromine.

  • Reaction Quenching and Workup: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Workflow Diagram

Caption: Traditional bromination of 2-ethyl-1H-imidazole.

Comparative Analysis of Synthesis Yields

Methodology Key Reagents Reaction Conditions Reported Yield Reference
One-Pot Synthesis2-ethyl-1H-imidazole, NBS, BPO, Chlorinated Paraffin80-85°C, 2-3 hours91.1%
Traditional Bromination2-ethyl-1H-imidazole, Bromine, Chloroform0°C to room temperatureYields can vary and are often lower than the one-pot method due to potential side reactions and product loss during workup.General Method

Discussion

The one-pot synthesis offers several distinct advantages over the traditional bromination approach. The most significant of these is the substantially higher reported yield of 91.1%. This is likely attributable to the controlled nature of the reaction using NBS as the bromine source and BPO as an initiator, which favors the desired mono-bromination at the C4 position. The one-pot nature of the reaction also minimizes handling and transfer losses.

In contrast, the traditional method using elemental bromine can be less selective and may lead to the formation of di-brominated and other side products, necessitating more rigorous purification and often resulting in lower overall yields. The handling of elemental bromine also requires greater safety precautions.

Conclusion

For researchers and drug development professionals seeking an efficient and high-yielding method for the synthesis of this compound, the one-pot synthesis utilizing N-bromosuccinimide and a radical initiator is demonstrably superior. Its procedural simplicity, reduced environmental impact due to fewer steps, and, most importantly, its high reported yield make it the recommended method for producing this valuable chemical intermediate.

References

  • CN104327111A - One-pot synthesis method of this compound - Google Patents.

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest commitment to safety and environmental responsibility. The handling and disposal of specialized reagents like 4-Bromo-2-ethyl-1H-imidazole, a halogenated heterocyclic compound, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundational step in its safe management. While a specific Safety Data Sheet (SDS) for this compound was not available, a composite hazard profile can be constructed from closely related brominated imidazole analogs. This analysis underscores the necessity for cautious handling and specialized disposal.

Based on data for compounds like 4-Bromo-2-methyl-1H-imidazole and 2-Bromo-1H-imidazole, researchers should assume this substance presents the following hazards[1][2]:

Hazard ClassificationCategoryDescriptionAuthoritative Source
Acute Oral ToxicityCategory 4Harmful if swallowed.[2]ECHEMI[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]Apollo Scientific[1], ECHEMI[2]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye damage or irritation.[1][2]Apollo Scientific[1], ECHEMI[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]Apollo Scientific[1], ECHEMI[2]

The "Why" Behind the Hazard: The hazardous nature of this molecule stems from two key features: the imidazole ring, a common structure in biologically active molecules, and the bromine atom. Halogenated organic compounds can be persistent in the environment and may generate toxic byproducts, such as hydrobromic acid, if improperly incinerated[3][4]. Therefore, disposal methods must be chosen to neutralize these potential downstream risks.

Section 2: Pre-Disposal Safety Protocols: Your First Line of Defense

Before any waste is handled, establishing a robust safety protocol is paramount. This is not merely a checklist; it is a system to prevent exposure and environmental release.

1. Personal Protective Equipment (PPE): A non-negotiable standard for handling this compound, whether in pure form or as waste, includes:

  • Eye Protection: Chemical safety goggles and a face shield if there is a splash risk.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Check glove manufacturer data for compatibility.

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[1]

2. Engineering Controls: All handling of solid this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[5][6] The workspace must be well-ventilated.[1]

3. Incompatible Materials: Segregation is a critical, proactive safety measure. Store waste containers of this compound away from:

  • Strong oxidizing agents[6][7][8]

  • Acids and acid anhydrides[6][7][8]

  • Acid chlorides[7][8]

Mixing incompatible waste streams can lead to dangerous chemical reactions, gas evolution, or fire.

Section 3: Step-by-Step Waste Collection and Segregation Protocol

Proper disposal begins at the point of generation. Adherence to a strict collection protocol prevents cross-contamination and ensures the waste is properly characterized for the disposal vendor.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste.[7] The container must have a screw-top lid to be airtight.[7]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag in accordance with institutional and local regulations, which generally align with OSHA's Hazard Communication Standard.[7][9] The label must clearly state the full chemical name: "this compound".

  • Collect Waste:

    • Solid Waste: Carefully transfer any residual solid compound into the designated waste container.

    • Contaminated Disposables: Items such as weighing papers, gloves, and pipette tips that are contaminated with the compound should also be placed in this container.

  • Secure and Store: Once waste is added, securely close the container. Store the container in a designated satellite accumulation area that is away from incompatible materials.[8]

Section 4: Approved Disposal Methodologies

Disposing of a halogenated organic compound requires professional intervention. The following workflow outlines the decision-making process and the sole acceptable disposal route.

Primary Recommended Method: Licensed Chemical Destruction

The material must be disposed of by removal to a licensed chemical destruction plant.[10][11] The industry-standard and environmentally preferred method for this type of compound is controlled incineration with flue gas scrubbing .[10][11]

  • Causality: High-temperature incineration ensures the complete destruction of the organic molecule. The critical "flue gas scrubbing" step involves passing the combustion gases through a system that neutralizes acidic byproducts like hydrobromic acid (HBr), preventing their release into the atmosphere.[10][11]

Prohibited Disposal Methods:

  • DO NOT discharge to any sewer or drain system.[10][11] The compound's solubility and potential ecotoxicity pose a significant risk to aquatic ecosystems.

  • DO NOT dispose of in regular laboratory or municipal trash. This is illegal and unsafe, risking exposure to sanitation workers and environmental contamination.

Disposal Workflow for this compound

G cluster_prep Preparation & Collection cluster_disposal Disposal Pathway cluster_emergency Contingency start Waste Generated (Solid Residue, Contaminated Labware) assess Assess Hazards (Skin/Eye/Resp Irritant, Toxic) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect in Designated, Labeled Hazardous Waste Container ppe->collect vendor Arrange Pickup by Licensed Hazardous Waste Vendor collect->vendor transport Vendor Transports to TSDF* vendor->transport incinerate Controlled Incineration with Flue Gas Scrubbing transport->incinerate end_node Waste Properly Disposed incinerate->end_node spill Spill Event spill_proc Follow Spill Cleanup Protocol (See Section 5) spill->spill_proc spill_proc->collect caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the safe disposal of this compound.

Section 5: Emergency Procedures for Spills and Exposure

In the event of an accident, a swift and correct response is crucial to mitigate harm.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or dust is airborne.

  • Control and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Cleanup:

    • For dry spills, use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material with a HEPA-filtered vacuum.[1][6]

    • Place all collected residue and cleanup materials into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Wash the spill area thoroughly with soap and water, but prevent runoff from entering drains.[1]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[1][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1][12]

  • Ingestion: If swallowed, rinse the mouth with water. Immediately call a poison center or doctor. Do not induce vomiting.[5][12]

Section 6: Decontamination and Final Container Disposal

Properly handling the original product container is the final step in the disposal lifecycle.

  • Decontamination: Reusable glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.

  • Empty Container Disposal: The empty product container is not safe for regular trash. It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[10][11] After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and can then be offered for recycling or disposed of as solid waste, in accordance with institutional policies.[10][11]

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally sound, reflecting the high standards of our scientific community.

References

  • Vertex AI Search Result[10] (Source URL not available)

  • Imidazole - Safety Procedures . University of Washington Environmental Health & Safety. [Link]

  • Safety Data Sheet IMIDAZOLE . ChemSupply Australia. [Link]

  • 1-Ethylimidazole - Safety Data Sheet . Chemos GmbH & Co.KG. [Link]

  • Imidazole - Safety Data Sheet . Carl ROTH. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet - Imidazole . Cole-Parmer. [Link]

  • Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]

  • 1910.1200 - Hazard Communication . Occupational Safety and Health Administration. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. [Link]

  • Imidazole - Safety Data Sheet . Chemos GmbH & Co.KG. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Exposure Assessment Tools by Chemical Classes - Other Organics . U.S. Environmental Protection Agency. [Link]

Sources

Technical Guide: Safe Handling & PPE for 4-Bromo-2-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-Bromo-2-ethyl-1H-imidazole as a Severe Irritant and Potential Sensitizer . While standard imidazoles are often classified as irritants (H315/H319), the introduction of the bromine atom at the C4 position increases the lipophilicity and potential for alkylating activity.

Critical Hazard Profile:

  • Inhalation: High risk of respiratory mucosal irritation (H335).

  • Skin/Eye: Causes severe irritation; potential for chemical burns upon prolonged contact due to basicity (pKa ~7-8) and halogen reactivity.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.

Technical Risk Assessment & Causality

To understand the why behind the PPE, we must look at the molecular behavior of the compound.

  • The Halogen Effect (Bromine at C4): The C-Br bond renders the molecule susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). In a biological context, this reactivity suggests the compound can act as a hapten, potentially binding to skin proteins and causing sensitization.

  • The Imidazole Core (Basicity): The unshared electron pair on the N3 nitrogen makes this compound a weak base. Upon contact with moisture (sweat, mucous membranes), it can generate localized high pH environments, leading to tissue necrosis if not washed immediately.

  • Physical State: Typically a crystalline powder. Electrostatic charging is common, leading to "fly-away" particles that bypass standard safety glasses, necessitating chemical goggles.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1]

PPE CategorySpecificationTechnical JustificationStandard Reference
Hand Protection Double Nitrile (0.11 mm inner / 0.16 mm outer)Brominated organics can permeate thin nitrile. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.EN 374 / ASTM F739
Eye Protection Chemical Goggles (Indirect Venting)Standard safety glasses fail against airborne powders. Indirect venting prevents dust ingress while allowing moisture escape.ANSI Z87.1+ / EN 166
Body Defense Lab Coat (Poly/Cotton) + Tyvek® Sleeves The wrist gap between glove and coat is the #1 exposure point. Tyvek sleeves bridge this gap.ISO 13982-1
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary engineering control. If working outside a hood (not recommended), a P100/N95 particulate respirator is mandatory.OSHA 1910.1450

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a "Check-Gate" system. You do not proceed to the next step until the safety criteria of the current step are met.

Phase A: Preparation & Weighing
  • Step 1: Verify Fume Hood Flow. Ensure the sash is at the working height (usually 18 inches).

  • Step 2: Static Control. Use an ionizing bar or anti-static gun on the weighing boat. Reasoning: Imidazole powders are static-prone; this prevents dispersion.

  • Step 3: Transfer. Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

Phase B: Synthesis & Handling
  • Step 4: Solubilization. Dissolve the solid immediately after weighing. Solutions are easier to contain than powders.

  • Step 5: Temperature Control. If reacting with acid chlorides or strong electrophiles, cool the reaction vessel to 0°C first. Causality: The exotherm from the basic imidazole reacting can cause solvent bumping/splashing.

Phase C: Decontamination
  • Step 6: Primary Wash. Rinse all glassware with a dilute acidic solution (e.g., 5% Citric Acid) before removing it from the hood. This neutralizes the basic imidazole residues.

  • Step 7: Glove Removal. Perform "beak method" removal inside the hood. Discard gloves into the solid waste container inside the hood.

Visual Workflow: Safety Gating System

The following diagram illustrates the critical decision points (Gates) where safety checks must occur.

SafetyWorkflow Start Start: Chemical Retrieval PPE_Check Gate 1: PPE Verification (Double Nitrile + Goggles) Start->PPE_Check PPE_Check->Start Fail (Retrieved PPE) Weighing Weighing (Inside Hood) Static Control Active PPE_Check->Weighing Pass Solubilization Solubilization (Containment) Weighing->Solubilization Reaction Reaction / Synthesis Solubilization->Reaction Cleanup Gate 2: Acidic Rinse (Neutralization) Reaction->Cleanup Disposal Disposal: Halogenated Waste Cleanup->Disposal Neutralized

Figure 1: Operational workflow emphasizing "Safety Gates" (Red Diamonds) where the user must actively verify safety conditions before proceeding.

Waste Disposal Strategy

Disposal is often where safety protocols fail. For this compound, the presence of Bromine dictates the waste stream.

  • Correct Stream: Halogenated Organic Waste .

    • Why? Incinerating brominated compounds in standard organic waste streams can generate Hydrogen Bromide (HBr) gas and potentially brominated dioxins if the incinerator is not scrubbed properly. Halogenated waste streams are sent to facilities specifically equipped to scrub acid gases.

  • Liquid Waste: Collect in High-Density Polyethylene (HDPE) carboys. Avoid metal containers (corrosion risk).

  • Solid Waste: Contaminated gloves and paper towels must be double-bagged and labeled "Contaminated with Halogenated Organics."

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 mins. Do not use ethanol. Ethanol increases skin permeability, potentially driving the brominated compound deeper into the dermis.
Eye Contact Flush for 15 mins. Lift eyelids.[2]The basicity of the imidazole ring requires thorough irrigation to prevent corneal clouding.
Spill (Solid) Cover with wet paper towels, then scoop."Wet method" prevents dust generation during cleanup.

References

  • Apollo Scientific. (2023).[2] Safety Data Sheet: 4-Bromo-2-methyl-1H-imidazole (Analogous Structure). Retrieved from

  • Fisher Scientific. (2018).[3] Safety Data Sheet: Imidazole.[4][5][6][7] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Imidazole Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories. Retrieved from

  • Sigma-Aldrich. (2024).[8] Technical Bulletin: Glove Selection for Halogenated Solvents. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.